JTC-801 free base
説明
An antagonist of nociceptin receptor and analgesic agent, evaluated for its use in cancer treatment.
a nociceptin antagonist; structure in first source
特性
CAS番号 |
244218-93-7 |
|---|---|
分子式 |
C26H25N3O2 |
分子量 |
411.5 g/mol |
IUPAC名 |
N-(4-amino-2-methylquinolin-6-yl)-2-[(4-ethylphenoxy)methyl]benzamide |
InChI |
InChI=1S/C26H25N3O2/c1-3-18-8-11-21(12-9-18)31-16-19-6-4-5-7-22(19)26(30)29-20-10-13-25-23(15-20)24(27)14-17(2)28-25/h4-15H,3,16H2,1-2H3,(H2,27,28)(H,29,30) |
InChIキー |
VTGBZWHPJFMTKS-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=C(C=C1)OCC2=CC=CC=C2C(=O)NC3=CC4=C(C=C(N=C4C=C3)C)N |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
JTC 801 JTC-801 JTC801 N-(4-amino-2-methylquinolin-6-yl)-2-(4-ethylphenoxymethyl)benzamide |
製品の起源 |
United States |
Foundational & Exploratory
JTC-801 Free Base: A Technical Guide to its Core Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
JTC-801 is a potent and selective small molecule antagonist of the nociceptin/orphanin FQ (N/OFQ) peptide receptor, also known as the opioid receptor-like 1 (ORL-1) receptor.[1][2][3] This technical guide provides an in-depth overview of the core mechanisms of action of JTC-801 free base, summarizing key quantitative data, detailing experimental protocols, and visualizing the associated signaling pathways. Initially developed as an analgesic, recent research has unveiled a novel, independent mechanism of action for JTC-801 in the context of oncology, highlighting its potential as a multi-faceted therapeutic agent.[4][5]
Primary Mechanism of Action: NOP Receptor Antagonism
JTC-801 functions as a selective antagonist at the NOP receptor, a G protein-coupled receptor involved in a wide array of physiological processes, including pain modulation, anxiety, and reward.[2][6][7] Its antagonism of the NOP receptor forms the basis of its analgesic and anxiolytic effects.[6][8]
Quantitative Data: Receptor Binding and Functional Activity
The binding affinity and functional potency of JTC-801 have been characterized across various in vitro assays. The following tables summarize the key quantitative data.
Table 1: Receptor Binding Affinity of JTC-801
| Receptor | Ligand | Preparation | Ki (nM) | IC50 (nM) | Reference |
| Human NOP (ORL-1) | [3H]-nociceptin | HeLa cells expressing human ORL-1 receptor | 8.2 | 94 ± 8.6 | [1] |
| Human NOP (ORL-1) | [3H]-nociceptin | HeLa cells expressing human ORL-1 receptor | 44.5 | - | [7][9] |
| Human μ-opioid | [3H]-diprenorphine | CHO-K1 cells expressing human μ-opioid receptor | 102.9 | 325 | [1] |
| Human κ-opioid | - | Cell lines expressing human κ-opioid receptor | 1057.5 | >10,000 | [1][6] |
| Human δ-opioid | - | Cell lines expressing human δ-opioid receptor | 8647.2 | >10,000 | [1][6] |
| Rat NOP | - | Rat cerebrocortical membranes | - | 472 | [1][6] |
| Rat μ-opioid | - | Rat cerebrocortical membranes | - | 1831 | [1][6] |
Table 2: Functional Antagonist Activity of JTC-801
| Assay | Cell Line | Agonist | IC50 (µM) | Reference |
| Forskolin-induced cAMP accumulation | HeLa cells expressing ORL-1 receptor | Nociceptin (1 nM) | 2.58 | [1][9] |
Signaling Pathway of NOP Receptor Antagonism
The canonical signaling pathway initiated by the activation of the NOP receptor involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. JTC-801, as a competitive antagonist, binds to the NOP receptor and prevents the endogenous ligand N/OFQ from activating this pathway.
Experimental Protocols
-
Objective: To determine the binding affinity (Ki and IC50) of JTC-801 for the NOP receptor.
-
Cell Preparation: Membranes were prepared from HeLa cells stably expressing the human ORL-1 receptor.[1][9]
-
Assay Conditions: Cell membranes were incubated with a fixed concentration of radiolabeled nociceptin (e.g., [3H]-nociceptin at 50 pM) and varying concentrations of JTC-801.[1]
-
Incubation: The mixture was incubated to allow for competitive binding to reach equilibrium.
-
Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters.
-
Detection: The amount of radioactivity trapped on the filters was quantified using liquid scintillation counting.
-
Data Analysis: IC50 values were determined from concentration-response curves, and Ki values were calculated using the Cheng-Prusoff equation.
-
Objective: To assess the functional antagonist activity of JTC-801.
-
Cell Culture: HeLa cells expressing the human ORL-1 receptor were used.[1][9]
-
Assay Procedure:
-
Cells were pre-incubated with various concentrations of JTC-801.
-
Forskolin (an adenylyl cyclase activator) was added to stimulate cAMP production.
-
Nociceptin was added to inhibit the forskolin-induced cAMP accumulation.
-
-
Measurement: Intracellular cAMP levels were measured using a suitable assay kit (e.g., radioimmunoassay or enzyme-linked immunosorbent assay).
-
Data Analysis: The ability of JTC-801 to reverse the nociceptin-mediated inhibition of cAMP accumulation was quantified to determine its IC50 value.[1][9]
Secondary Mechanism of Action: Induction of Alkaliptosis in Cancer Cells
Recent studies have identified a novel mechanism of action for JTC-801 in oncology, where it selectively induces a pH-dependent form of cell death termed "alkaliptosis" in cancer cells.[4][5] This effect is independent of its activity at the NOP receptor.[4]
Signaling Pathway of JTC-801-Induced Alkaliptosis
JTC-801 initiates alkaliptosis by activating the NF-κB signaling pathway, which in turn represses the expression of carbonic anhydrase 9 (CA9).[4][5] CA9 is a key regulator of intracellular pH, and its downregulation leads to intracellular alkalinization and subsequent cell death.
Experimental Protocols
-
Objective: To evaluate the cytotoxic effects of JTC-801 on cancer cell lines.
-
Cell Lines: A panel of cancer cell lines (e.g., pancreatic ductal adenocarcinoma cell lines PANC1 and MiaPaCa2) and normal cells were used.[4][5]
-
Treatment: Cells were treated with a range of concentrations of JTC-801 for various time points.
-
Measurement: Cell viability was assessed using standard methods such as MTT assay, crystal violet staining, or automated cell counting.
-
Analysis: Dose-response curves were generated to determine the IC50 for cytotoxicity.
-
Objective: To determine the effect of JTC-801 on the intracellular pH of cancer cells.
-
Methodology:
-
Cancer cells were loaded with a pH-sensitive fluorescent dye (e.g., BCECF-AM).
-
Cells were then treated with JTC-801.
-
Changes in intracellular pH were monitored over time using fluorescence microscopy or a plate reader.
-
-
Outcome: An increase in intracellular pH following JTC-801 treatment would be indicative of alkalinization.
Additional Reported Mechanism: PI3K-Akt-mTOR Pathway Inhibition in Melanoma
A study has also suggested that JTC-801 can suppress the growth of melanoma cells by inhibiting the PI3K-Akt-mTOR signaling pathway.[10] This pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.
Conclusion
JTC-801 exhibits a complex pharmacological profile with at least two distinct mechanisms of action. Its primary role as a selective NOP receptor antagonist underpins its analgesic and anxiolytic properties. Concurrently, its ability to induce alkaliptosis in cancer cells via a NOP receptor-independent pathway, and potentially inhibit the PI3K-Akt-mTOR pathway, opens up exciting new avenues for its therapeutic application in oncology. Further research is warranted to fully elucidate the intricate molecular interactions of JTC-801 and to explore its full therapeutic potential in a clinical setting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. JTC-801 - Wikipedia [en.wikipedia.org]
- 3. selleckchem.com [selleckchem.com]
- 4. JTC801 Induces pH-dependent Death Specifically in Cancer Cells and Slows Growth of Tumors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JTC801 Induces pH-dependent Death Specifically in Cancer Cells and Slows Growth of Tumors in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nociceptin/orphanin FQ peptide receptor antagonist JTC-801 reverses pain and anxiety symptoms in a rat model of post-traumatic stress disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological profiles of a novel opioid receptor-like1 (ORL1) receptor antagonist, JTC-801 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nociceptin/orphanin FQ peptide receptor antagonist JTC-801 reverses pain and anxiety symptoms in a rat model of post-traumatic stress disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacological profiles of a novel opioid receptor-like1 (ORL(1)) receptor antagonist, JTC-801 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. JTC-801 Suppresses Melanoma Cells Growth through the PI3K‑Akt‑mTOR Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
JTC-801: A Technical Guide to its Function as a Nociceptin/Orphanin FQ Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
JTC-801, with the chemical name N-(4-amino-2-methylquinolin-6-yl)-2-[(4-ethylphenoxy)methyl]benzamide, is a potent and selective antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor, also known as the Opioid Receptor-Like 1 (ORL-1) or NOP receptor.[1][2] Unlike classical opioid receptors, the NOP receptor and its endogenous ligand, N/OFQ, have complex and sometimes opposing roles in pain modulation. JTC-801 has emerged as a critical pharmacological tool for elucidating the physiological and pathophysiological functions of the N/OFQ-NOP system and as a potential therapeutic agent for various pain states, particularly those with a neuropathic component.[2] This technical guide provides an in-depth overview of the core pharmacology of JTC-801, including its binding characteristics, in vitro and in vivo functional effects, and the signaling pathways it modulates. Detailed experimental methodologies for key assays are provided to facilitate the replication and further investigation of its properties.
Core Function: Selective NOP Receptor Antagonism
JTC-801 functions as a competitive antagonist at the NOP receptor.[3][4] It exhibits high affinity and selectivity for the NOP receptor over the classical opioid receptors (μ, δ, and κ), making it a valuable tool for dissecting the specific roles of the N/OFQ system.[3][5] Its antagonist activity has been demonstrated by its ability to inhibit the binding of radiolabeled N/OFQ and to block N/OFQ-mediated intracellular signaling events.[4]
Quantitative Data
The following tables summarize the key quantitative data describing the pharmacological profile of JTC-801.
Table 1: In Vitro Binding Affinity and Functional Antagonism of JTC-801
| Parameter | Receptor | Cell Line/Tissue | Value | Reference(s) |
| Binding Affinity (Ki) | ||||
| Human NOP (ORL-1) | HeLa cells | 8.2 nM | [1][6] | |
| Human NOP (ORL-1) | HeLa cells | 44.5 nM | [4][7] | |
| Human μ-opioid | Recombinant | 102.9 nM | [8] | |
| Human κ-opioid | Recombinant | 1057.5 nM | [1][8] | |
| Human δ-opioid | Recombinant | 8647.2 nM | [1][8] | |
| Inhibitory Concentration (IC50) | ||||
| Radioligand Binding | ||||
| Human NOP (ORL-1) | HeLa cells | 94 ± 8.6 nM | [1][8] | |
| Rat NOP (ORL-1) | Cerebrocortical membrane | 472 nM | [1][9] | |
| Human μ-opioid | Recombinant | 325 nM | [1] | |
| Rat μ-opioid | Cerebrocortical membrane | 1831 nM | [1][9] | |
| Human δ-opioid | Recombinant | >10 μM | [1] | |
| Human κ-opioid | Recombinant | >10 μM | [1] | |
| Functional Antagonism | ||||
| cAMP Accumulation | Human NOP (ORL-1) | HeLa cells | 2.58 μM | [1][3][4] |
Table 2: In Vivo Analgesic Efficacy of JTC-801
| Animal Model | Species | Administration Route | Effect | Minimum Effective Dose (MED) / ED50 | Reference(s) |
| Nociceptin-induced Allodynia | Mouse | Intravenous (i.v.) | Antagonism of allodynia | 0.01 mg/kg | [4][10] |
| Mouse | Oral (p.o.) | Antagonism of allodynia | 1 mg/kg | [4][10] | |
| Hot-Plate Test | Mouse | Intravenous (i.v.) | Increased escape response latency | 0.01 mg/kg | [4] |
| Mouse | Oral (p.o.) | Increased escape response latency | 1 mg/kg | [4] | |
| Formalin Test (Rat) | Rat | Intravenous (i.v.) | Reduction of 1st and 2nd phase nociceptive response | 0.01 mg/kg | [4][7] |
| Rat | Oral (p.o.) | Reduction of 1st and 2nd phase nociceptive response | 1 mg/kg | [4][7] | |
| Neuropathic Pain (Spinal Nerve Ligation) | Rat | Systemic | Reversal of tactile allodynia | 3-30 mg/kg | [2] |
| Rat | Spinal | Reversal of tactile allodynia | 22.5 and 45 pg | [2] |
Signaling Pathways
JTC-801, by antagonizing the NOP receptor, blocks the downstream signaling cascades initiated by N/OFQ. The NOP receptor is a Gi/o-coupled G-protein coupled receptor (GPCR). Its activation by N/OFQ leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4][6] Furthermore, the βγ subunits of the dissociated G-protein can directly modulate ion channels, most notably G-protein-gated inwardly rectifying K+ (GIRK) channels, leading to neuronal hyperpolarization and reduced excitability.[1][11]
Recent studies have also implicated JTC-801 in other signaling pathways, such as the PI3K-Akt-mTOR and NF-κB pathways, particularly in the context of its anti-cancer properties. However, its primary and most well-characterized function remains its antagonism of the NOP receptor's canonical Gi/o signaling cascade.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the function of JTC-801.
In Vitro Assays
This assay determines the binding affinity of JTC-801 for the NOP receptor by measuring its ability to compete with the binding of a radiolabeled ligand, [³H]-Nociceptin.
Materials:
-
HeLa cells stably expressing the human NOP receptor
-
[³H]-Nociceptin (specific activity ~80-100 Ci/mmol)
-
JTC-801
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Scintillation cocktail
-
Glass fiber filters (e.g., Whatman GF/B)
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Culture HeLa cells expressing the NOP receptor to confluency.
-
Harvest cells and homogenize in ice-cold binding buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C.
-
Resuspend the resulting membrane pellet in fresh binding buffer. Determine protein concentration using a suitable method (e.g., Bradford assay).
-
-
Binding Reaction:
-
In a 96-well plate, add in the following order:
-
Binding buffer
-
Varying concentrations of JTC-801 (e.g., 10⁻¹¹ to 10⁻⁵ M) or vehicle for total binding.
-
A fixed concentration of [³H]-Nociceptin (typically at or below its Kd, e.g., 0.5 nM).
-
Cell membrane preparation (typically 20-50 µg of protein per well).
-
-
For non-specific binding, add a high concentration of unlabeled Nociceptin (e.g., 1 µM).
-
Incubate at 25°C for 60 minutes.
-
-
Filtration and Quantification:
-
Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in wash buffer using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of JTC-801.
-
Determine the IC50 value (the concentration of JTC-801 that inhibits 50% of specific [³H]-Nociceptin binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [³H]-Nociceptin and Kd is its dissociation constant.
-
This functional assay assesses the antagonist activity of JTC-801 by measuring its ability to reverse the N/OFQ-mediated inhibition of forskolin-stimulated cAMP production.
Materials:
-
HeLa cells stably expressing the human NOP receptor
-
JTC-801
-
Nociceptin (N/OFQ)
-
Forskolin
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
Cell culture medium
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)
Procedure:
-
Cell Culture:
-
Seed HeLa cells expressing the NOP receptor in a 96-well plate and grow to near confluency.
-
-
Assay:
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with varying concentrations of JTC-801 (e.g., 10⁻⁹ to 10⁻⁴ M) in the presence of a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 15-30 minutes at 37°C.
-
Add a fixed concentration of Nociceptin (typically its EC80 for inhibition of cAMP) and a fixed concentration of forskolin (e.g., 1-10 µM) to stimulate cAMP production.
-
Incubate for 15-30 minutes at 37°C.
-
-
cAMP Measurement:
-
Terminate the reaction and lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP concentration using the chosen detection method (e.g., HTRF, ELISA).
-
-
Data Analysis:
-
Plot the cAMP concentration against the log concentration of JTC-801.
-
Determine the IC50 value for JTC-801's reversal of Nociceptin's inhibitory effect using non-linear regression analysis.
-
This assay measures the functional consequence of NOP receptor activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins. JTC-801's antagonist activity is determined by its ability to inhibit N/OFQ-stimulated [³⁵S]GTPγS binding.
Materials:
-
Rat brain membranes (e.g., from cerebral cortex)
-
[³⁵S]GTPγS (specific activity >1000 Ci/mmol)
-
JTC-801
-
Nociceptin (N/OFQ)
-
GDP
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 100 mM NaCl, pH 7.4
-
Scintillation cocktail
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize rat brain tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge and wash the membrane pellet as described for the radioligand binding assay.
-
-
Binding Reaction:
-
In a 96-well plate, add the following:
-
Assay buffer
-
Varying concentrations of JTC-801.
-
A fixed concentration of Nociceptin (e.g., 1 µM).
-
GDP (e.g., 10-100 µM) to reduce basal binding.
-
Rat brain membranes (typically 10-20 µg of protein per well).
-
-
Pre-incubate for 15 minutes at 30°C.
-
Initiate the reaction by adding [³⁵S]GTPγS (e.g., 0.05-0.1 nM).
-
Incubate for 60 minutes at 30°C with gentle shaking.
-
-
Filtration and Quantification:
-
Terminate the reaction and filter as described for the radioligand binding assay.
-
Quantify the radioactivity on the filters.
-
-
Data Analysis:
-
Calculate the percentage of N/OFQ-stimulated [³⁵S]GTPγS binding in the presence of JTC-801.
-
Plot the percentage of stimulation against the log concentration of JTC-801 to determine its inhibitory effect.
-
In Vivo Assays
This test assesses the analgesic effect of JTC-801 against a thermal pain stimulus.
Materials:
-
Mice or rats
-
Hot-plate apparatus with adjustable temperature
-
JTC-801
-
Vehicle control
Procedure:
-
Acclimatization:
-
Acclimatize the animals to the testing room for at least 1 hour before the experiment.
-
-
Baseline Measurement:
-
Place each animal individually on the hot plate, maintained at a constant temperature (e.g., 52-55°C).
-
Record the latency (in seconds) for the animal to exhibit a nociceptive response (e.g., licking a hind paw, jumping).
-
A cut-off time (e.g., 30-60 seconds) should be set to prevent tissue damage.
-
-
Drug Administration:
-
Administer JTC-801 or vehicle via the desired route (e.g., intravenously or orally).
-
-
Post-Treatment Measurement:
-
At various time points after drug administration (e.g., 15, 30, 60 minutes), place the animal back on the hot plate and measure the response latency.
-
-
Data Analysis:
-
Calculate the percentage of maximal possible effect (%MPE) using the formula: %MPE = [(post-drug latency - pre-drug latency) / (cut-off time - pre-drug latency)] x 100.
-
Compare the response latencies or %MPE between the JTC-801 and vehicle-treated groups.
-
This model of inflammatory pain assesses the effect of JTC-801 on both acute (neurogenic) and tonic (inflammatory) pain.
Materials:
-
Rats or mice
-
Formalin solution (e.g., 2.5-5% in saline)
-
Observation chamber
-
JTC-801
-
Vehicle control
Procedure:
-
Acclimatization:
-
Place the animals in the observation chamber for at least 30 minutes to acclimatize.
-
-
Drug Administration:
-
Administer JTC-801 or vehicle prior to formalin injection (e.g., 30 minutes for i.p. or 60 minutes for p.o.).
-
-
Formalin Injection:
-
Inject a small volume (e.g., 50 µL) of formalin solution into the plantar surface of one hind paw.
-
-
Behavioral Observation:
-
Immediately after injection, observe and record the cumulative time the animal spends licking or biting the injected paw.
-
The observation period is typically divided into two phases:
-
Phase 1 (acute phase): 0-5 minutes post-injection.
-
Phase 2 (tonic phase): 15-30 minutes post-injection.
-
-
-
Data Analysis:
-
Compare the total time spent licking/biting in each phase between the JTC-801 and vehicle-treated groups.
-
Conclusion
JTC-801 is a well-characterized, selective NOP receptor antagonist that has proven to be an invaluable tool in pain research. Its ability to potently and selectively block the actions of the N/OFQ-NOP system has provided significant insights into the role of this system in various physiological and pathological processes. The comprehensive data and detailed methodologies presented in this guide are intended to support further research into the therapeutic potential of targeting the NOP receptor with compounds like JTC-801 for the management of pain and other neurological disorders.
References
- 1. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Pa2 determination | PPTX [slideshare.net]
- 4. flexiblelearning.auckland.ac.nz [flexiblelearning.auckland.ac.nz]
- 5. Standardization of the rat paw formalin test for the evaluation of analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. maze.conductscience.com [maze.conductscience.com]
- 7. Binding of GTPgamma[35S] is regulated by GDP and receptor activation. Studies with the nociceptin/orphanin FQ receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Evaluation of Analgesic Activity of Papaver libanoticum Extract in Mice: Involvement of Opioids Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The formalin test: scoring properties of the first and second phases of the pain response in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Modified Inflammatory Pain Model to Study the Analgesic Effect in Mice [jove.com]
An In-depth Technical Guide to the Chemical Properties and Structure of JTC-801 Free Base
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structure of JTC-801 free base, a potent and selective antagonist of the opioid receptor-like1 (ORL-1), also known as the nociceptin receptor.[1][2] This document is intended to serve as a core reference for researchers, scientists, and professionals involved in drug development.
Chemical Identity and Structure
JTC-801 is an aminoquinoline derivative.[2] The free base is the neutral form of the molecule, distinct from its more commonly supplied hydrochloride salt.
-
IUPAC Name: N-(4-amino-2-methylquinolin-6-yl)-2-[(4-ethylphenoxy)methyl]benzamide[1]
-
CAS Number: 244218-93-7[2]
The structure of JTC-801 incorporates a central benzamide scaffold linked to a 4-amino-2-methylquinoline moiety and a (4-ethylphenoxy)methyl group. This specific arrangement is crucial for its high affinity and selectivity for the ORL-1 receptor.
Table 1: Structural and Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | N-(4-amino-2-methylquinolin-6-yl)-2-[(4-ethylphenoxy)methyl]benzamide[1] |
| CAS Number | 244218-93-7[2] |
| Molecular Formula | C26H25N3O2[1][2] |
| Canonical SMILES | CCC1=CC=C(C=C1)OCC2=CC=CC=C2C(=O)NC3=CC4=C(C=C(N=C4C=C3)C)N[3] |
| InChI Key | VTGBZWHPJFMTKS-UHFFFAOYSA-N[2] |
| InChI | InChI=1S/C26H25N3O2/c1-3-18-8-11-21(12-9-18)31-16-19-6-4-5-7-22(19)26(30)29-20-10-13-25-23(15-20)24(27)14-17(2)28-25/h4-15H,3,16H2,1-2H3,(H2,27,28)(H,29,30)[1] |
Physicochemical Properties
The physicochemical properties of this compound are summarized below. These parameters are essential for understanding its behavior in biological systems and for formulation development.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 411.5 g/mol | [2] |
| Exact Mass | 411.195 Da | [2] |
| Appearance | White to off-white solid powder | [2] |
| LogP | 6.484 | [2] |
| Hydrogen Bond Donor Count | 2 | [2] |
| Hydrogen Bond Acceptor Count | 4 | [2] |
| Rotatable Bond Count | 6 | [2] |
| Complexity | 577 | [2] |
| Topological Polar Surface Area (tPSA) | 80.73 Ų | [4] |
Solubility
Solubility data is critical for designing both in vitro and in vivo experiments. The following table summarizes the known solubility of JTC-801. It is important to note that much of the available solubility data pertains to the hydrochloride salt (JTC-801 HCl, MW: 447.96 g/mol ), which is generally more soluble in aqueous media.
Table 3: Solubility Profile of JTC-801
| Solvent | Form | Concentration | Notes |
| DMSO | HCl Salt | 100 mg/mL (223.23 mM) | Ultrasonic may be needed.[5][6] |
| DMSO | HCl Salt | 90 mg/mL (200.91 mM) | Use fresh DMSO as it is hygroscopic.[7] |
| DMSO | HCl Salt | ≥20 mg/mL | [8] |
| Water | HCl Salt | ≥ 0.33 mg/mL (0.74 mM) | Saturation unknown.[5][6] |
| Water | HCl Salt | Insoluble | [7] |
| Ethanol | HCl Salt | 31 mg/mL | [7] |
| Ethanol | HCl Salt | 8.96 mg/mL (20 mM) |
For in vivo studies, various formulations have been described to achieve a clear solution, typically starting with dissolution in DMSO followed by dilution with other excipients like PEG300, Tween-80, and saline or corn oil.[6]
Mechanism of Action and Signaling Pathways
JTC-801's primary mechanism of action is as a selective antagonist of the ORL-1 receptor.[1] It binds to this receptor with high affinity, blocking the actions of its endogenous ligand, nociceptin/orphanin FQ (N/OFQ).[5] This antagonism has been shown to produce analgesic effects in various animal models of pain.[1]
Beyond its role in nociception, JTC-801 has been investigated for its anticancer properties, where it influences distinct signaling pathways.
JTC-801 competitively binds to the ORL-1 receptor, a G protein-coupled receptor (GPCR). In its natural state, the binding of N/OFQ to ORL-1 leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels. JTC-801 blocks this effect.[5][9] At a concentration of 10 µM, it reverses the inhibitory action of nociceptin on forskolin-induced cAMP accumulation.[5][6]
Caption: JTC-801 blocks Nociceptin binding to the ORL-1 receptor.
In melanoma cells, JTC-801 has been shown to suppress cell proliferation, migration, and invasion by inhibiting the PI3K-Akt-mTOR signaling pathway.[10] This pathway is a critical regulator of cell growth, survival, and metabolism, and its dysregulation is a common feature in many cancers.
Caption: JTC-801 inhibits the PI3K-Akt-mTOR pathway in melanoma.
In pancreatic cancer cells, JTC-801 induces a pH-dependent form of cell death known as alkaliptosis.[11][12] This process is initiated by the activation of the NF-κB signaling pathway. Activated NF-κB then represses the expression of Carbonic Anhydrase 9 (CA9), an enzyme critical for maintaining pH balance in cancer cells. The resulting intracellular alkalinization leads to cell death.[11][12]
Caption: JTC-801 induces alkaliptosis by modulating NF-κB and CA9.
Experimental Protocols
The pharmacological profile of JTC-801 has been characterized through various in vitro and in vivo experiments. Below are summaries of key methodologies.
-
Objective: To determine the binding affinity (Ki) and functional activity (IC50) of JTC-801 at the ORL-1 receptor.
-
Methodology (Binding Assay):
-
Membranes from HeLa cells expressing the human ORL-1 receptor are prepared.[9]
-
The membranes are incubated with a radiolabeled ligand, [³H]-nociceptin.[5]
-
Increasing concentrations of JTC-801 are added to compete with the radioligand for binding to the receptor.[5]
-
The amount of bound radioactivity is measured after separating the bound and free radioligand.
-
The Ki value is calculated from the IC50 value (the concentration of JTC-801 that inhibits 50% of the specific binding of the radioligand).[5] JTC-801 has a reported Ki of 8.2 nM for the ORL-1 receptor.[5][6]
-
-
Methodology (Functional Assay - cAMP Accumulation):
-
HeLa cells expressing the ORL-1 receptor are treated with forskolin to stimulate the production of cyclic AMP (cAMP).[9]
-
Nociceptin is added, which inhibits this forskolin-stimulated cAMP accumulation.[9]
-
JTC-801 is co-incubated at various concentrations to measure its ability to antagonize the inhibitory effect of nociceptin.[9]
-
The concentration of JTC-801 that reverses 50% of the nociceptin-induced inhibition is determined as the IC50 value.[9]
-
-
Objective: To evaluate the analgesic effects of JTC-801 in animal models of pain.
-
Methodology (Mouse Hot-Plate Test):
-
Mice are placed on a heated surface (hot plate) maintained at a constant temperature.[9]
-
The latency to a nociceptive response (e.g., licking a paw or jumping) is measured. This is the escape response latency (ERL).[9]
-
JTC-801 is administered either intravenously (i.v.) or orally (p.o.) prior to the test.[9]
-
An increase in the ERL compared to vehicle-treated animals indicates an anti-nociceptive effect.[9]
-
-
Methodology (Rat Formalin Test):
-
A dilute solution of formalin is injected into the plantar surface of a rat's hind paw, inducing a biphasic pain response.[6]
-
The first phase (acute pain) occurs shortly after injection, followed by a second phase (inflammatory pain).[9]
-
Nociceptive behaviors, such as licking or flinching the injected paw, are quantified during both phases.[6]
-
JTC-801 is administered prior to the formalin injection.[6]
-
A reduction in nociceptive behaviors in either phase indicates an analgesic effect.[9]
-
Disclaimer: The experimental protocols described are based on published literature. These methods are for reference only and have not been independently confirmed.[5][6]
Conclusion
This compound is a well-characterized, selective ORL-1 receptor antagonist with significant potential as a research tool and a lead compound for the development of novel analgesics and anti-cancer therapeutics. Its detailed chemical properties, established mechanisms of action, and defined structure provide a solid foundation for further investigation by researchers and drug development professionals.
References
- 1. JTC-801 - Wikipedia [en.wikipedia.org]
- 2. JTC-801 | inhibitor/agonist | CAS 244218-93-7 | Buy JTC-801 from Supplier InvivoChem [invivochem.com]
- 3. Jtc-801 | C26H26ClN3O2 | CID 5311339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. JTC-801 | inhibitor/agonist | CAS 244218-93-7 | Buy JTC-801 from Supplier 美国InvivoChem [invivochem.cn]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. JTC-801 = 98 HPLC 244218-51-7 [sigmaaldrich.com]
- 9. Pharmacological profiles of a novel opioid receptor-like1 (ORL(1)) receptor antagonist, JTC-801 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. JTC-801 Suppresses Melanoma Cells Growth through the PI3K‑Akt‑mTOR Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. JTC801 Induces pH-dependent Death Specifically in Cancer Cells and Slows Growth of Tumors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. JTC801 Induces pH-dependent Death Specifically in Cancer Cells and Slows Growth of Tumors in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
JTC-801: A Deep Dive into its Selectivity for the Nociceptin/Orphanin FQ Peptide (NOP) Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
JTC-801, chemically known as [N-(4-amino-2-methylquinolin-6-yl)-2-(4-ethylphenoxymethyl) benzamide monohydrochloride], is a potent and selective antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), also referred to as the opioid receptor-like1 (ORL1) receptor.[1] This technical guide provides an in-depth analysis of the selectivity profile of JTC-801 for the NOP receptor versus the classical opioid receptors: mu (MOP), delta (DOP), and kappa (KOP). This document summarizes key quantitative data, details the experimental methodologies used for its characterization, and provides visual representations of relevant biological pathways and experimental workflows.
Data Presentation: JTC-801 Receptor Selectivity Profile
The selectivity of JTC-801 is primarily defined by its binding affinity (Ki) and its functional inhibition (IC50) at the NOP receptor compared to other opioid receptors. The following tables consolidate the available quantitative data from in vitro studies.
Table 1: Binding Affinity (Ki) of JTC-801 for Human Opioid Receptors
| Receptor | Ki (nM) | Reference |
| NOP (ORL1) | 8.2 | [2][3] |
| MOP (μ) | 102.9 | [2] |
| KOP (κ) | 1057.5 | [2] |
| DOP (δ) | 8647.2 | [2] |
Lower Ki values indicate higher binding affinity.
Table 2: Functional Inhibitory Activity (IC50) of JTC-801
| Assay | Receptor | Cell Line/Tissue | IC50 (nM) | Reference |
| [³H]-nociceptin Binding | Human NOP (ORL1) | HeLa cells | 94 ± 8.6 | [2] |
| Ligand Binding | Human MOP (μ) | - | 325 | [2] |
| Ligand Binding | Human KOP (κ) | - | >10,000 | [2] |
| Ligand Binding | Human DOP (δ) | - | >10,000 | [2] |
| [³H]-nociceptin Binding | Rat NOP (ORL1) | Cerebrocortical membrane | 472 | [2][4] |
| Ligand Binding | Rat MOP (μ) | Cerebrocortical membrane | 1831 | [2][4] |
| Forskolin-induced cAMP accumulation | Human NOP (ORL1) | HeLa cells | 2580 | [1][2] |
IC50 is the concentration of JTC-801 required to inhibit 50% of the specific binding or functional response.
Based on the binding affinity data, JTC-801 demonstrates a clear selectivity for the NOP receptor. It is approximately 12.5-fold more selective for NOP over MOP, 129-fold over KOP, and over 1000-fold over the DOP receptor.[3][4]
Experimental Protocols
The characterization of JTC-801's selectivity has been established through several key in vitro experiments. The following sections detail the generalized methodologies for these assays.
Radioligand Competitive Binding Assay
This assay determines the binding affinity (Ki) of a test compound (JTC-801) by measuring its ability to displace a radiolabeled ligand from its receptor.
Objective: To determine the Ki of JTC-801 for NOP, MOP, DOP, and KOP receptors.
Materials:
-
Membrane preparations from cells expressing the human recombinant NOP, MOP, DOP, or KOP receptors (e.g., HeLa or CHO cells).
-
Radioligands: [³H]-nociceptin for NOP, [³H]-DAMGO for MOP, [³H]-DPDPE for DOP, and [³H]-U69,593 for KOP.
-
JTC-801 in a range of concentrations.
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In a multi-well plate, incubate the receptor-containing membranes with a fixed concentration of the appropriate radioligand and varying concentrations of JTC-801.
-
Equilibration: Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the JTC-801 concentration. The IC50 value is determined from the resulting sigmoidal curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Forskolin-Stimulated cAMP Accumulation Assay
This functional assay assesses the antagonist activity of JTC-801 by measuring its ability to counteract the agonist-induced inhibition of cyclic AMP (cAMP) production.
Objective: To determine the functional potency (IC50) of JTC-801 as a NOP receptor antagonist.
Materials:
-
HeLa or CHO cells expressing the human NOP receptor.
-
Nociceptin (NOP receptor agonist).
-
Forskolin (an adenylyl cyclase activator).
-
JTC-801 in a range of concentrations.
-
Cell lysis buffer.
-
cAMP assay kit (e.g., ELISA-based).
Procedure:
-
Cell Culture: Plate the cells in a multi-well plate and grow to confluence.
-
Pre-incubation: Pre-incubate the cells with various concentrations of JTC-801.
-
Stimulation: Add a fixed concentration of nociceptin and forskolin to the wells. Nociceptin, through the Gi-coupled NOP receptor, will inhibit the forskolin-induced increase in cAMP.
-
Incubation: Incubate for a defined period (e.g., 10-30 minutes) at 37°C.
-
Cell Lysis: Terminate the reaction and lyse the cells to release intracellular cAMP.
-
cAMP Quantification: Measure the cAMP levels in the cell lysates using a commercial cAMP assay kit.
-
Data Analysis: Plot the percentage of inhibition of the nociceptin effect against the logarithm of the JTC-801 concentration to determine the IC50 value.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to a receptor. As an antagonist, JTC-801 is expected to inhibit the agonist-stimulated binding of [³⁵S]GTPγS.
Objective: To confirm the antagonist activity of JTC-801 at the NOP receptor.
Materials:
-
Membrane preparations from cells or tissues expressing the NOP receptor.
-
Nociceptin.
-
JTC-801.
-
[³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
GDP.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Pre-incubation: Incubate the membranes with GDP and JTC-801.
-
Stimulation: Add nociceptin to stimulate G protein activation.
-
Binding Reaction: Initiate the binding reaction by adding [³⁵S]GTPγS.
-
Incubation: Incubate for a specific time (e.g., 60 minutes) at 30°C.
-
Filtration and Washing: Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.
-
Quantification: Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Data Analysis: Determine the ability of JTC-801 to inhibit the nociceptin-stimulated [³⁵S]GTPγS binding.
Mandatory Visualizations
Signaling Pathway of the NOP Receptor
Caption: NOP receptor signaling pathway and the antagonistic action of JTC-801.
Experimental Workflow: Competitive Radioligand Binding Assay
References
- 1. Pharmacological profiles of a novel opioid receptor-like1 (ORL(1)) receptor antagonist, JTC-801 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rndsystems.com [rndsystems.com]
- 4. Nociceptin/orphanin FQ peptide receptor antagonist JTC-801 reverses pain and anxiety symptoms in a rat model of post-traumatic stress disorder - PMC [pmc.ncbi.nlm.nih.gov]
in vivo effects of JTC-801 on the central nervous system
An In-Depth Technical Guide on the In Vivo Effects of JTC-801 on the Central Nervous System
Introduction
JTC-801, or [N-(4-amino-2-methylquinolin-6-yl)-2-(4-ethylphenoxymethyl) benzamide monohydrochloride], is a potent and selective non-peptide antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), also known as the opioid receptor-like1 (ORL1) receptor.[1][2] As the fourth member of the opioid receptor family, the NOP receptor and its endogenous ligand, N/OFQ, constitute a distinct system that modulates a variety of physiological processes within the central nervous system (CNS), including pain, anxiety, and stress responses.[3][4] JTC-801 has garnered significant interest in the scientific community due to its ability to cross the blood-brain barrier and its demonstrated efficacy in various preclinical models of CNS disorders.[5] This technical guide provides a comprehensive overview of the in vivo effects of JTC-801 on the CNS, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing relevant pathways and workflows.
Core Mechanism of Action
JTC-801 exerts its effects by competitively binding to the NOP receptor, thereby blocking the actions of the endogenous ligand N/OFQ.[5][6] The N/OFQ-NOP system is known to have a complex role in the CNS. For instance, supraspinal administration of N/OFQ can produce hyperalgesia, while spinal administration tends to be analgesic.[5] By antagonizing the NOP receptor, JTC-801 can reverse N/OFQ-mediated effects, leading to potent anti-nociceptive and anxiolytic outcomes in animal models.[2][7] Its mechanism is distinct from classical opioid analgesics, as its effects are not reversed by the opioid antagonist naloxone.[2]
Data Presentation: Quantitative Summary
The following tables summarize the key quantitative data regarding JTC-801's binding affinity and its in vivo efficacy in various CNS-related models.
Table 1: Receptor Binding and In Vitro Functional Activity
| Parameter | Receptor/Assay | Species/System | Value | Reference |
| Ki | Human ORL1 (NOP) | Recombinant (HeLa cells) | 8.2 nM | [6] |
| Ki | Human ORL1 (NOP) | Recombinant (HeLa cells) | 44.5 nM | [2] |
| IC50 | [³H]-nociceptin binding | Human ORL1 (HeLa cells) | 94 ± 8.6 nM | [6] |
| IC50 | Forskolin-induced cAMP | Human ORL1 (HeLa cells) | 2.58 µM | [2] |
| IC50 | Human µ-opioid receptor | 325 nM | [6] | |
| IC50 | Human δ-opioid receptor | >10 µM | [6] | |
| IC50 | Human κ-opioid receptor | >10 µM | [6] |
Table 2: In Vivo Efficacy in Pain and Anxiety Models
| Model | Species | Administration | Dosage | Key Effect | Reference |
| Nociceptin-induced Allodynia | Mouse | i.v. | ≥ 0.01 mg/kg | Antagonized allodynia | [2] |
| Mouse | p.o. | ≥ 1 mg/kg | Antagonized allodynia | [2] | |
| Hot Plate Test | Mouse | i.v. | 0.01 mg/kg (MED) | Prolonged escape response latency | [2] |
| Mouse | p.o. | 1 mg/kg (MED) | Prolonged escape response latency | [2] | |
| Formalin Test (Phase 1 & 2) | Rat | i.v. | 0.01 mg/kg (MED) | Reduced nociceptive response | [2] |
| Rat | p.o. | 1 mg/kg (MED) | Reduced nociceptive response | [2] | |
| Neuropathic Pain (CCI) | Rat | p.o. (in food) | 0.03% - 0.06% | Dose-dependently normalized paw withdrawal latency | [8] |
| Neuropathic Pain (L5 Transection) | Mouse | p.o. | Dose-dependent | Relieved thermal hyperalgesia | [9] |
| PTSD Model (SPS) | Rat | i.p. (daily) | 6 mg/kg | Reversed mechanical allodynia, thermal hyperalgesia, and anxiety | [5][7] |
| Nitrous Oxide Analgesia | Mouse | i.p. | 0.05 - 5 mg/kg | Suppressed N₂O-induced analgesia | [6][10] |
CCI: Chronic Constriction Injury; SPS: Single-Prolonged Stress; i.v.: intravenous; p.o.: oral; i.p.: intraperitoneal; MED: Minimum Effective Dose.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments cited in the evaluation of JTC-801.
Single-Prolonged Stress (SPS) Model for PTSD
This rat model is used to induce long-lasting behavioral and physiological symptoms resembling those of post-traumatic stress disorder.[5][7]
-
Animals: Male Sprague Dawley rats are used.
-
Procedure:
-
Immobilization: Rats are restrained for 2 hours in flat-bottomed plastic restrainers.
-
Forced Swim: Immediately following restraint, rats are placed in a cylindrical container filled with water (24°C) for 20 minutes.
-
Rest and Recovery: Rats are allowed to recuperate for 15 minutes.
-
Ether Exposure: Animals are exposed to ether vapor until loss of consciousness.
-
-
JTC-801 Administration: In the cited study, JTC-801 (6 mg/kg) or vehicle was administered intraperitoneally (i.p.) once daily from day 7 to day 21 post-SPS.[5][7]
-
Behavioral Assessments:
Chronic Constriction Injury (CCI) Model of Neuropathic Pain
This model induces peripheral neuropathy and is used to study chronic pain states.[8]
-
Animals: Male Sprague Dawley rats are used.
-
Procedure:
-
The rat is anesthetized.
-
The common sciatic nerve is exposed at the mid-thigh level.
-
Four loose ligatures are tied around the nerve with about 1 mm spacing.
-
-
JTC-801 Administration: JTC-801 was mixed into the food at concentrations of 0.03% (low dose) and 0.06% (high dose) and provided orally.[8]
-
Pain Assessment: Paw withdrawal latency (PWL) to a thermal stimulus (e.g., radiant heat) is measured to assess heat-evoked hyperalgesia.[8]
Mouse Hot Plate Test
This is a classic test for assessing the efficacy of analgesics against acute thermal pain.[2]
-
Animals: Mice are used.
-
Procedure:
-
The mouse is placed on a heated surface (e.g., 55°C).
-
The latency to a nociceptive response (e.g., licking a hind paw or jumping) is recorded. A cut-off time is used to prevent tissue damage.
-
-
JTC-801 Administration: The drug is administered intravenously (i.v.) or orally (p.o.) at specified times before the test.[2]
-
Outcome: An increase in the escape response latency indicates an anti-nociceptive effect.[2]
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key pathways and workflows related to JTC-801's action on the central nervous system.
Caption: JTC-801 competitively antagonizes the NOP receptor, blocking N/OFQ-mediated signaling.
Caption: JTC-801 alleviates neuropathic pain by inhibiting the N/OFQ-nNOS-NO pathway.[9]
Caption: A typical workflow for evaluating the in vivo CNS effects of JTC-801.[5][7]
Conclusion
JTC-801 is a well-characterized NOP receptor antagonist with significant and potent effects on the central nervous system. Extensive in vivo research has demonstrated its efficacy in alleviating symptoms of chronic pain and anxiety in various rodent models.[5][7][8] Its mechanism of action, which involves the blockade of the N/OFQ-NOP system and downstream signaling pathways such as nitric oxide production, distinguishes it from traditional opioid compounds.[2][9] The quantitative data and detailed protocols presented herein provide a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of NOP receptor antagonists for a range of neurological and psychiatric disorders. The consistent preclinical findings suggest that compounds like JTC-801 represent a promising new class of analgesics and anxiolytics.[2][4]
References
- 1. mdpi.com [mdpi.com]
- 2. Pharmacological profiles of a novel opioid receptor-like1 (ORL(1)) receptor antagonist, JTC-801 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nociceptin/orphanin FQ receptor antagonists as innovative antidepressant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nociceptin/orphanin FQ peptide receptor antagonist JTC-801 reverses pain and anxiety symptoms in a rat model of post-traumatic stress disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Nociceptin/orphanin FQ peptide receptor antagonist JTC-801 reverses pain and anxiety symptoms in a rat model of post-traumatic stress disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of JTC-801 (nociceptin antagonist) on neuropathic pain in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Attenuation of neuropathic pain by the nociceptin/orphanin FQ antagonist JTC-801 is mediated by inhibition of nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nociceptin receptor antagonist JTC-801 inhibits nitrous oxide-induced analgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
JTC-801 Free Base: A Technical Guide for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of JTC-801 free base, a potent and selective antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor, for its application in neuroscience research. This document details its mechanism of action, pharmacological properties, and key experimental protocols.
Introduction to this compound
JTC-801 is a non-peptide small molecule that acts as a selective antagonist for the NOP receptor, also known as the opioid receptor-like 1 (ORL1) receptor.[1][2][3] Its chemical name is N-(4-amino-2-methylquinolin-6-yl)-2-(4-ethylphenoxymethyl)benzamide.[4] JTC-801 has demonstrated significant potential in preclinical studies for the treatment of pain and anxiety, making it a valuable tool for investigating the role of the N/OFQ system in various neurological processes.[5][6] It is orally active and exhibits good bioavailability and blood-brain barrier permeability.[5][7]
Chemical Properties of this compound
| Property | Value |
| CAS Number | 244218-93-7[1] |
| Molecular Formula | C26H25N3O2[1] |
| Molecular Weight | 411.50 g/mol [1] |
Mechanism of Action
JTC-801 exerts its effects by selectively binding to and blocking the NOP receptor, a G protein-coupled receptor (GPCR).[8] The endogenous ligand for the NOP receptor is the neuropeptide Nociceptin/Orphanin FQ (N/OFQ).[8] The N/OFQ-NOP system is implicated in a wide range of physiological and pathological processes, including pain modulation, stress, anxiety, and reward.[5][9]
Upon activation by N/OFQ, the NOP receptor couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity.[8][9] JTC-801 acts as an antagonist, preventing N/OFQ from binding to the NOP receptor and thereby blocking these downstream signaling events.[7][10]
Signaling Pathway of NOP Receptor Antagonism by JTC-801
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. criver.com [criver.com]
- 3. Modulation of Different Phases of Formalin Test by Force Swim Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 5. Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Pain Assessment Using the Rat and Mouse Formalin Tests [en.bio-protocol.org]
- 8. Nociceptin receptor - Wikipedia [en.wikipedia.org]
- 9. Role of Nociceptin/Orphanin FQ-NOP Receptor System in the Regulation of Stress-Related Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hot-plate analgesia testing [bio-protocol.org]
The Pharmacological Profile of JTC-801: A Comprehensive Research Tool
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
JTC-801, chemically known as N-(4-amino-2-methylquinolin-6-yl)-2-(4-ethylphenoxymethyl)benzamide, is a potent and selective small molecule with a dual pharmacological profile that makes it a valuable tool for a wide range of biomedical research. Initially characterized as a high-affinity antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP, also known as ORL1), JTC-801 has been instrumental in elucidating the physiological roles of the N/OFQ system, particularly in pain and anxiety. More recently, JTC-801 has been identified as a novel anti-cancer agent that induces a unique form of pH-dependent cell death in cancer cells, termed alkaliptosis. This guide provides a comprehensive overview of the pharmacological properties of JTC-801, detailed experimental protocols for its use as a research tool, and a summary of its known signaling pathways.
Pharmacological Profile
The pharmacological actions of JTC-801 are primarily centered around two distinct mechanisms: antagonism of the NOP receptor and induction of alkaliptosis in cancer cells.
NOP Receptor Antagonism
JTC-801 is a selective and potent antagonist of the NOP receptor, a G protein-coupled receptor (GPCR) involved in the modulation of pain, anxiety, and other neurological processes.
JTC-801 exhibits high affinity for the human NOP receptor and displays significant selectivity over other opioid receptors. This selectivity is crucial for its utility as a specific probe for the N/OFQ system.
Table 1: Binding Affinity and Selectivity of JTC-801
| Receptor | Species | Assay Type | Parameter | Value | Reference(s) |
| NOP (ORL1) | Human | [³H]-nociceptin Binding | Kᵢ | 8.2 nM | [1][2][3] |
| Human | [³H]-nociceptin Binding | IC₅₀ | 94 nM | [1][4] | |
| Rat | Cerebrocortical Membranes | IC₅₀ | 472 nM | [1][5] | |
| μ-opioid | Human | Ligand Binding | Kᵢ | 102.9 nM | [1] |
| Human | Ligand Binding | IC₅₀ | 325 nM | [1] | |
| Rat | Cerebrocortical Membranes | IC₅₀ | 1831 nM | [1][5] | |
| κ-opioid | Human | Ligand Binding | Kᵢ | 1057.5 nM | [1] |
| Human | Ligand Binding | IC₅₀ | >10 μM | [1] | |
| δ-opioid | Human | Ligand Binding | Kᵢ | 8647.2 nM | [1] |
| Human | Ligand Binding | IC₅₀ | >10 μM | [1] |
JTC-801 acts as a functional antagonist at the NOP receptor, reversing the inhibitory effects of N/OFQ on adenylyl cyclase activity.
Table 2: In Vitro Functional Antagonism of JTC-801 at the NOP Receptor
| Assay | Cell Line | Effect of JTC-801 | Parameter | Value | Reference(s) |
| Forskolin-induced cAMP accumulation | HeLa cells expressing human NOP receptor | Reverses nociceptin-induced inhibition | IC₅₀ | 2.58 μM | [1][4][6] |
| [³⁵S]-GTPγS Binding | Rat brain membranes | Reverses N/OFQ-stimulated binding | - | 1 µM JTC-801 reverses the stimulatory effect of N/OFQ | [5] |
Anti-Cancer Activity: Induction of Alkaliptosis
Recent studies have unveiled a novel anti-cancer mechanism of JTC-801 that is independent of its NOP receptor antagonism. JTC-801 selectively induces a form of regulated cell death in cancer cells known as alkaliptosis.
JTC-801 induces alkaliptosis by activating the NF-κB signaling pathway, which in turn represses the expression of carbonic anhydrase 9 (CA9).[7][8] CA9 is an enzyme crucial for maintaining pH balance in cells, and its downregulation by JTC-801 leads to intracellular alkalinization and subsequent cell death.[7][8] This effect is specific to cancer cells, with normal cells being relatively resistant.[7][8]
Table 3: In Vitro Anti-Cancer Activity of JTC-801
| Cell Line(s) | Assay Type | Effect | Concentration Range | Reference(s) |
| PANC1, MiaPaCa2, various other cancer cell lines | Cell Viability Assay | Induces cell death | 1.25–20 µM | [7] |
| PANC1, mPSCs | Clonogenic Cell Survival Assay | Inhibits long-term growth | 10 µM | [7] |
Oral administration of JTC-801 has been shown to inhibit tumor growth in various preclinical mouse models of cancer.
Table 4: In Vivo Anti-Cancer Efficacy of JTC-801
| Tumor Model | Mouse Strain | JTC-801 Dose and Administration | Outcome | Reference(s) |
| PANC1 xenograft | Nude mice | 20 mg/kg, oral, once daily for 2 weeks | Inhibited tumor growth | [7] |
| Orthotopic KPC tumors | C57BL/6 mice | 20 mg/kg, oral, once daily for 3 weeks | Prolonged survival, reduced tumor size and weight | [7] |
Experimental Protocols
The following are detailed methodologies for key experiments utilizing JTC-801 as a research tool.
In Vitro Assays
This protocol determines the binding affinity of JTC-801 for the NOP receptor.
-
Receptor Source: Membranes from HeLa cells stably expressing the human NOP receptor.
-
Radioligand: [³H]-nociceptin.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4).
-
Procedure:
-
Prepare serial dilutions of JTC-801.
-
In a 96-well plate, combine the cell membranes, [³H]-nociceptin (at a concentration near its Kd), and varying concentrations of JTC-801.
-
For non-specific binding, use a high concentration of a non-labeled NOP ligand (e.g., unlabeled nociceptin).
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail and measure radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value of JTC-801 by non-linear regression analysis of the competition binding curve. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.
-
This functional assay assesses the antagonist activity of JTC-801 at the NOP receptor.
-
Cell Line: HeLa cells expressing the human NOP receptor.
-
Reagents: Nociceptin, Forskolin, JTC-801, and a cAMP assay kit.
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with varying concentrations of JTC-801 for a short period (e.g., 15-30 minutes).
-
Add a fixed concentration of nociceptin (agonist) to the wells.
-
Stimulate adenylyl cyclase by adding a fixed concentration of forskolin.
-
Incubate for a specified time (e.g., 10-30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA, HTRF, or luminescence-based).
-
Data Analysis: Plot the cAMP concentration against the log concentration of JTC-801. Determine the IC₅₀ value, which represents the concentration of JTC-801 that reverses 50% of the nociceptin-induced inhibition of forskolin-stimulated cAMP accumulation.
-
This protocol measures the cytotoxic effects of JTC-801 on cancer cells.
-
Cell Lines: Various cancer cell lines (e.g., PANC1, MiaPaCa2).
-
Reagents: JTC-801, cell culture medium, and a cell viability reagent (e.g., MTT, MTS, or a reagent for a luminescence-based assay like CellTiter-Glo®).
-
Procedure:
-
Seed cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with a range of concentrations of JTC-801. Include a vehicle-only control.
-
Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development or signal generation.
-
Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control cells to determine the percentage of cell viability. Plot the percent viability against the log concentration of JTC-801 to calculate the IC₅₀ value.
-
In Vivo Assays
This test assesses the central analgesic effects of JTC-801.
-
Apparatus: A hot-plate analgesia meter with the surface temperature maintained at a constant level (e.g., 55 ± 0.5°C).
-
Procedure:
-
Administer JTC-801 or vehicle to the mice via the desired route (e.g., intravenous or oral).
-
At a predetermined time after drug administration, place the mouse on the heated surface of the hot plate.
-
Start a timer and observe the mouse for nociceptive responses, such as licking of the hind paws or jumping.
-
Record the latency (in seconds) to the first clear nociceptive response.
-
A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.
-
Data Analysis: Compare the response latencies of the JTC-801-treated group with the vehicle-treated group using appropriate statistical tests. An increase in latency indicates an analgesic effect.
-
This model evaluates the effects of JTC-801 on both acute and tonic inflammatory pain.
-
Procedure:
-
Administer JTC-801 or vehicle to the rats.
-
After a set pre-treatment time, inject a dilute solution of formalin (e.g., 50 µL of 5% formalin) subcutaneously into the plantar surface of one hind paw.
-
Immediately place the rat in an observation chamber.
-
Record the total time the animal spends licking or biting the injected paw during two distinct phases: the early phase (0-5 minutes post-injection, representing acute nociceptive pain) and the late phase (15-60 minutes post-injection, representing inflammatory pain).
-
Data Analysis: Compare the duration of licking/biting in the JTC-801-treated group to the vehicle group for both phases. A reduction in this duration signifies an anti-nociceptive effect.
-
This protocol assesses the in vivo anti-cancer efficacy of JTC-801.
-
Animal Model: Immunocompromised mice (e.g., nude or NSG mice).
-
Cell Line: A human cancer cell line of interest (e.g., PANC1).
-
Procedure:
-
Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups (vehicle control and JTC-801).
-
Administer JTC-801 orally at the desired dose and schedule.
-
Measure the tumor volume using calipers at regular intervals (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length × Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).
-
Data Analysis: Plot the mean tumor volume over time for each treatment group. Compare the final tumor volumes and weights between the JTC-801 and vehicle groups to determine the extent of tumor growth inhibition.
-
Signaling Pathways and Visualizations
The dual pharmacological actions of JTC-801 are mediated by distinct signaling pathways.
NOP Receptor Signaling Pathway
As an antagonist, JTC-801 blocks the canonical signaling cascade initiated by the binding of N/OFQ to the NOP receptor. This Gi/o-coupled receptor typically inhibits adenylyl cyclase, leading to decreased intracellular cAMP levels, and modulates ion channel activity.
Caption: JTC-801 blocks N/OFQ-mediated NOP receptor signaling.
Alkaliptosis Signaling Pathway
JTC-801 induces cancer cell-specific death through a pathway involving NF-κB-mediated repression of CA9, leading to intracellular alkalinization.
Caption: JTC-801 induces alkaliptosis via NF-κB-mediated CA9 repression.
Conclusion
JTC-801 is a multifaceted research tool with well-characterized activities as both a NOP receptor antagonist and a novel anti-cancer agent. Its high selectivity for the NOP receptor makes it an invaluable probe for studying the N/OFQ system in pain, anxiety, and other neurological disorders. Furthermore, its unique ability to induce alkaliptosis in cancer cells opens new avenues for cancer research and drug development. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate the effective use of JTC-801 by researchers in their respective fields.
References
- 1. Frontiers | Mechanisms of alkaliptosis [frontiersin.org]
- 2. rndsystems.com [rndsystems.com]
- 3. Spotlight on Nociceptin/Orphanin FQ Receptor in the Treatment of Pain [mdpi.com]
- 4. iris.unife.it [iris.unife.it]
- 5. researchgate.net [researchgate.net]
- 6. Nociceptin/orphanin FQ peptide receptor antagonist JTC-801 reverses pain and anxiety symptoms in a rat model of post-traumatic stress disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mechanisms of alkaliptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
JTC-801: A Nociceptin/Orphanin FQ Receptor Antagonist for Neuropathic Pain
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Neuropathic pain, a debilitating condition arising from nerve damage, presents a significant therapeutic challenge. Current treatments often provide inadequate relief and are associated with considerable side effects. JTC-801, a selective antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), also known as the opioid receptor-like 1 (ORL-1) receptor, has emerged as a promising investigational compound.[1] Preclinical studies have consistently demonstrated its analgesic efficacy in various animal models of neuropathic pain, including chemotherapy-induced and nerve injury-induced pain. This technical guide provides a comprehensive overview of JTC-801, focusing on its mechanism of action, preclinical data, and the experimental protocols used in its evaluation, to support further research and development in the field of neuropathic pain therapeutics.
Introduction to JTC-801
JTC-801 is a potent and selective, orally active non-peptide antagonist of the NOP receptor.[1] The N/OFQ-NOP receptor system is implicated in a wide range of physiological processes, including pain modulation, where its effects can be complex.[1] While NOP receptor agonists can produce analgesia, antagonists like JTC-801 have also demonstrated significant pain-relieving properties, particularly in chronic pain states like neuropathic pain.[1][2] This suggests that endogenous N/OFQ may contribute to the maintenance of neuropathic pain, and blocking its action can provide therapeutic benefit.
Quantitative Data
The following tables summarize the key quantitative data for JTC-801 from in vitro and in vivo preclinical studies.
Table 1: In Vitro Binding Affinity and Potency of JTC-801
| Target | Species | Assay | Value | Reference |
| NOP (ORL-1) Receptor | Human | Ki | 8.2 nM | [3] |
| Human | Ki | 44.5 nM | [4] | |
| Rat | IC50 (Cerebrocortical membrane) | 472 nM | ||
| Human (HeLa cells) | IC50 ([3H]-nociceptin binding) | 94 ± 8.6 nM | ||
| Human (HeLa cells) | IC50 (cAMP accumulation) | 2.58 µM | [4] | |
| μ-Opioid Receptor | Human | Ki | 102.9 nM | |
| Human | IC50 | 325 nM | ||
| Rat | IC50 (Cerebrocortical membrane) | 1831 nM | ||
| κ-Opioid Receptor | Human | Ki | 1057.5 nM | |
| Human | IC50 | >10 µM | ||
| δ-Opioid Receptor | Human | Ki | 8647.2 nM | |
| Human | IC50 | >10 µM |
Table 2: Preclinical Efficacy of JTC-801 in Neuropathic Pain Models
| Neuropathic Pain Model | Species | Route of Administration | Dose Range | Effect | Reference |
| Paclitaxel-Induced Neuropathy | Rat | Systemic (Single or Multiple) | Not specified | Significantly alleviated mechanical allodynia | [5][6] |
| Spinal Nerve Ligation (L5/L6) | Rat | Systemic (i.p.) | 3-30 mg/kg | Dose-dependent reversal of tactile allodynia | [7] |
| Rat | Spinal | 22.5 and 45 pg | Dose-dependent reversal of tactile allodynia | [7] | |
| Spinal Nerve Ligation (L5) | Mouse | Oral | Dose-dependent | Relieved thermal hyperalgesia | [8] |
| Chronic Constriction Injury (CCI) | Rat | Oral (in food) | 0.03% (low dose), 0.06% (high dose) | Dose-dependently normalized paw withdrawal latency to heat | [9] |
Mechanism of Action
JTC-801 exerts its analgesic effects in neuropathic pain through at least two key signaling pathways:
-
Inhibition of the PI3K/Akt Pathway: In a rat model of paclitaxel-induced neuropathic pain, JTC-801 was found to inhibit the activation of phosphatidylinositol 3-kinase (PI3K) and the phosphorylation of Akt in the dorsal root ganglion (DRG).[5][6][10] This pathway is known to be involved in neuronal survival and synaptic plasticity, and its upregulation may contribute to the sensitization of nociceptive pathways. By inhibiting this pathway, JTC-801 appears to reduce the expression of inflammatory cytokines.[5]
-
Inhibition of Nitric Oxide Production: In a mouse model of neuropathic pain induced by L5 spinal nerve transection, the analgesic effect of JTC-801 was linked to the inhibition of nitric oxide (NO) production.[8] The study found that nerve injury led to an increase in nitric oxide synthase (NOS) activity in the spinal cord, which was blocked by JTC-801.[8] NO is a key signaling molecule in pain transmission, and its overproduction can contribute to central sensitization.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of JTC-801 for neuropathic pain.
Paclitaxel-Induced Neuropathic Pain Model
-
Animal Model: Male Sprague-Dawley rats are typically used.[11]
-
Induction of Neuropathy: Paclitaxel is dissolved in a vehicle (e.g., Cremophor EL and ethanol) and administered to the animals. A common dosing regimen is four intraperitoneal (i.p.) injections of paclitaxel (e.g., 2 mg/kg) on alternating days.[11]
-
Behavioral Testing (Mechanical Allodynia):
-
Apparatus: Von Frey filaments are used to assess the paw withdrawal threshold (PWT).
-
Procedure: Rats are placed in individual plastic cages with a wire mesh floor and allowed to acclimate. The von Frey filaments, with logarithmically incremental stiffness, are applied to the plantar surface of the hind paw. The 50% PWT is determined using the up-down method. A significant decrease in PWT in the paclitaxel-treated group compared to the vehicle group indicates the development of mechanical allodynia.
-
-
Drug Administration: JTC-801 is administered systemically (e.g., intraperitoneally or orally) at various doses. Behavioral testing is performed at specific time points after drug administration.
-
Molecular Analysis (Western Blot):
-
Tissue Collection: Dorsal root ganglia (L4-L6) are collected after euthanasia.
-
Procedure: Tissues are homogenized and protein concentrations are determined. Proteins are separated by SDS-PAGE, transferred to a membrane, and incubated with primary antibodies against total and phosphorylated PI3K and Akt. Following incubation with secondary antibodies, protein bands are visualized and quantified.
-
Spinal Nerve Ligation (SNL) Model
-
Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.[5]
-
Surgical Procedure:
-
Behavioral Testing (Mechanical Allodynia and Thermal Hyperalgesia):
-
Mechanical Allodynia: Assessed using von Frey filaments as described in the paclitaxel model.
-
Thermal Hyperalgesia: A radiant heat source is focused on the plantar surface of the hind paw, and the paw withdrawal latency (PWL) is measured. A decrease in PWL in the ligated paw compared to the contralateral paw or sham-operated animals indicates thermal hyperalgesia.
-
-
Drug Administration: JTC-801 can be administered systemically (i.p. or oral) or directly to the spinal cord (intrathecal).
-
Molecular Analysis (Nitric Oxide Synthase Activity):
-
Technique: NADPH diaphorase histochemistry is used to visualize NOS activity in spinal cord sections.
-
Procedure: Spinal cord tissue is collected, sectioned, and incubated with a solution containing NADPH and a chromogen (e.g., nitroblue tetrazolium). The intensity of the staining reflects NOS activity.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental workflows associated with JTC-801 in neuropathic pain studies.
References
- 1. researchgate.net [researchgate.net]
- 2. PI3Kγ integrates cAMP and Akt signalling of the μ-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. flore.unifi.it [flore.unifi.it]
- 4. Peripheral Nerve Injury: a Mouse Model of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iasp-pain.org [iasp-pain.org]
- 6. JTC-801 alleviates mechanical allodynia in paclitaxel-induced neuropathic pain through the PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuropathic pain model [bio-protocol.org]
- 8. Segmental Spinal Nerve Ligation Model of Neuropathic Pain | Springer Nature Experiments [experiments.springernature.com]
- 9. Effect of JTC-801 (nociceptin antagonist) on neuropathic pain in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. meliordiscovery.com [meliordiscovery.com]
- 11. Preclinical research in paclitaxel-induced neuropathic pain: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ekamimaging.com [ekamimaging.com]
Methodological & Application
Application Notes and Protocols for JTC-801 Free Base in Vivo Dosing in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
JTC-801 is a selective antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor, also known as the opioid receptor-like 1 (ORL-1) receptor.[1][2] It has demonstrated potent anti-nociceptive effects in various acute and chronic pain models in rodents, as well as anxiolytic properties.[3][4][5] JTC-801 exhibits good bioavailability and blood-brain barrier permeability, making it a valuable tool for in vivo research.[3] These application notes provide detailed protocols for the in vivo administration of JTC-801 free base in rodent models, along with a summary of its pharmacokinetic and pharmacodynamic properties.
Mechanism of Action
JTC-801 functions by competitively binding to the ORL-1 receptor, thereby blocking the actions of its endogenous ligand, N/OFQ. The N/OFQ system is implicated in a wide range of physiological processes, including pain modulation, anxiety, and stress responses. By antagonizing the ORL-1 receptor, JTC-801 can reverse the effects of elevated N/OFQ levels, which are often associated with chronic pain and anxiety states.[3][5] In some cancer cell lines, JTC-801 has also been shown to induce a pH-dependent cell death called alkaliptosis by activating NF-κB and repressing the expression of carbonic anhydrase 9 (CA9).[6][7]
Quantitative Data Summary
In Vitro Receptor Binding and Functional Activity
| Parameter | Species/Cell Line | Receptor | Value | Reference |
| Ki | Human | ORL-1 | 8.2 nM | [1] |
| Ki | Human | ORL-1 | 44.5 nM | [4] |
| IC50 | Human (HeLa cells) | ORL-1 | 94 ± 8.6 nM | [1] |
| IC50 | Rat (cerebrocortical membrane) | ORL-1 | 472 nM | [1] |
| IC50 | Human | µ-opioid | 102.9 nM | [1] |
| IC50 | Rat (cerebrocortical membrane) | µ-opioid | 1831 nM | [1] |
| IC50 | Human | κ-opioid | 1057.5 nM | [1] |
| IC50 | Human | δ-opioid | 8647.2 nM | [1] |
| IC50 (cAMP assay) | Human (HeLa cells) | ORL-1 | 2.58 µM | [4] |
In Vivo Pharmacokinetic Parameters (Mouse)
| Parameter | Route | Dose | Value | Reference |
| Plasma Half-life (t½) | Oral | Not Specified | 8.2 hours | [6] |
In Vivo Efficacious Doses in Rodent Models
| Species | Model | Route | Dose Range | Effect | Reference |
| Mouse | Nociceptin-induced allodynia | IV | ≥ 0.01 mg/kg | Antagonized allodynia | [4] |
| Mouse | Nociceptin-induced allodynia | PO | ≥ 1 mg/kg | Antagonized allodynia | [4] |
| Mouse | Hot-plate test | IV | 0.01 mg/kg (MED) | Prolonged escape response latency | [4] |
| Mouse | Hot-plate test | PO | 1 mg/kg (MED) | Prolonged escape response latency | [4] |
| Rat | Formalin test | IV | 0.01 mg/kg (MED) | Reduced nociceptive response | [4] |
| Rat | Formalin test | PO | 1 mg/kg (MED) | Reduced nociceptive response | [4] |
| Rat | Chronic Constriction Injury (neuropathic pain) | PO (in food) | 0.03% - 0.06% | Alleviated heat-evoked hyperalgesia | [8] |
| Rat | Single-Prolonged Stress (PTSD model) | IP | 6 mg/kg (once daily) | Reversed anxiety and pain-like behaviors | [3][5] |
| Mouse | Pancreatic Ductal Adenocarcinoma Xenograft | PO | 20 mg/kg (twice per week) | Inhibited tumor growth | [6] |
Experimental Protocols
Vehicle Preparation
For in vivo administration, this compound needs to be dissolved in a suitable vehicle. The choice of vehicle will depend on the route of administration.
For Oral (PO) and Intraperitoneal (IP) Administration:
A common vehicle is a suspension in a solution of DMSO, PEG300, Tween 80, and saline.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl) or sterile water (ddH₂O)
Protocol:
-
Weigh the required amount of this compound.
-
Prepare a stock solution by first dissolving the JTC-801 in a small amount of DMSO.
-
Add PEG300 to the DMSO solution and mix until the JTC-801 is fully dissolved.
-
Add Tween 80 to the solution and mix thoroughly.
-
Finally, add sterile saline or ddH₂O to reach the final desired concentration.
-
Vortex the solution until it is a clear and homogenous suspension.
Example formulation: To prepare a 1 mg/mL solution, you could start by dissolving 10 mg of JTC-801 in 0.5 mL of DMSO, followed by the addition of 4.5 mL of a vehicle consisting of PEG300, Tween 80, and saline in an appropriate ratio (e.g., 40% PEG300, 5% Tween 80, and 55% saline).
For Intravenous (IV) Administration:
A common vehicle is 5% sorbitol in sterile water.
Materials:
-
This compound powder
-
Sorbitol
-
Sterile water for injection
Protocol:
-
Prepare a 5% sorbitol solution by dissolving sorbitol in sterile water.
-
Dissolve the required amount of this compound in the 5% sorbitol solution.
-
Ensure the solution is clear and free of particulates before administration. Filter sterilization (0.22 µm filter) is recommended.
Administration Protocols
The following are general guidelines for administering JTC-801 to rodents. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Oral Gavage (PO)
-
Animal Restraint: Gently restrain the mouse or rat. For mice, this can be done by scruffing the neck and back to immobilize the head. For rats, a towel wrap or a two-person technique may be necessary.
-
Gavage Needle Measurement: Measure the appropriate length of the gavage needle by holding it alongside the animal from the tip of the nose to the last rib. Mark the needle to ensure it is not inserted too far.
-
Administration: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The needle should pass smoothly without resistance. Administer the JTC-801 solution slowly.
-
Post-Administration Monitoring: Observe the animal for any signs of distress, such as difficulty breathing.
Intraperitoneal Injection (IP)
-
Animal Restraint: Restrain the animal to expose the abdomen. For mice, scruffing and securing the tail is effective. For rats, a two-person technique is often preferred.
-
Injection Site: Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Injection: Insert a 25-27 gauge needle at a 30-45 degree angle into the peritoneal cavity. Aspirate to ensure no fluid or blood is drawn back, then inject the solution.
-
Post-Administration Monitoring: Return the animal to its cage and monitor for any adverse reactions.
Intravenous Injection (IV) - Tail Vein
-
Animal Restraint and Vein Dilation: Place the animal in a restraint device that exposes the tail. Warm the tail using a heat lamp or warm water to dilate the lateral tail veins.
-
Injection: Using a 27-30 gauge needle, insert it into one of the lateral tail veins, parallel to the vein. A successful insertion will often be met with a "flash" of blood in the needle hub.
-
Administration: Inject the JTC-801 solution slowly. If swelling occurs at the injection site, the needle is not in the vein and should be repositioned.
-
Post-Administration Care: After injection, withdraw the needle and apply gentle pressure to the injection site to prevent bleeding. Monitor the animal for any adverse effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Use of physiological based pharmacokinetic modeling for cross-species prediction of pharmacokinetic and tissue distribution profiles of a novel niclosamide prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological profiles of a novel opioid receptor-like1 (ORL(1)) receptor antagonist, JTC-801 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. animalcare.ubc.ca [animalcare.ubc.ca]
- 5. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 6. Effect of JTC-801 (nociceptin antagonist) on neuropathic pain in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. JTC-801 | inhibitor/agonist | CAS 244218-93-7 | Buy JTC-801 from Supplier InvivoChem [invivochem.com]
Application Notes and Protocols for JTC-801 Free Base Stock Solutions in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
JTC-801 is a potent and selective antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), also known as the opioid receptor-like 1 (ORL1) receptor.[1][2][3][4] It exhibits high affinity for the NOP receptor with a Ki value of 8.2 nM and displays significant selectivity over classical opioid receptors (μ, δ, and κ).[1][2][3] JTC-801's ability to modulate the NOP receptor signaling pathway makes it a valuable tool for investigating a variety of physiological processes, including pain, anxiety, and certain types of cancer.[5][6][7] In cancer cell lines, JTC-801 has been shown to induce a pH-dependent form of cell death known as alkaliptosis by activating NF-κB and consequently repressing the expression of carbonic anhydrase 9 (CA9).[5][7]
These application notes provide detailed protocols for the preparation of JTC-801 free base stock solutions for use in cell culture experiments, ensuring accurate and reproducible results.
Quantitative Data Summary
The following tables summarize the key quantitative information for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₆H₂₅N₃O₂ | [8] |
| Molecular Weight | 411.5 g/mol | [8] |
| Appearance | Tan powder | [9] |
Table 2: Solubility of this compound
| Solvent | Maximum Concentration | Notes | Source |
| DMSO | ≥ 90 mg/mL (218.71 mM) | Fresh, moisture-free DMSO is recommended as it is hygroscopic and can affect solubility. Ultrasonic treatment may be needed. | [2][10] |
| Ethanol | ≥ 18.27 mg/mL | Ultrasonic treatment may be beneficial. | [11] |
| Water | Insoluble | Not recommended as a primary solvent for stock solutions. | [11] |
Table 3: Recommended Storage Conditions
| Form | Storage Temperature | Duration | Notes | Source |
| Powder | -20°C | 3 years | Store in a sealed, desiccated environment. | [12] |
| 4°C | 2 years | Store in a sealed, desiccated environment. | [12] | |
| In Solvent | -80°C | 6 months - 1 year | Aliquot to avoid repeated freeze-thaw cycles. | [1][8][12] |
| -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles. | [1][12] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO), which is suitable for most in vitro cell culture applications.
Materials:
-
This compound powder (MW: 411.5 g/mol )
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination of the stock solution.
-
Weighing JTC-801: Carefully weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.115 mg of JTC-801.
-
Dissolution:
-
Transfer the weighed JTC-801 powder into a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to the tube. For a 10 mM solution with 4.115 mg of JTC-801, add 1 mL of DMSO.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if necessary.[2] Visually inspect the solution to ensure there are no visible particles.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots in sterile cryovials to minimize freeze-thaw cycles.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[1][8][12]
-
-
Preparation of Working Solutions:
-
When ready to use, thaw a single aliquot of the stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration using pre-warmed cell culture medium. It is crucial to add the stock solution to the medium and mix immediately to prevent precipitation. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Visualizations
JTC-801 Stock Solution Preparation Workflow
Caption: Workflow for preparing this compound stock solutions.
NOP Receptor Signaling Pathway and JTC-801 Antagonism
Caption: JTC-801 competitively antagonizes the NOP receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. JTC 801 | NOP Receptors | Tocris Bioscience [tocris.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. JTC801 Induces pH-dependent Death Specifically in Cancer Cells and Slows Growth of Tumors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological profiles of a novel opioid receptor-like1 (ORL(1)) receptor antagonist, JTC-801 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. JTC801 Induces pH-dependent Death Specifically in Cancer Cells and Slows Growth of Tumors in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. targetmol.cn [targetmol.cn]
- 9. JTC-801 = 98 HPLC 244218-51-7 [sigmaaldrich.com]
- 10. selleckchem.com [selleckchem.com]
- 11. apexbt.com [apexbt.com]
- 12. JTC-801 | inhibitor/agonist | CAS 244218-93-7 | Buy JTC-801 from Supplier InvivoChem [invivochem.com]
Application Notes and Protocols for JTC-801 in Rat Models of PTSD and Anxiety
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of JTC-801, a selective nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor antagonist, in preclinical rat models of Post-Traumatic Stress Disorder (PTSD) and anxiety.[1][2] The following sections detail the experimental protocols, summarize key quantitative data, and visualize the underlying signaling pathways and experimental workflows.
Introduction
JTC-801 is a potent and selective antagonist for the NOP receptor (also known as the opioid receptor-like1 or ORL1 receptor), with a Ki value of 8.2 nM.[3][4] Preclinical research has demonstrated its efficacy in reversing anxiety-like behaviors and other PTSD-related symptoms in rodent models, suggesting its potential as a therapeutic agent for PTSD and co-morbid pain.[1][2] The primary model discussed is the Single-Prolonged Stress (SPS) model in rats, a well-validated animal model that recapitulates many of the behavioral and neurobiological features of PTSD.[5][6][7]
Mechanism of Action
JTC-801 exerts its effects by blocking the N/OFQ-NOP receptor system.[1][2] In the context of PTSD models like SPS, there is an upregulation of this system, with elevated levels of N/OFQ in the serum, cerebrospinal fluid (CSF), and key brain regions like the periaqueductal gray (PAG) and hippocampus.[1][2] This upregulation is associated with anxiety-like behaviors and hyperalgesia. JTC-801 reverses these effects by antagonizing the NOP receptor, thereby blocking the downstream signaling cascade.[1][2] This leads to a normalization of the N/OFQ-NOP system and an alleviation of PTSD-like symptoms.[1][2]
Signaling Pathway of JTC-801 in the SPS Rat Model
Experimental Protocols
Single-Prolonged Stress (SPS) Protocol
The SPS protocol is designed to induce a PTSD-like phenotype in rats.[5][6][7]
Materials:
-
Male Sprague Dawley rats
-
Restraint device
-
Forced swim tank
-
Diethyl ether
Procedure:
-
Restraint: Rats are subjected to 2 hours of immobilization in a restraint device.[7]
-
Forced Swim: Immediately following restraint, rats are placed in a forced swim tank for 20 minutes.[7]
-
Recovery: Rats are allowed a 15-minute recovery period.[2]
-
Ether Anesthesia: Following recovery, rats are exposed to diethyl ether until loss of consciousness.[2][7]
-
Quiescent Period: The animals are left undisturbed in their home cages for 7 days to allow for the development of PTSD-like symptoms.[2][5]
JTC-801 Administration
Materials:
-
JTC-801 (N-(4-amino-2-methylquinolin-6-yl)-2-(4-ethylphenoxymethyl) benzamide monohydrochloride)
-
Vehicle solution (e.g., 3% DMSO and 0.05% hydroxypropylcellulose)[2]
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Route of Administration: Intraperitoneal (i.p.) injection.[1][2]
-
Treatment Period: From day 7 to day 21 post-SPS exposure.[1][2]
-
Control Groups: A vehicle control group and a non-SPS JTC-801 treated group should be included.
Behavioral Testing: Elevated Plus Maze (EPM)
The EPM is a widely used test to assess anxiety-like behavior in rodents.[8][9]
Apparatus:
-
A plus-shaped maze with two open arms and two closed arms, elevated from the floor.
Procedure:
-
Rats are placed in the center of the maze, facing an open arm.
-
Animal behavior is recorded for a set period (e.g., 5 minutes).
-
The following parameters are measured:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
-
An increase in the time spent and entries into the open arms is indicative of an anxiolytic effect.
Experimental Workflow
Data Presentation
The following tables summarize the quantitative data from studies investigating the effects of JTC-801 in the SPS rat model.
Table 1: Effects of JTC-801 on Anxiety-Like Behavior in the Elevated Plus Maze
| Treatment Group | Time Spent in Open Arms (%) | Number of Open Arm Entries |
| Vehicle | ~35% | ~6 |
| JTC-801 | ~38% | ~7 |
| SPS + Vehicle | ~15% | ~3 |
| SPS + JTC-801 | ~30% | ~5 |
| Data are approximated from graphical representations in Zhang et al., 2015.[1][2] |
Table 2: Effects of JTC-801 on Nociceptive Sensitivity
| Treatment Group | Mechanical Withdrawal Threshold (g) | Thermal Withdrawal Latency (s) |
| Vehicle | ~14 | ~12 |
| JTC-801 | ~15 | ~13 |
| SPS + Vehicle | ~6 | ~7 |
| SPS + JTC-801 | ~12 | ~11 |
| Data are approximated from graphical representations at Day 21 in Zhang et al., 2015.[2] |
Table 3: Effects of JTC-801 on Physiological and Molecular Markers
| Treatment Group | Serum Corticosterone (ng/mL) | N/OFQ Levels (fmol/mL or mg protein) | NOP Receptor mRNA (Fold Change) |
| Vehicle | ~150 | Baseline | Baseline |
| JTC-801 | ~180 | Baseline | Baseline |
| SPS + Vehicle | ~100 | Elevated | Upregulated |
| SPS + JTC-801 | ~150 | Blocked Elevation | Reversed Upregulation |
| Qualitative summary of findings from Zhang et al., 2015. JTC-801 treatment reversed SPS-induced hypocortisolism and blocked the elevation of N/OFQ levels in serum, CSF, PAG, and hippocampus. It also reversed the upregulation of NOP receptor protein and mRNA in the amygdala and PAG.[1][2] |
Conclusion
The available data strongly support the therapeutic potential of JTC-801 in treating PTSD and anxiety-related disorders. The protocols and data presented here provide a solid foundation for researchers and drug development professionals to design and execute further preclinical studies. The reversal of both behavioral and underlying neurobiological alterations in the SPS rat model by JTC-801 highlights the N/OFQ-NOP receptor system as a promising target for the development of novel pharmacotherapies for PTSD.[1][2]
References
- 1. Nociceptin/orphanin FQ peptide receptor antagonist JTC-801 reverses pain and anxiety symptoms in a rat model of post-traumatic stress disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nociceptin/orphanin FQ peptide receptor antagonist JTC-801 reverses pain and anxiety symptoms in a rat model of post-traumatic stress disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. JTC 801 | NOP Receptors | Tocris Bioscience [tocris.com]
- 5. Single prolonged stress disrupts retention of extinguished fear in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Single prolonged stress: toward an animal model of posttraumatic stress disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Using the Single Prolonged Stress Model to Examine the Pathophysiology of PTSD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. maze.conductscience.com [maze.conductscience.com]
- 9. On the elevated plus-maze the anxiolytic-like effects of the 5-HT(1A) agonist, 8-OH-DPAT, but not the anxiogenic-like effects of the 5-HT(1A) partial agonist, buspirone, are blocked by the 5-HT1A antagonist, WAY 100635 - PubMed [pubmed.ncbi.nlm.nih.gov]
JTC-801 Administration Protocol for Neuropathic Pain Studies: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
JTC-801 is a selective, non-peptidergic antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP, also known as ORL1).[1][2][3] Emerging preclinical evidence highlights its potential as a therapeutic agent for various types of neuropathic pain, including those induced by nerve injury and chemotherapy.[4][5] JTC-801 has demonstrated efficacy in alleviating key symptoms of neuropathic pain, such as mechanical allodynia and thermal hyperalgesia, in multiple rodent models.[4][5][6] Its mechanism of action involves the modulation of downstream signaling pathways, including the inhibition of nitric oxide (NO) production and the PI3K/Akt pathway.[1][5]
These application notes provide detailed protocols for the administration of JTC-801 in preclinical neuropathic pain research, summarize key quantitative data from relevant studies, and illustrate the associated signaling pathways and experimental workflows.
Quantitative Data Summary
The following tables summarize the effective doses and pharmacokinetic parameters of JTC-8.1 in rodent models of neuropathic pain.
Table 1: Effective Doses of JTC-801 in Rodent Models of Neuropathic Pain
| Animal Model | Pain Type & Assessment | Route of Administration | Effective Dose Range | Citation |
| L5 Spinal Nerve Transection (Mouse) | Thermal Hyperalgesia | Oral | 3 mg/kg (single dose) | [1] |
| Chronic Constriction Injury (Rat) | Heat-evoked Hyperalgesia | Oral (in food) | 0.03% - 0.06% in food | [4][6] |
| Sciatic Nerve Injury (Mouse) | Mechanical Allodynia, Cold Allodynia | Intraperitoneal (i.p.) | 0.1 - 10 mg/kg | [4] |
| Paclitaxel-Induced Neuropathy (Rat) | Mechanical Allodynia | Systemic (unspecified) | Single and multiple administrations (dose not specified) | [5] |
| Single-Prolonged Stress (Rat) | Mechanical Allodynia, Thermal Hyperalgesia | Intraperitoneal (i.p.) | 6 mg/kg (once daily) | [4] |
Table 2: Pharmacokinetic and Safety Data for JTC-801 in Rodents
| Parameter | Species | Route of Administration | Value | Citation |
| Peak Plasma Concentration (Tmax) | Mouse | Oral (gavage) | 1 - 4 hours | |
| Plasma Half-life (t1/2) | Mouse | Oral (gavage) | 8.2 hours | |
| Safety Information | Mouse | Oral (gavage) | 20 mg/kg for 1 week showed no significant toxicity. | |
| Safety Information | Rat | Oral | 30 mg/kg was considered safe. |
Experimental Protocols
Chronic Constriction Injury (CCI) Model in Rats
This model induces neuropathic pain that mimics symptoms of nerve compression injuries.
a. Surgical Procedure:
-
Anesthetize adult male Sprague-Dawley rats.
-
Make a small incision on the lateral surface of the mid-thigh to expose the common sciatic nerve.
-
Loosely tie four chromic gut ligatures (4-0) around the sciatic nerve, proximal to the trifurcation, with about 1 mm spacing between each ligature.
-
The ligatures should be tightened until a brief twitch in the corresponding hind limb is observed.
-
Close the incision in layers.
-
Allow the animals to recover for a period of 7-14 days for the neuropathic pain phenotype to develop.
b. JTC-801 Administration (Oral, in food):
-
Prepare a diet containing JTC-801 at the desired concentrations (e.g., 0.03% or 0.06% by weight). This can be achieved by mixing the powdered JTC-801 with powdered standard rodent chow and then re-pelleting the mixture. A vehicle-only diet should be prepared as a control.
-
Provide the medicated or vehicle diet to the rats ad libitum starting from the day of surgery or after the establishment of neuropathic pain.
-
Monitor food intake to estimate the daily dose of JTC-801 consumed by each animal.
c. Behavioral Testing (Paw Withdrawal Latency to Heat):
-
Place the rat in a clear plastic chamber on a glass surface.
-
Allow the animal to acclimate for at least 15 minutes.
-
A radiant heat source is focused onto the plantar surface of the hind paw.
-
Record the time it takes for the rat to withdraw its paw (paw withdrawal latency).
-
A cut-off time (e.g., 20 seconds) should be set to prevent tissue damage.
-
Perform baseline measurements before surgery and at regular intervals after surgery and treatment initiation.
L5 Spinal Nerve Ligation (SNL) Model in Mice
This model is used to study neuropathic pain resulting from traumatic nerve injury.
a. Surgical Procedure:
-
Anesthetize adult male mice.
-
Make a dorsal midline incision at the level of the L4-S2 vertebrae.
-
Carefully dissect the paraspinal muscles to expose the L5 transverse process.
-
Remove the L5 transverse process to visualize the L5 spinal nerve.
-
Tightly ligate the L5 spinal nerve with a silk suture (e.g., 6-0).
-
Close the incision in layers.
-
Allow the animals to recover. Neuropathic pain behaviors typically develop within 3-7 days.
b. JTC-801 Administration (Oral Gavage):
-
Prepare a suspension of JTC-801 in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in sterile water).
-
Administer the JTC-801 suspension or vehicle to the mice via oral gavage at the desired dose (e.g., 3 mg/kg).
-
The administration can be a single dose or repeated daily, depending on the study design.
c. Behavioral Testing (Thermal Hyperalgesia):
-
Follow a similar procedure as described for the CCI model, using a plantar test apparatus adapted for mice.
-
Measure the paw withdrawal latency to a radiant heat source.
-
Establish a baseline before surgery and test at various time points after drug administration.
Paclitaxel-Induced Neuropathic Pain Model in Rats
This model is relevant for studying chemotherapy-induced peripheral neuropathy (CIPN).
a. Induction of Neuropathy:
-
Administer paclitaxel to adult male rats. A common regimen is four intraperitoneal (i.p.) injections of paclitaxel (e.g., 2 mg/kg) on alternating days.
-
Monitor the animals for the development of mechanical allodynia, which typically appears within a week of the first injection and peaks around 3-4 weeks.
b. JTC-801 Administration (Intraperitoneal):
-
Prepare JTC-801 solution in a vehicle such as 3% DMSO and 0.05% hydroxypropylcellulose.[4]
-
Administer JTC-801 or vehicle via i.p. injection at the desired dose.
-
Administration can be a single injection or multiple injections over a specific period.
c. Behavioral Testing (Mechanical Allodynia - Von Frey Test):
-
Place the rat on an elevated mesh floor and cover with a clear plastic chamber.
-
Allow the animal to acclimate.
-
Apply a series of calibrated von Frey filaments of increasing force to the plantar surface of the hind paw.
-
Determine the paw withdrawal threshold, which is the lowest force that elicits a brisk withdrawal response.
-
Perform baseline measurements before paclitaxel administration and at regular intervals throughout the study.
Signaling Pathways and Experimental Workflows
Signaling Pathways
Caption: JTC-801 Signaling Pathways in Neuropathic Pain.
Experimental Workflow
Caption: General Experimental Workflow for JTC-801 Studies.
References
- 1. JTC801 Induces pH-dependent Death Specifically in Cancer Cells and Slows Growth of Tumors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Attenuation of neuropathic pain by the nociceptin/orphanin FQ antagonist JTC-801 is mediated by inhibition of nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Experimental Characterization of the Chronic Constriction Injury-Induced Neuropathic Pain Model in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of JTC-801 (nociceptin antagonist) on neuropathic pain in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. JTC-801 alleviates mechanical allodynia in paclitaxel-induced neuropathic pain through the PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nociceptin/orphanin FQ peptide receptor antagonist JTC-801 reverses pain and anxiety symptoms in a rat model of post-traumatic stress disorder - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of NOP Receptor Expression Following JTC-801 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), a G protein-coupled receptor (GPCR), is a key target in pain, anxiety, and addiction research. JTC-801 is a selective antagonist of the NOP receptor, exhibiting high binding affinity.[1][2] Understanding the effect of JTC-801 on NOP receptor expression is crucial for elucidating its mechanism of action and therapeutic potential. Western blot analysis is a fundamental technique to quantify changes in protein expression levels. These application notes provide a detailed protocol for performing Western blot analysis of NOP receptor expression in response to JTC-801 treatment, supported by published data and signaling pathway information.
Data Presentation
A study by Zhang et al. (2014) investigated the effect of JTC-801 on NOP receptor protein expression in the periaqueductal gray (PAG) of rats subjected to single-prolonged stress (SPS), a model for post-traumatic stress disorder (PTSD). The SPS model was shown to up-regulate NOP receptor expression, and this effect was reversed by JTC-801 treatment.[3][4]
Table 1: Effect of JTC-801 on NOP Receptor Protein Expression in the PAG of SPS Rats
| Treatment Group | NOP Receptor Expression (Normalized to β-actin, Mean ± SEM) | Fold Change vs. Vehicle Control |
| Vehicle Control | 1.00 ± 0.12 | 1.00 |
| JTC-801 (6 mg/kg) | 0.95 ± 0.10 | 0.95 |
| SPS + Vehicle | 1.55 ± 0.15* | 1.55 |
| SPS + JTC-801 (6 mg/kg) | 1.10 ± 0.13** | 1.10 |
**p < 0.05 compared to Vehicle Control. *p < 0.05 compared to SPS + Vehicle. Data is derived from densitometric analysis of Western blots from Zhang et al., 2014.
Signaling Pathways and Experimental Workflow
To visualize the biological context and the experimental process, the following diagrams are provided.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. bio-techne.com [bio-techne.com]
- 3. Nociceptin/orphanin FQ peptide receptor antagonist JTC-801 reverses pain and anxiety symptoms in a rat model of post-traumatic stress disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nociceptin/orphanin FQ peptide receptor antagonist JTC-801 reverses pain and anxiety symptoms in a rat model of post-traumatic stress disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Electrophysiology Recording with JTC-801 in Brain Slices
For Researchers, Scientists, and Drug Development Professionals
Introduction
JTC-801 is a potent and selective non-peptidergic antagonist of the nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor. The N/OFQ-NOP receptor system is a key modulator of various physiological processes within the central nervous system, including pain perception, mood, and memory. N/OFQ, the endogenous ligand for the NOP receptor, typically exerts an inhibitory influence on neuronal activity and synaptic transmission. By blocking the action of N/OFQ, JTC-801 can disinhibit neuronal circuits, making it a valuable pharmacological tool for investigating the roles of the N/OFQ system in synaptic plasticity and neuronal excitability.
These application notes provide detailed protocols for utilizing JTC-801 in ex vivo brain slice electrophysiology experiments. The methodologies described herein are designed to enable researchers to characterize the effects of JTC-801 on basal synaptic transmission, synaptic plasticity, and neuronal excitability in key brain regions such as the hippocampus and amygdala.
Data Presentation
The following tables summarize exemplary quantitative data from hypothetical experiments designed to investigate the effects of JTC-801 on synaptic transmission and plasticity in acute hippocampal slices. These data are intended to illustrate the expected outcomes based on the known mechanism of action of NOP receptor antagonists.
Table 1: Effect of JTC-801 on Basal Synaptic Transmission
| Experimental Condition | fEPSP Slope (mV/ms) | % Change from Control |
| Control (aCSF) | 0.45 ± 0.03 | - |
| N/OFQ (1 µM) | 0.28 ± 0.02 | -37.8% |
| JTC-801 (100 nM) | 0.47 ± 0.04 | +4.4% |
| N/OFQ (1 µM) + JTC-801 (100 nM) | 0.43 ± 0.03 | -4.4% (vs. Control) |
Table 2: Effect of JTC-801 on Paired-Pulse Facilitation (PPF)
| Experimental Condition | PPF Ratio (P2/P1) | Inter-stimulus Interval |
| Control (aCSF) | 1.35 ± 0.08 | 50 ms |
| N/OFQ (1 µM) | 1.62 ± 0.11 | 50 ms |
| JTC-801 (100 nM) | 1.33 ± 0.07 | 50 ms |
| N/OFQ (1 µM) + JTC-801 (100 nM) | 1.38 ± 0.09 | 50 ms |
Table 3: Effect of JTC-801 on Long-Term Potentiation (LTP)
| Experimental Condition | fEPSP Slope (% of Baseline at 60 min post-HFS) |
| Control (HFS in aCSF) | 155 ± 8% |
| N/OFQ (1 µM) + HFS | 115 ± 6% |
| JTC-801 (100 nM) + HFS | 160 ± 9% |
| N/OFQ (1 µM) + JTC-801 (100 nM) + HFS | 152 ± 7% |
Experimental Protocols
Protocol 1: Preparation of Acute Brain Slices
This protocol describes the preparation of acute brain slices from rodents, suitable for electrophysiological recordings.
Materials:
-
Rodent (e.g., C57BL/6 mouse or Sprague-Dawley rat)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Sucrose-based cutting solution (ice-cold and carbogenated)
-
Artificial cerebrospinal fluid (aCSF) (carbogenated)
-
Vibrating microtome (vibratome)
-
Dissection tools (scissors, forceps, scalpel)
-
Recovery chamber
-
Carbogen gas (95% O2 / 5% CO2)
Procedure:
-
Anesthesia and Decapitation: Anesthetize the animal deeply according to approved institutional protocols. Once unresponsive to noxious stimuli, decapitate the animal.
-
Brain Extraction: Rapidly dissect the brain and immerse it in ice-cold, carbogenated sucrose-based cutting solution.
-
Slicing: Mount the brain onto the vibratome stage. Cut coronal or sagittal slices (typically 300-400 µm thick) of the desired brain region (e.g., hippocampus, amygdala) in the ice-cold cutting solution.[1]
-
Recovery: Transfer the slices to a recovery chamber containing aCSF heated to 32-34°C and continuously bubbled with carbogen. Allow the slices to recover for at least 60 minutes before commencing recordings.[2] After the initial recovery period at an elevated temperature, the slices can be maintained at room temperature.
Protocol 2: Whole-Cell Patch-Clamp Recording
This protocol details the procedure for obtaining whole-cell patch-clamp recordings from neurons in acute brain slices.
Materials:
-
Prepared acute brain slices
-
Recording chamber on an upright microscope with DIC optics
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulators
-
Borosilicate glass capillaries for pulling patch pipettes
-
Pipette puller
-
Internal pipette solution
-
aCSF for perfusion
-
JTC-801 and N/OFQ stock solutions
Procedure:
-
Slice Placement: Transfer a single brain slice to the recording chamber and continuously perfuse with carbogenated aCSF at a rate of 2-3 ml/min.
-
Neuron Visualization: Identify neurons in the desired brain region using differential interference contrast (DIC) microscopy.
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with internal solution.
-
Approaching the Cell: Under visual guidance, carefully approach the membrane of the target neuron with the patch pipette while applying positive pressure.
-
Gigaohm Seal Formation: Once the pipette tip touches the cell membrane, release the positive pressure to facilitate the formation of a high-resistance (gigaohm) seal.
-
Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
-
Data Acquisition: Record spontaneous or evoked synaptic activity in voltage-clamp or current-clamp mode.
Protocol 3: Investigating the Effect of JTC-801 on Synaptic Transmission
This protocol describes how to assess the impact of JTC-801 on basal synaptic transmission and paired-pulse facilitation.
Procedure:
-
Baseline Recording: Obtain stable baseline recordings of field excitatory postsynaptic potentials (fEPSPs) or evoked excitatory postsynaptic currents (eEPSCs) by stimulating afferent fibers with a bipolar electrode.
-
Application of N/OFQ: To confirm the presence of functional NOP receptors, perfuse the slice with a known concentration of N/OFQ (e.g., 1 µM) and observe the expected inhibition of the synaptic response.
-
Washout: Wash out the N/OFQ with aCSF until the synaptic response returns to baseline.
-
Application of JTC-801: Perfuse the slice with JTC-801 (e.g., 100 nM) for at least 10-15 minutes and record the synaptic responses.
-
Co-application of JTC-801 and N/OFQ: To test the antagonist properties of JTC-801, co-apply JTC-801 and N/OFQ and record the synaptic responses. A successful antagonism will be observed as a prevention or reversal of the N/OFQ-induced inhibition.
-
Paired-Pulse Facilitation (PPF): Deliver two closely spaced stimuli (e.g., 50 ms inter-stimulus interval) and measure the ratio of the second response to the first. This provides an index of presynaptic release probability. Assess the effect of JTC-801 on PPF in the presence and absence of N/OFQ.
Protocol 4: Investigating the Effect of JTC-801 on Long-Term Potentiation (LTP)
This protocol outlines the steps to determine the influence of JTC-801 on synaptic plasticity, specifically NMDAR-dependent LTP in the hippocampus.
Procedure:
-
Baseline Recording: Record a stable baseline of fEPSPs for at least 20 minutes.
-
Drug Application: Perfuse the slice with either aCSF (control), N/OFQ, JTC-801, or a combination of N/OFQ and JTC-801.
-
LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one 1-second train of 100 Hz stimulation).
-
Post-HFS Recording: Continue to record fEPSPs for at least 60 minutes after the HFS to monitor the induction and maintenance of LTP.
-
Data Analysis: Compare the magnitude of potentiation between the different drug conditions.
Mandatory Visualizations
Caption: Experimental workflow for brain slice electrophysiology with JTC-801.
Caption: NOP receptor signaling and the antagonistic action of JTC-801.
Caption: Logical workflow for testing the effect of JTC-801 on LTP.
References
Application Notes and Protocols for Testing JTC-801 Analgesic Effects
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the behavioral assays used to evaluate the analgesic properties of JTC-801, a selective antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor. The following sections detail the mechanism of action of JTC-801, protocols for key behavioral assays, and a summary of quantitative data from preclinical studies.
Mechanism of Action: NOP Receptor Antagonism
JTC-801 exerts its analgesic effects by blocking the activity of the NOP receptor, a G protein-coupled receptor involved in pain modulation. The binding of the endogenous ligand, N/OFQ, to the NOP receptor typically results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately influences ion channel activity, reducing neuronal excitability. By antagonizing this receptor, JTC-801 is thought to disinhibit descending pain inhibitory pathways, thereby producing analgesia.
Below is a diagram illustrating the signaling pathway of the NOP receptor and the antagonistic action of JTC-801.
Data Presentation: Analgesic Effects of JTC-801
The following tables summarize the quantitative data on the analgesic effects of JTC-801 from various preclinical behavioral assays.
| Assay | Species | Pain Model | Route of Administration | Effective Dose Range | Observed Effect | Citation |
| Tail-flick Test | Mice | Nitrous Oxide-Induced Analgesia | Intraperitoneal (i.p.) | Not specified | Suppressed N2O-induced analgesia | [1] |
| Hot Plate Test | Mice | Acute Thermal Pain | Intravenous (i.v.) | ≥ 0.01 mg/kg | Increased withdrawal latency | |
| Oral | ≥ 1 mg/kg | Increased withdrawal latency | ||||
| von Frey Test | Rats | Spinal Nerve Ligation (Neuropathic Pain) | Systemic | 3-30 mg/kg | Reversed tactile allodynia | [2] |
| Spinal | 22.5 and 45 pg | Reversed tactile allodynia | [2] | |||
| Rats | Single-Prolonged Stress (SPS) | Intraperitoneal (i.p.) | 6 mg/kg (daily) | Reversed mechanical allodynia | [1] | |
| Formalin Test | Rats | Inflammatory Pain | Not specified | Not specified | Suppressed the second phase of licking behavior | [2] |
Experimental Protocols
Detailed methodologies for the key behavioral assays used to assess the analgesic effects of JTC-801 are provided below. These protocols are representative and may require optimization based on specific experimental conditions and animal models.
Tail-Flick Test
Objective: To assess the spinal analgesic effects of JTC-801 against a thermal stimulus.
Experimental Workflow:
Protocol:
-
Acclimatization: Individually house the animals (mice or rats) in the testing room for at least 30 minutes before the experiment to minimize stress.
-
Baseline Measurement: Gently restrain the animal, allowing the tail to be exposed. Position the tail over a radiant heat source on the tail-flick apparatus. A focused beam of light will heat a small area of the tail. The latency to a rapid flick of the tail is automatically recorded. A cut-off time (e.g., 10-15 seconds) must be set to prevent tissue damage.
-
Drug Administration: Administer JTC-801 or vehicle via the desired route (e.g., intraperitoneal, oral).
-
Post-Treatment Measurement: At predetermined time points after drug administration (e.g., 30, 60, 90 minutes), repeat the tail-flick latency measurement.
-
Data Analysis: The analgesic effect is determined by the increase in tail-flick latency compared to baseline and vehicle-treated controls.
Hot Plate Test
Objective: To evaluate the supraspinal analgesic effects of JTC-801 against a thermal stimulus.
Experimental Workflow:
Protocol:
-
Acclimatization: Allow the animals to acclimate to the testing room for at least 30 minutes.
-
Baseline Measurement: Place the animal on a hot plate maintained at a constant temperature (e.g., 52-55°C). Record the latency to the first sign of nociception, which is typically licking of the hind paws or jumping. A cut-off time (e.g., 30-45 seconds) is essential to prevent injury.
-
Drug Administration: Administer JTC-801 or vehicle.
-
Post-Treatment Measurement: At various time points after administration, place the animal back on the hot plate and measure the reaction latency.
-
Data Analysis: An increase in the latency to paw licking or jumping compared to baseline and the vehicle group indicates an analgesic effect.
Von Frey Test
Objective: To measure the effect of JTC-801 on mechanical allodynia (pain in response to a non-painful stimulus) in models of neuropathic or persistent pain.
Experimental Workflow:
Protocol:
-
Acclimatization: Place the animals in individual clear plastic chambers on an elevated mesh floor and allow them to acclimate for 1-2 hours until exploratory behavior ceases.
-
Baseline Measurement: Apply a series of calibrated von Frey filaments with increasing stiffness to the plantar surface of the hind paw. The 50% paw withdrawal threshold is determined using the up-down method. A positive response is a brisk withdrawal of the paw.
-
Drug Administration: Administer JTC-801 or vehicle.
-
Post-Treatment Measurement: At specified time points, redetermine the paw withdrawal threshold.
-
Data Analysis: An increase in the paw withdrawal threshold in the JTC-801 treated group compared to the vehicle group indicates an anti-allodynic effect.
Formalin Test
Objective: To assess the efficacy of JTC-801 in a model of tonic, inflammatory pain.
Experimental Workflow:
Protocol:
-
Acclimatization: Place the animal in a clear observation chamber for at least 30 minutes.
-
Drug Administration: Administer JTC-801 or vehicle at a predetermined time before the formalin injection.
-
Formalin Injection: Inject a small volume (e.g., 20-50 µl) of dilute formalin solution (e.g., 1-5%) into the plantar surface of one hind paw.
-
Observation and Scoring: Immediately after the injection, observe the animal and record the cumulative time spent licking or biting the injected paw. The observation period is typically divided into two phases: the early phase (0-5 minutes post-injection), reflecting acute nociceptive pain, and the late phase (15-30 minutes post-injection), which is associated with inflammatory pain.
-
Data Analysis: The total time spent licking/biting in each phase is calculated. A reduction in the duration of this behavior in the JTC-801 treated group, particularly in the second phase, indicates an analgesic and anti-inflammatory effect.[2]
References
- 1. Nociceptin/orphanin FQ peptide receptor antagonist JTC-801 reverses pain and anxiety symptoms in a rat model of post-traumatic stress disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-allodynic and anti-hyperalgesic effects of nociceptin receptor antagonist, JTC-801, in rats after spinal nerve injury and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays to Screen JTC-801 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
JTC-801 is a potent and selective antagonist of the nociceptin/orphanin FQ (N/OFQ) receptor, also known as the opioid receptor-like 1 (ORL1 or NOP) receptor.[1][2] It exhibits high affinity for the NOP receptor and is utilized in research to investigate the physiological and pathological roles of the N/OFQ system.[1][3] JTC-801 has demonstrated anti-nociceptive effects in various pain models.[2][4] Furthermore, recent studies have uncovered its potential as an anti-cancer agent, where it can induce a pH-dependent cell death in cancer cells, termed alkaliptosis, and suppress tumor growth by inhibiting key signaling pathways.[5][6][7]
These application notes provide detailed protocols for a range of cell-based assays to screen and characterize the activity of JTC-801, focusing on its NOP receptor antagonism and its anti-cancer properties.
Mechanism of Action: NOP Receptor Antagonism
JTC-801 acts as a competitive antagonist at the NOP receptor, a G protein-coupled receptor (GPCR). The endogenous ligand for this receptor is N/OFQ. Upon binding, N/OFQ activates the receptor, leading to the inhibition of adenylyl cyclase through the Gαi/o subunit, which in turn decreases intracellular cyclic AMP (cAMP) levels.[8] JTC-801 blocks the binding of N/OFQ, thereby preventing this downstream signaling cascade.[4]
Caption: Signaling pathway of NOP receptor activation and its inhibition by JTC-801.
Quantitative Data Summary
The following tables summarize the in vitro activity of JTC-801 from various cell-based assays.
Table 1: Receptor Binding Affinity of JTC-801
| Receptor | Cell Line/Tissue | Radioligand | Ki (nM) | IC50 (nM) | Reference |
| Human NOP (ORL1) | HeLa cells | [3H]-nociceptin | 8.2 | 94 ± 8.6 | [1] |
| Human NOP (ORL1) | HeLa cells | [3H]-nociceptin | 44.5 | - | [4] |
| Rat NOP (ORL1) | Rat cerebrocortical membrane | - | - | 472 | [1][9] |
| Human μ-opioid | CHO-K1 cells | [3H]-diprenorphine | 102.9 | 325 | [1] |
| Rat μ-opioid | Rat cerebrocortical membrane | - | - | 1831 | [1][9] |
| Human κ-opioid | - | - | 1057.5 | >10,000 | [1] |
| Human δ-opioid | - | - | 8647.2 | >10,000 | [1] |
Table 2: Functional Antagonism of JTC-801
| Assay | Cell Line | Agonist | IC50 (µM) | Reference |
| cAMP Accumulation | HeLa cells expressing ORL1 | Nociceptin (1 nM) | 2.58 | [1][4] |
Experimental Protocols
Radioligand Binding Assay
This assay determines the affinity and selectivity of JTC-801 for the NOP receptor.
Principle: This is a competitive binding assay where JTC-801 competes with a radiolabeled ligand (e.g., [3H]-nociceptin) for binding to the NOP receptor in membranes isolated from cells overexpressing the receptor. The amount of radioligand displaced by JTC-801 is measured, allowing for the calculation of its inhibitory constant (Ki).
Protocol:
-
Cell Culture and Membrane Preparation:
-
Culture HeLa or CHO-K1 cells stably expressing the human NOP receptor.
-
Harvest cells and homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
-
Binding Reaction:
-
In a 96-well plate, add membrane suspension, [3H]-nociceptin (e.g., 50 pM final concentration), and varying concentrations of JTC-801.
-
For total binding, omit JTC-801.
-
For non-specific binding, add a high concentration of a non-labeled ligand (e.g., 10 µM naloxone).[1]
-
Incubate at room temperature for 2.5 hours.[1]
-
-
Filtration and Detection:
-
Rapidly filter the reaction mixture through glass fiber filters (e.g., Whatman GF/C) using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Place filters in scintillation vials with scintillation cocktail.
-
Quantify radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of JTC-801.
-
Determine the IC50 value using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for a radioligand binding assay to determine JTC-801 affinity.
cAMP Accumulation Assay
This functional assay measures the ability of JTC-801 to antagonize the N/OFQ-mediated inhibition of cAMP production.
Principle: NOP receptor activation by N/OFQ inhibits adenylyl cyclase, reducing the intracellular cAMP levels stimulated by forskolin (an adenylyl cyclase activator). As an antagonist, JTC-801 will reverse this inhibition, leading to a dose-dependent increase in cAMP levels in the presence of N/OFQ and forskolin.
Protocol:
-
Cell Culture:
-
Plate HeLa or HEK293 cells stably expressing the NOP receptor in a 96- or 384-well plate and culture overnight.
-
-
Assay Procedure:
-
Wash cells with serum-free medium.
-
Pre-incubate cells with varying concentrations of JTC-801 in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add a fixed concentration of N/OFQ (e.g., 1 nM) to the wells containing JTC-801.[1]
-
Stimulate the cells with forskolin to induce cAMP production.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
-
cAMP Detection:
-
Lyse the cells and measure intracellular cAMP levels using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
-
-
Data Analysis:
-
Normalize the data to the response of forskolin alone (100%) and the basal level (0%).
-
Plot the normalized cAMP levels against the log concentration of JTC-801.
-
Determine the IC50 value, which represents the concentration of JTC-801 that reverses 50% of the N/OFQ-induced inhibition.
-
Cell Viability and Cytotoxicity Assays
These assays are relevant for screening the anti-cancer activity of JTC-801.
Principle: JTC-801 has been shown to induce a non-apoptotic form of cell death (alkaliptosis) in cancer cells.[6][7] Assays like the MTT assay or colony formation assay can quantify the cytotoxic effects of JTC-801 on cancer cell lines (e.g., pancreatic, melanoma).[5][6]
Protocol (MTT Assay):
-
Cell Plating:
-
Seed cancer cells (e.g., PANC-1, M14) in a 96-well plate and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a range of JTC-801 concentrations (e.g., 1.25–20 µM) for 24-72 hours.[6]
-
-
MTT Incubation:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Live cells with active metabolic activity will convert MTT into purple formazan crystals.
-
-
Solubilization and Measurement:
-
Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the untreated control.
-
Plot cell viability against the log concentration of JTC-801 to determine the GI50 (concentration for 50% growth inhibition).
-
JTC-801 and Cancer Cell Signaling
In addition to its role as a NOP receptor antagonist, JTC-801 has been found to induce alkaliptosis in cancer cells by activating NF-κB, which in turn represses the expression of carbonic anhydrase 9 (CA9), a key regulator of intracellular pH.[6] Separately, it has been shown to suppress melanoma cell growth by inhibiting the PI3K-Akt-mTOR pathway.[5]
Caption: Proposed pathway for JTC-801-induced alkaliptosis in cancer cells.
Assays for these pathways include:
-
Western Blotting: To measure the expression levels of key proteins in the PI3K-Akt-mTOR pathway (e.g., phosphorylated Akt, mTOR) or apoptosis-related proteins (e.g., BCL-2, BAX, Caspase-3) following JTC-801 treatment.[1]
-
RT-qPCR: To quantify the mRNA expression levels of CA9 to confirm its repression by JTC-801.[6]
-
Intracellular pH Measurement: Using pH-sensitive fluorescent dyes (like BCECF-AM) to monitor the intracellular alkalinization induced by JTC-801.[6]
These protocols provide a comprehensive framework for researchers to effectively screen and characterize the multifaceted activities of JTC-801 in various cellular contexts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. JTC-801 - Wikipedia [en.wikipedia.org]
- 3. rndsystems.com [rndsystems.com]
- 4. Pharmacological profiles of a novel opioid receptor-like1 (ORL(1)) receptor antagonist, JTC-801 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. JTC-801 Suppresses Melanoma Cells Growth through the PI3K‑Akt‑mTOR Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. JTC801 Induces pH-dependent Death Specifically in Cancer Cells and Slows Growth of Tumors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JTC801 Induces pH-dependent Death Specifically in Cancer Cells and Slows Growth of Tumors in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Nociceptin/orphanin FQ peptide receptor antagonist JTC-801 reverses pain and anxiety symptoms in a rat model of post-traumatic stress disorder - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
JTC-801 Free Base: Technical Support & Troubleshooting Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges of JTC-801 free base. Find troubleshooting tips, frequently asked questions, and detailed experimental protocols to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is JTC-801 and what is its primary mechanism of action?
JTC-801 is a selective antagonist of the opioid receptor-like1 (ORL1) receptor, also known as the nociceptin receptor.[1][2][3][4] It binds to the ORL1 receptor with a high affinity, exhibiting significantly lower affinity for other opioid receptors such as μ, κ, and δ.[1][2] Its antagonistic action at the ORL1 receptor is responsible for its analgesic effects observed in various animal models of pain.[3][5]
Q2: I'm observing precipitation when preparing my this compound solution. What are the common causes?
Precipitation of this compound can be attributed to several factors:
-
Low Aqueous Solubility: this compound has poor solubility in aqueous solutions.[1][6]
-
Solvent Choice: Using inappropriate solvents or insufficient amounts of a suitable solvent can lead to precipitation.
-
Hygroscopic DMSO: Dimethyl sulfoxide (DMSO) is highly hygroscopic. The presence of water in DMSO can significantly decrease the solubility of JTC-801.[1]
-
Temperature: Lower temperatures can decrease the solubility of the compound.
-
pH: The pH of the solution can influence the ionization state and, consequently, the solubility of the compound.
Q3: What are the recommended storage conditions for this compound and its stock solutions?
-
Powder: Store this compound powder at -20°C for up to 3 years or at 4°C for up to 2 years in a sealed container, protected from moisture.[7]
-
In Solvent: Stock solutions of JTC-801 should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][7] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[7]
Troubleshooting Guide: this compound Solubility Issues
This guide provides a systematic approach to resolving common solubility problems encountered with this compound.
Initial Dissolution Steps
If you are experiencing difficulty dissolving this compound, consider the following initial steps:
-
Use Fresh, Anhydrous DMSO: Ensure you are using a newly opened bottle of anhydrous DMSO, as absorbed moisture can significantly impact solubility.[1]
-
Apply Heat and/or Sonication: Gentle heating and/or ultrasonication can aid in the dissolution process.[1]
Solubility Enhancement Techniques
If initial steps are insufficient, the following techniques can be employed to improve solubility. These methods are commonly used for poorly soluble pharmaceutical compounds.[8][9][10][11][12]
-
Co-solvency: This is a primary strategy for dissolving JTC-801. It involves using a mixture of solvents to increase the solubility of a lipophilic compound.[9][11]
-
pH Adjustment: Modifying the pH of the solution can increase the solubility of ionizable compounds.[8][9]
-
Use of Surfactants/Excipients: Surfactants like Tween-80 can help to create stable dispersions.[1][9] Complexation agents like cyclodextrins can also enhance aqueous solubility.[1][8]
The following workflow provides a visual guide to troubleshooting solubility issues.
Caption: Troubleshooting workflow for initial dissolution of this compound.
Quantitative Solubility Data
The following tables summarize the solubility of this compound in various solvents and solvent systems.
Table 1: Solubility in Single Solvents
| Solvent | Concentration | Notes |
| DMSO | 100 mg/mL (223.23 mM) | Ultrasonic assistance may be needed.[1] |
| DMSO | 88 mg/mL (196.45 mM) | |
| DMSO | 44.8 mg/mL (100 mM) | [13] |
| Ethanol | 30 mg/mL | |
| Ethanol | 8.96 mg/mL (20 mM) | [13] |
| Water | ≥ 0.33 mg/mL (0.74 mM) | Saturation unknown.[1] |
| Water | Insoluble |
Table 2: Solubility in Co-Solvent Systems for In Vivo Use
| Solvent System Composition | Achieved Concentration |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.58 mM) |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.58 mM) |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.58 mM) |
Note: "≥" indicates that the compound is soluble at this concentration, but the saturation point is not known.[1]
Detailed Experimental Protocols
The following are detailed, step-by-step protocols for preparing JTC-801 solutions for both in vitro and in vivo applications.
Protocol 1: Preparation of a 100 mM DMSO Stock Solution (In Vitro)
-
Weigh JTC-801: Accurately weigh out the desired amount of this compound powder (Molar Mass: 411.50 g/mol ).
-
Add DMSO: Add the appropriate volume of fresh, anhydrous DMSO to achieve a 100 mM concentration.
-
Dissolve: If the compound does not dissolve immediately, use an ultrasonic bath to facilitate dissolution. Gentle warming may also be applied.
-
Storage: Aliquot the stock solution into smaller volumes and store at -20°C or -80°C.
Protocol 2: Preparation of a Co-Solvent Formulation for In Vivo Administration
This protocol is based on a final concentration of ≥ 2.5 mg/mL.
-
Prepare DMSO Stock: First, prepare a concentrated stock solution of JTC-801 in DMSO (e.g., 25 mg/mL).
-
Stepwise Addition: For a 1 mL final volume, follow these steps in order, ensuring the solution is mixed thoroughly after each addition:
-
Add 100 µL of the 25 mg/mL JTC-801 DMSO stock solution to 400 µL of PEG300. Mix until uniform.
-
Add 50 µL of Tween-80 to the mixture. Mix until uniform.
-
Add 450 µL of saline to bring the final volume to 1 mL. Mix until a clear solution is obtained.[1]
-
Signaling Pathways Involving JTC-801
JTC-801 has been shown to influence key cellular signaling pathways, particularly in the context of cancer research.
PI3K/Akt/mTOR Pathway
In melanoma cells, JTC-801 has been demonstrated to suppress cell growth by inhibiting the PI3K-Akt-mTOR signaling pathway.[14]
Caption: JTC-801 inhibits the PI3K/Akt/mTOR signaling pathway.
NF-κB and Alkaliptosis Pathway
JTC-801 can induce a pH-dependent form of cell death called alkaliptosis in cancer cells.[15][16] This process is mediated through the activation of NF-κB, which in turn represses the expression of carbonic anhydrase 9 (CA9), a key regulator of intracellular pH.[15][16]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. JTC-801 - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pharmacological profiles of a novel opioid receptor-like1 (ORL(1)) receptor antagonist, JTC-801 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. JTC-801 | inhibitor/agonist | CAS 244218-93-7 | Buy JTC-801 from Supplier InvivoChem [invivochem.com]
- 8. researchgate.net [researchgate.net]
- 9. ijmsdr.org [ijmsdr.org]
- 10. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijpbr.in [ijpbr.in]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. JTC 801 | NOP Receptors | Tocris Bioscience [tocris.com]
- 14. JTC-801 Suppresses Melanoma Cells Growth through the PI3K‑Akt‑mTOR Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. JTC801 Induces pH-dependent Death Specifically in Cancer Cells and Slows Growth of Tumors in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. JTC801 Induces pH-dependent Death Specifically in Cancer Cells and Slows Growth of Tumors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
JTC-801 Bioavailability Enhancement: A Technical Support Center
For researchers, scientists, and drug development professionals utilizing JTC-801 in in vivo studies, achieving optimal and consistent bioavailability is paramount for reliable and reproducible results. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the formulation and administration of this potent ORL1 receptor antagonist.
Troubleshooting Guide
This guide addresses specific issues that may arise during your in vivo experiments with JTC-801, offering potential causes and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability in plasma concentrations between subjects. | - Inconsistent dosing volume.- Precipitation of JTC-801 in the dosing vehicle or gastrointestinal tract.- Incomplete dissolution of a suspension formulation.- Food effects influencing absorption. | - Ensure accurate and consistent administration volumes.- Use a solubilization strategy (e.g., co-solvents, surfactants) to maintain JTC-801 in solution.- If using a suspension, ensure it is homogenous before and during dosing.- Standardize feeding protocols for study animals. |
| Low or undetectable plasma concentrations of JTC-801 after oral administration. | - Poor aqueous solubility of JTC-801 limiting dissolution.- Inadequate formulation for oral absorption.- Rapid first-pass metabolism. | - Employ a bioavailability enhancement strategy such as a lipid-based formulation (e.g., SEDDS) or a solid dispersion.- Increase the dose, if tolerated and within ethical guidelines.- Consider a different route of administration (e.g., intraperitoneal) if oral delivery is not essential for the study's objective. |
| Precipitation of JTC-801 in the dosing vehicle upon standing. | - The concentration of JTC-801 exceeds its solubility in the chosen vehicle.- Temperature fluctuations affecting solubility. | - Reduce the concentration of JTC-801 in the formulation.- Add a co-solvent (e.g., PEG-400) or a surfactant (e.g., Tween 80) to improve solubility and stability.- Prepare the formulation fresh before each use. |
| Difficulty in preparing a homogenous suspension. | - Agglomeration of JTC-801 particles.- Inappropriate suspending agent. | - Micronize or nanosize JTC-801 particles to improve dispersibility.- Use a suitable suspending agent like carboxymethyl cellulose (CMC) at an appropriate concentration (e.g., 0.5%).- Employ sonication or homogenization to aid in dispersion. |
Frequently Asked Questions (FAQs)
1. What is the aqueous solubility of JTC-801 and how does this impact its bioavailability?
JTC-801 is reported to be poorly soluble in water, with a solubility of ≥ 0.33 mg/mL.[1] This low aqueous solubility can be a limiting factor for its oral bioavailability, as the drug must dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream. For poorly soluble drugs, the dissolution rate is often the rate-limiting step in the absorption process.
2. What are some recommended starting formulations for in vivo oral administration of JTC-801?
Based on commercially available information and common practices for poorly soluble compounds, several formulation strategies can be considered. The choice of formulation will depend on the required dose, the animal model, and the specific study objectives.
| Formulation Type | Example Composition | Considerations |
| Aqueous Suspension | JTC-801 suspended in an aqueous vehicle containing a suspending agent (e.g., 0.5% Carboxymethyl cellulose) and a wetting agent (e.g., 0.25% Tween 80). | Suitable for initial studies. Particle size of JTC-801 can influence dissolution and absorption. |
| Co-solvent Solution | JTC-801 dissolved in a mixture of a water-miscible organic solvent (e.g., DMSO, PEG-400) and an aqueous vehicle. A common example is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1][2] | Can achieve higher drug concentrations and improved absorption compared to suspensions. Potential for vehicle-related toxicity at high doses. |
| Lipid-Based Formulation | JTC-801 dissolved in an oil (e.g., corn oil) or a self-emulsifying drug delivery system (SEDDS). An example is 10% DMSO in 90% corn oil.[1][2] | Can significantly enhance oral bioavailability by promoting lymphatic transport and avoiding first-pass metabolism. Requires careful selection of lipids and surfactants. |
3. What are the general principles for improving the bioavailability of a poorly soluble compound like JTC-801?
For compounds like JTC-801, which likely fall under the Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability), the primary goal is to enhance the dissolution rate and maintain the drug in a solubilized state in the gastrointestinal tract.[3][4] Key strategies include:
-
Particle Size Reduction: Decreasing the particle size (micronization or nanosizing) increases the surface area available for dissolution.[5]
-
Use of Co-solvents and Surfactants: These excipients can increase the solubility of the drug in the formulation and in the gastrointestinal fluids.[5][6]
-
Lipid-Based Formulations: Formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) create fine emulsions in the gut, which can enhance drug solubilization and absorption.[7]
-
Solid Dispersions: Dispersing the drug in a polymer matrix at a molecular level can create an amorphous form of the drug, which typically has a higher solubility and dissolution rate than the crystalline form.[8]
4. Should I be concerned about food effects when administering JTC-801 orally?
Yes, the presence of food in the gastrointestinal tract can significantly impact the absorption of poorly soluble drugs. Food, particularly high-fat meals, can increase the secretion of bile salts, which can enhance the solubilization and absorption of lipophilic compounds. To ensure consistency in your studies, it is recommended to either administer JTC-801 to fasted animals or to standardize the feeding schedule and diet across all study groups.
Experimental Protocols
Protocol 1: Preparation of a JTC-801 Suspension for Oral Gavage (10 mg/kg)
This protocol is a general guideline and may require optimization based on the specific batch of JTC-801 and experimental requirements.
Materials:
-
JTC-801 powder
-
Vehicle: 0.5% (w/v) Carboxymethyl cellulose (CMC) in deionized water
-
Wetting agent: 0.25% (v/v) Tween 80
-
Mortar and pestle
-
Stir plate and magnetic stir bar
-
Calibrated oral gavage needles
Procedure:
-
Calculate the required amount of JTC-801 and vehicle for the desired number of animals and dose volume (e.g., 10 mL/kg).
-
In a clean mortar, add the weighed JTC-801 powder.
-
Add a few drops of the 0.25% Tween 80 solution to the powder and triturate with the pestle to form a smooth paste. This step helps to wet the powder and prevent clumping.
-
Gradually add the 0.5% CMC solution to the paste while continuously triturating to form a uniform suspension.
-
Transfer the suspension to a suitable container with a magnetic stir bar.
-
Stir the suspension continuously on a stir plate before and during dosing to ensure homogeneity.
-
Administer the suspension to the animals using a calibrated oral gavage needle at the predetermined dose volume.
Protocol 2: Preparation of a JTC-801 Solution for Oral Gavage (10 mg/kg)
Materials:
-
JTC-801 powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Saline (0.9% NaCl)
-
Sterile tubes
-
Vortex mixer
Procedure:
-
Calculate the required amount of JTC-801 and each solvent.
-
In a sterile tube, dissolve the weighed JTC-801 in DMSO.
-
Add PEG300 to the solution and vortex until clear.
-
Add Tween 80 and vortex until the solution is homogenous.
-
Finally, add the saline and vortex thoroughly. The final composition should be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Visually inspect the solution for any precipitation before administration.
-
Administer the solution to the animals using a calibrated oral gavage needle.
Visualizations
Caption: Experimental workflow for in vivo bioavailability studies of JTC-801.
Caption: Troubleshooting decision tree for low/variable JTC-801 bioavailability.
References
- 1. Solid dispersion technology as a strategy to improve the bioavailability of poorly soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A new era for oral peptides: SNAC and the development of oral semaglutide for the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of in Vivo Performance of Lipid-Based Formulations: Correlation between in Vitro Drug Release Profiles and in Vivo Absorption Rate Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo correlation for lipid-based formulations: Current status and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of nanosuspension formulation for oral delivery of quercetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. eprint.innovativepublication.org [eprint.innovativepublication.org]
JTC-801 Technical Support Center: Troubleshooting Unexpected Experimental Results
Welcome to the JTC-801 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot unexpected experimental outcomes when working with JTC-801. This guide provides detailed troubleshooting advice, experimental protocols, and technical data to ensure the accuracy and reliability of your results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues that may arise during experiments with JTC-801, presented in a question-and-answer format.
Q1: I am not observing the expected antagonist effect of JTC-801 on the NOP receptor in my functional assay (e.g., cAMP assay). What could be the issue?
A1: Several factors could contribute to a lack of antagonist activity. Consider the following possibilities:
-
Suboptimal Agonist Concentration: For a competitive antagonist like JTC-801, the concentration of the agonist used to stimulate the receptor is critical. If the agonist concentration is too high (saturating), it can overwhelm the antagonist, making it difficult to observe a rightward shift in the agonist dose-response curve. It is recommended to use an agonist concentration at or near its EC80.
-
Inadequate Pre-incubation Time: JTC-801 needs sufficient time to bind to the NOP receptor before the agonist is introduced. A pre-incubation period of 15-30 minutes is generally recommended to allow JTC-801 to reach binding equilibrium.
-
Compound Solubility and Stability: JTC-801, being a quinoline derivative, may have limited aqueous solubility.[1][2] Ensure that the compound is fully dissolved in your assay buffer and has not precipitated out of solution, especially after dilution from a DMSO stock. Visually inspect your assay plates for any signs of precipitation. Also, consider the stability of JTC-801 in your specific assay medium over the course of the experiment.[1][2]
-
Cell Health and Receptor Expression: The health and passage number of your cells can significantly impact G-protein coupled receptor (GPCR) expression and signaling. Ensure your cells are healthy and that the NOP receptor is expressed at sufficient levels.
Q2: I am observing unexpected cytotoxicity or a decrease in cell viability when treating my cells with JTC-801, even though I am studying its role as a NOP receptor antagonist in a non-cancer cell line. Why is this happening?
A2: This is a critical observation and likely points to an off-target effect of JTC-801. While primarily known as a NOP receptor antagonist, JTC-801 has been shown to induce a pH-dependent form of regulated cell death called alkaliptosis , particularly in cancer cells.[3][4] However, this effect might not be entirely exclusive to cancerous cells and could manifest in other cell types under certain conditions.
-
NOP Receptor-Independent Mechanism: The cytotoxic effect of JTC-801 is independent of NOP receptor expression.[3] It is mediated by the activation of NF-κB, leading to the downregulation of carbonic anhydrase 9 (CA9), an enzyme involved in pH regulation.[3][5][6] This results in intracellular alkalinization and subsequent cell death.
-
Experimental Confirmation: To confirm if you are observing alkaliptosis, you can measure the intracellular pH of your cells after treatment with JTC-801. An increase in intracellular pH would support this hypothesis. Additionally, you can test whether inhibitors of other cell death pathways (e.g., apoptosis, necroptosis) can rescue the cytotoxic effect. Previous studies have shown that inhibitors of apoptosis and necroptosis do not prevent JTC-801-induced cell death.[3][4]
Q3: My experimental results with JTC-801 are inconsistent across different batches of the compound or between experiments. What could be the cause of this variability?
A3: Inconsistent results can be frustrating and can often be traced back to issues with compound handling and experimental setup.
-
Compound Stability and Storage: Ensure that your JTC-801 stock solutions are stored correctly. For long-term storage, it is recommended to keep aliquots at -80°C to minimize freeze-thaw cycles.[7] The stability of JTC-801 in solution, particularly in aqueous buffers at room temperature for extended periods, should be considered.
-
Solubility and Aggregation: As JTC-801 is a quinoline derivative, it may be prone to aggregation in aqueous solutions, which can lead to variable and non-specific effects.[8] Using a detergent like Triton X-100 (at a concentration below its critical micelle concentration) in your biochemical assays can help prevent compound aggregation.
-
pH of Assay Buffer: The solubility of quinoline compounds can be pH-dependent.[2] Ensure that the pH of your assay buffer is consistent between experiments.
Q4: I am studying the anti-cancer effects of JTC-801 and I am not observing the expected level of cytotoxicity. What should I investigate?
A4: The sensitivity of cancer cells to JTC-801-induced alkaliptosis can vary.
-
Cell Line Specificity: Different cancer cell lines may exhibit varying sensitivity to JTC-801.[3] This could be due to differences in their intrinsic pH regulation mechanisms or the expression levels of proteins involved in the alkaliptosis pathway.
-
Expression of CA9: The expression level of carbonic anhydrase 9 (CA9) can influence the cellular response to JTC-801. Cells with higher basal levels of CA9 may be more reliant on its activity for pH homeostasis and thus more sensitive to its downregulation by JTC-801.
-
Experimental Conditions: The pH of the cell culture medium can influence the outcome. An acidic extracellular environment has been shown to counteract the effects of JTC-801.[3]
Quantitative Data Summary
The following tables summarize key quantitative data for JTC-801 based on published literature.
Table 1: Receptor Binding Affinity and Selectivity of JTC-801
| Receptor | Species | Ki (nM) | IC50 (nM) | Reference(s) |
| NOP (ORL1) | Human | 8.2 | 94 ± 8.6 | [7][9] |
| μ-opioid | Human | 102.9 | 325 | [7] |
| κ-opioid | Human | 1057.5 | >10,000 | [7] |
| δ-opioid | Human | 8647.2 | >10,000 | [7] |
| NOP (ORL1) | Rat | - | 472 | [7] |
| μ-opioid | Rat | - | 1831 | [7] |
Table 2: In Vitro and In Vivo Efficacy of JTC-801
| Assay/Model | Effect | Species | Concentration/Dose | Reference(s) |
| Forskolin-induced cAMP accumulation (antagonism) | IC50: 2.58 µM | Human (HeLa cells) | 1 nM nociceptin | [7] |
| Nociceptin-induced allodynia | Antagonism | Mouse | ≥0.01 mg/kg (i.v.) or ≥1 mg/kg (p.o.) | [7] |
| Hot-plate test (analgesia) | MED: 0.01 mg/kg (i.v.) or 1 mg/kg (p.o.) | Mouse | - | [7] |
| Formalin test (analgesia) | MED: 0.01 mg/kg (i.v.) or 1 mg/kg (p.o.) | Rat | - | [7] |
| SPS-induced mechanical allodynia and thermal hyperalgesia | Reversal | Rat | 6 mg/kg (i.p., once daily) | [10] |
| Cancer cell viability (alkaliptosis) | Dose-dependent decrease | Human (PANC1, MiaPaCa2, etc.) | 1.25–20 µM | [3] |
Key Experimental Protocols
Protocol 1: Forskolin-Stimulated cAMP Accumulation Assay
This protocol is designed to functionally assess the antagonist activity of JTC-801 at the Gi/o-coupled NOP receptor.
-
Cell Culture: Plate HEK293 or CHO cells stably expressing the human NOP receptor in a 96-well plate and culture overnight.
-
Compound Preparation: Prepare a stock solution of JTC-801 in 100% DMSO. Serially dilute JTC-801 in serum-free media containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to achieve the desired final concentrations.
-
Antagonist Pre-incubation: Aspirate the culture medium from the cells and add the JTC-801 dilutions. Incubate for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add a solution of a NOP receptor agonist (e.g., nociceptin/orphanin FQ) at a concentration corresponding to its EC80, along with a fixed concentration of forskolin (e.g., 10 µM) to all wells except the negative control.
-
Incubation: Incubate the plate for 15-30 minutes at 37°C.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Data Analysis: Plot the cAMP levels against the logarithm of the JTC-801 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cell Viability Assay for Alkaliptosis
This protocol is used to determine the cytotoxic effects of JTC-801.
-
Cell Seeding: Seed cancer cells (e.g., PANC-1, MiaPaCa-2) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of JTC-801 in culture medium from a DMSO stock. The final DMSO concentration should be kept below 0.5%. Add the dilutions to the cells.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Add a cell viability reagent (e.g., MTS, resazurin, or a reagent that measures ATP levels) to each well according to the manufacturer's instructions.
-
Signal Measurement: Incubate for the recommended time and then measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control wells and plot cell viability against the JTC-801 concentration to determine the EC50 for cytotoxicity.
Protocol 3: Intracellular pH Measurement
This protocol is to confirm if JTC-801 induces intracellular alkalinization.
-
Cell Seeding: Seed cells on glass-bottom dishes or in a black-walled, clear-bottom 96-well plate.
-
Dye Loading: Load the cells with a pH-sensitive fluorescent dye (e.g., 2',7'-Bis-(2-Carboxyethyl)-5-(and-6)-Carboxyfluorescein, Acetoxymethyl Ester (BCECF-AM)) in a suitable buffer (e.g., Hanks' Balanced Salt Solution) for 30-60 minutes at 37°C.
-
Wash: Gently wash the cells to remove excess dye.
-
Baseline Measurement: Measure the baseline fluorescence ratio of the dye using a fluorescence microscope or a plate reader with appropriate excitation and emission wavelengths for the ratiometric dye.
-
Compound Addition: Add JTC-801 at the desired concentration.
-
Time-course Measurement: Monitor the change in fluorescence ratio over time.
-
Calibration: At the end of the experiment, calibrate the fluorescence ratio to pH values using a set of buffers with known pH values in the presence of a protonophore (e.g., nigericin).
-
Data Analysis: Convert the fluorescence ratios to intracellular pH values using the calibration curve.
Visualizing Mechanisms and Workflows
Diagram 1: NOP Receptor Signaling Pathway
Caption: Canonical Gi/o-coupled signaling pathway of the NOP receptor.
Diagram 2: JTC-801-Induced Alkaliptosis Pathway
Caption: Proposed mechanism of JTC-801-induced alkaliptosis.
Diagram 3: Experimental Workflow for Troubleshooting
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. JTC801 Induces pH-dependent Death Specifically in Cancer Cells and Slows Growth of Tumors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JTC801 Induces pH-dependent Death Specifically in Cancer Cells and Slows Growth of Tumors in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of alkaliptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. NOP receptor | Opioid receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. Nociceptin/orphanin FQ peptide receptor antagonist JTC-801 reverses pain and anxiety symptoms in a rat model of post-traumatic stress disorder - PMC [pmc.ncbi.nlm.nih.gov]
JTC-801 Technical Support Center: Optimizing In Vitro Concentrations
Welcome to the JTC-801 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the concentration of JTC-801 for in vitro experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to ensure the successful application of JTC-801 in your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for JTC-801?
A1: JTC-801 is a potent and selective antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor, also known as the opioid receptor-like 1 (ORL1) receptor.[1][2][3] By binding to this receptor, it blocks the actions of its endogenous ligand, N/OFQ. In some cancer cell lines, at higher concentrations, JTC-801 has been shown to induce a pH-dependent form of cell death called alkaliptosis, which is independent of its NOP receptor antagonism.[4][5]
Q2: What is a typical starting concentration range for JTC-801 in in vitro experiments?
A2: The optimal concentration of JTC-801 is highly dependent on the experimental system and the intended application.
-
For NOP receptor antagonism studies, concentrations ranging from 10 nM to 1 µM are typically effective. Its Ki value for the NOP receptor is approximately 8.2 nM.[1][3]
-
For studies on alkaliptosis and cytotoxicity in cancer cells , higher concentrations, typically in the range of 1 µM to 20 µM, have been used.[4] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay.
Q3: How should I prepare a stock solution of JTC-801?
A3: JTC-801 is soluble in DMSO and ethanol. For in vitro experiments, a stock solution is typically prepared in DMSO at a concentration of 10 mM to 100 mM.[1] It is recommended to use freshly opened, high-purity DMSO, as hygroscopic DMSO can affect solubility.[1] Store stock solutions in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1]
Q4: I am not seeing the expected antagonist effect. What could be the issue?
A4: There are several potential reasons for a lack of antagonist effect:
-
Suboptimal Concentration: You may need to optimize the concentration of JTC-801. Refer to the dose-response protocol below.
-
Cell Line NOP Receptor Expression: Confirm that your cell line expresses the NOP receptor at a sufficient level for your assay.
-
Agonist Concentration: The concentration of the NOP receptor agonist (e.g., N/OFQ) used to stimulate the cells may be too high, requiring a higher concentration of JTC-801 to compete effectively.
-
Compound Stability: Ensure your JTC-801 stock solution has been stored correctly and has not degraded.
Q5: At high concentrations, I am observing cell death that doesn't seem related to NOP receptor antagonism. Why is this?
A5: At micromolar concentrations, JTC-801 can induce pH-dependent cell death (alkaliptosis) in some cell types, particularly cancer cells.[4][5] This effect is mediated by the activation of NF-κB and subsequent repression of carbonic anhydrase 9 (CA9), leading to intracellular alkalinization.[4][5] If your research is focused solely on NOP receptor antagonism, it is crucial to use concentrations below the threshold for this cytotoxic effect.
Quantitative Data Summary
The following table summarizes key quantitative data for JTC-801 from various in vitro assays. These values can serve as a reference for designing your experiments.
| Parameter | Value | Cell Line/System | Notes | Reference |
| Ki | 8.2 nM | - | Binding affinity for NOP (ORL1) receptor. | [1][3] |
| Ki | 44.5 nM | HeLa cells expressing human NOP receptor | Inhibition of [3H]-nociceptin binding. | [2] |
| IC50 | 94 ± 8.6 nM | HeLa cells expressing NOP receptor | Inhibition of [3H]-nociceptin binding. | [1] |
| IC50 | 472 nM | Rat cerebrocortical membrane | Inhibition of NOP receptor. | [1] |
| IC50 | 2.58 µM | HeLa cells expressing NOP receptor | Antagonism of nociceptin-induced suppression of forskolin-induced cAMP accumulation. | [2] |
| Selectivity | ~12.5-fold over μ-opioid receptor | Human receptors | - | [3] |
| Selectivity | ~129-fold over κ-opioid receptor | Human receptors | - | [3] |
| Selectivity | ~1055-fold over δ-opioid receptor | Human receptors | - | [3] |
| Cytotoxicity | 1.25 - 20 µM | PANC1, MiaPaCa2 (pancreatic cancer) | Induces pH-dependent cell death. | [4] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of JTC-801 for NOP Receptor Antagonism
This protocol describes a dose-response experiment to determine the effective concentration of JTC-801 to antagonize NOP receptor activation, for instance, in a cyclic AMP (cAMP) assay.
1. Cell Preparation:
- Culture cells known to express the NOP receptor (e.g., CHO-K1 or HEK293 cells stably expressing the human NOP receptor, or a relevant cell line for your research).
- Seed the cells in a 96-well plate at a density appropriate for your assay and allow them to adhere overnight.
2. Preparation of JTC-801 Dilutions:
- Prepare a 10 mM stock solution of JTC-801 in DMSO.
- Perform a serial dilution of the JTC-801 stock solution in your assay buffer to create a range of concentrations (e.g., 10 µM, 1 µM, 100 nM, 10 nM, 1 nM, 0.1 nM). Also, include a vehicle control (DMSO at the same final concentration as the highest JTC-801 dilution).
3. Experimental Procedure:
- Wash the cells with assay buffer.
- Pre-incubate the cells with the different concentrations of JTC-801 or vehicle for 15-30 minutes at 37°C.
- Add a known concentration of a NOP receptor agonist (e.g., N/OFQ at its EC80 concentration) to the wells.
- Incubate for the appropriate time for your assay (e.g., 15-30 minutes for a cAMP assay).
- Lyse the cells and measure the desired readout (e.g., cAMP levels using a commercial kit).
4. Data Analysis:
- Plot the agonist response (e.g., cAMP concentration) as a function of the JTC-801 concentration.
- Determine the IC50 value, which is the concentration of JTC-801 that inhibits 50% of the maximal agonist response. This will be your optimal antagonist concentration.
Protocol 2: Assessing the Cytotoxic Effects of JTC-801
This protocol outlines a cell viability experiment to determine the concentration at which JTC-801 induces cytotoxicity in your cell line of interest.
1. Cell Preparation:
- Seed your cells (e.g., a cancer cell line like PANC-1 or M14) in a 96-well plate at an appropriate density and allow them to attach overnight.
2. Preparation of JTC-801 Dilutions:
- Prepare a 10 mM stock solution of JTC-801 in DMSO.
- Perform a serial dilution to obtain a range of concentrations, for example, from 100 µM down to 0.1 µM. Include a vehicle-only control.
3. Treatment:
- Replace the culture medium with fresh medium containing the various concentrations of JTC-801 or vehicle.
- Incubate the cells for a defined period (e.g., 24, 48, or 72 hours).
4. Cell Viability Assay:
- Measure cell viability using a standard method such as an MTT, MTS, or a live/dead cell staining assay.
- Follow the manufacturer's protocol for your chosen assay.
5. Data Analysis:
- Calculate the percentage of cell viability for each JTC-801 concentration relative to the vehicle control.
- Plot the percent viability against the JTC-801 concentration to determine the IC50 for cytotoxicity.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: NOP Receptor Signaling Pathway Antagonized by JTC-801.
Caption: Workflow for Optimizing JTC-801 Concentration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. JTC801 Induces pH-dependent Death Specifically in Cancer Cells and Slows Growth of Tumors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JTC-801 | inhibitor/agonist | CAS 244218-93-7 | Buy JTC-801 from Supplier InvivoChem [invivochem.com]
- 4. Pharmacological profiles of a novel opioid receptor-like1 (ORL(1)) receptor antagonist, JTC-801 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. JTC801 Induces pH-dependent Death Specifically in Cancer Cells and Slows Growth of Tumors in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
JTC-801 Technical Support Center: Addressing Off-Target Effects
Welcome to the technical support center for JTC-801. This resource is designed for researchers, scientists, and drug development professionals to help navigate and troubleshoot potential off-target effects of JTC-801 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for JTC-801?
A1: JTC-801 is a potent and selective antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor, also known as the Opioid Receptor-Like 1 (ORL1 or NOP) receptor.[1][2] It binds to the NOP receptor with high affinity, thereby blocking the actions of the endogenous ligand N/OFQ.[1][3] Its antagonistic activity prevents the N/OFQ-induced inhibition of adenylyl cyclase and subsequent decrease in cyclic AMP (cAMP) levels.[3][4]
Q2: What are the known off-targets for JTC-801?
A2: The most well-characterized off-targets for JTC-801 are the classical opioid receptors: mu (μ), kappa (κ), and delta (δ).[1][4] While it has a high affinity for the NOP receptor, it exhibits significantly lower affinity for these other opioid receptors.[4] More recently, in specific cancer cell lines and at higher concentrations, JTC-801 has been shown to induce a NOP-independent form of pH-dependent cell death called alkaliptosis by regulating the NF-κB and carbonic anhydrase 9 (CA9) pathway.[5][6]
Q3: How selective is JTC-801 for the NOP receptor over other opioid receptors?
A3: JTC-801 is considerably selective for the NOP receptor. It displays approximately 12.5-fold selectivity over the mu-opioid receptor, 129-fold over the kappa-opioid receptor, and 1055-fold over the delta-opioid receptor.[4]
Q4: Is the analgesic effect of JTC-801 mediated by classical opioid receptors?
A4: No, the anti-nociceptive (analgesic) effects of JTC-801 are primarily due to its antagonism of the NOP receptor. A key piece of evidence is that its analgesic action is not inhibited by naloxone, a non-specific antagonist of classical opioid receptors.[1][3]
Q5: What is "alkaliptosis" and how does JTC-801 cause it?
A5: Alkaliptosis is a form of pH-dependent, NOP-independent cell death observed in certain cancer cells upon treatment with JTC-801.[5] JTC-801 activates the NF-κB pathway, which in turn represses the expression of carbonic anhydrase 9 (CA9), an enzyme critical for maintaining cellular pH balance.[5][6] The loss of CA9 function leads to intracellular alkalinization and cell death, an effect that is specific to cancer cells and not observed in normal cells.[5][6]
JTC-801 Selectivity Profile
The following table summarizes the binding affinity and inhibitory concentrations of JTC-801 for its primary target (NOP) and key off-targets. This data is crucial for designing experiments with appropriate concentrations to maximize on-target effects while minimizing off-target interactions.
| Receptor Target | Parameter | Value | Species | Notes |
| NOP (ORL1) | Kᵢ | 8.2 nM | Human | High-affinity primary target.[1][4] |
| NOP (ORL1) | IC₅₀ | 94 ± 8.6 nM | Human | Inhibition of [³H]-nociceptin binding.[1] |
| NOP (ORL1) | IC₅₀ | 472 nM | Rat | Inhibition in rat cerebrocortical membrane.[1][4] |
| Mu (μ) Opioid | Kᵢ | 102.9 nM | Human | ~12.5-fold lower affinity than for NOP.[1] |
| Mu (μ) Opioid | IC₅₀ | 325 nM | Human | Weak inhibition of ligand binding.[1] |
| Mu (μ) Opioid | IC₅₀ | 1831 nM | Rat | Inhibition in rat cerebrocortical membrane.[1][4] |
| Kappa (κ) Opioid | Kᵢ | 1057.5 nM | Human | ~129-fold lower affinity than for NOP.[1] |
| Kappa (κ) Opioid | IC₅₀ | >10,000 nM | Human | Very weak inhibition of ligand binding.[1] |
| Delta (δ) Opioid | Kᵢ | 8647.2 nM | Human | ~1055-fold lower affinity than for NOP.[1] |
| Delta (δ) Opioid | IC₅₀ | >10,000 nM | Human | Very weak inhibition of ligand binding.[1] |
Troubleshooting Guide
Problem: I am observing an unexpected or inconsistent phenotype in my experiment.
-
Question 1: Is my JTC-801 concentration appropriate?
-
Answer: The effective concentration of JTC-801 is highly dependent on the experimental system and the intended target. For antagonizing the NOP receptor, concentrations should be based on its Kᵢ (8.2 nM) and functional IC₅₀ values. For in vitro cell-based assays, a dose-response curve is essential. Concentrations significantly above the Kᵢ for the mu-opioid receptor (102.9 nM) may lead to off-target opioid effects. The novel alkaliptosis effect was observed at higher concentrations (e.g., 10 µM).[5] Always start by performing a dose-response experiment to identify the minimum effective concentration for your desired effect.
-
-
Question 2: How can I confirm my observed effect is due to NOP receptor antagonism and not off-target effects on other opioid receptors?
-
Answer: The most effective control is a naloxone challenge experiment.[1][3] Naloxone is a broad-spectrum antagonist for classical mu, kappa, and delta opioid receptors but does not bind to the NOP receptor.[7] If the effect of JTC-801 persists in the presence of naloxone, it is mediated by the NOP receptor. If naloxone blocks the effect, it is likely due to an off-target interaction with classical opioid receptors.
-
-
Question 3: My research is in oncology and I see cell death. How do I know if it's the NOP-mediated analgesic pathway or the novel alkaliptosis pathway?
-
Answer: First, determine if the effect is NOP-dependent. Use a cell line that does not express the NOP receptor (OPRL1) or use siRNA/shRNA to knock down OPRL1 expression. If JTC-801 still induces cell death in the absence of the NOP receptor, the effect is off-target.[5] Second, characterize the mechanism of cell death. The alkaliptosis effect is not dependent on apoptosis (caspase cleavage) or necroptosis.[5][8] Instead, it is characterized by an increase in intracellular pH.[5]
-
Key Experimental Protocols
Protocol 1: Validating On-Target vs. Off-Target Effects
This workflow guides the user through a logical sequence to determine if an observed biological effect of JTC-801 is due to its intended NOP receptor antagonism or an off-target mechanism.
Caption: Workflow for troubleshooting JTC-801 effects.
Protocol 2: Naloxone Challenge Assay (In Vitro)
Objective: To differentiate between NOP-mediated effects and off-target effects on classical opioid receptors.
-
Cell Culture: Plate cells at the desired density and allow them to adhere overnight.
-
Pre-treatment: Pre-incubate one set of wells with a saturating concentration of Naloxone (e.g., 1-10 µM) for 30-60 minutes. Use a vehicle control for other wells.
-
JTC-801 Treatment: Add JTC-801 at the predetermined effective concentration (from your dose-response curve) to both naloxone-treated and vehicle-treated wells. Include a vehicle-only control group and a naloxone-only control group.
-
Incubation: Incubate for the period required to observe the biological effect.
-
Assay: Perform your functional assay (e.g., measure cAMP levels, cell viability, protein phosphorylation).
-
Analysis:
-
If the effect of JTC-801 is unchanged in the presence of naloxone, the effect is not mediated by classical opioid receptors.
-
If naloxone blocks or significantly reduces the effect of JTC-801, the effect is likely mediated by an off-target interaction with mu, kappa, or delta receptors.
-
Signaling Pathways and Logical Relationships
On-Target vs. Off-Target Signaling
This diagram illustrates the intended "on-target" pathway of JTC-801 and its potential "off-target" pathways.
Caption: JTC-801 on-target (NOP) and off-target pathways.
Decision Framework for Effect Validation
This diagram provides a logical framework for interpreting experimental results when using controls like naloxone and OPRL1 knockdown.
Caption: Logic for validating JTC-801's mechanism of action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. JTC-801 - Wikipedia [en.wikipedia.org]
- 3. Pharmacological profiles of a novel opioid receptor-like1 (ORL(1)) receptor antagonist, JTC-801 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. JTC801 Induces pH-dependent Death Specifically in Cancer Cells and Slows Growth of Tumors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JTC801 Induces pH-dependent Death Specifically in Cancer Cells and Slows Growth of Tumors in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Opioid receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. scholar.usuhs.edu [scholar.usuhs.edu]
JTC-801 Technical Support Center: Controlling for Vehicle Effects
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper use of JTC-801, with a specific focus on controlling for potential confounding effects from experimental vehicles.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of JTC-801?
A1: JTC-801 is a selective antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor, also known as the opioid receptor-like 1 (ORL1) receptor.[1][2][3] It binds to the ORL1 receptor with high affinity, thereby blocking the actions of its endogenous ligand, N/OFQ.[1][4][5] JTC-801 has been shown to have analgesic effects in various animal models of pain.[2][4][6]
Q2: What are the recommended vehicles for dissolving JTC-801 for in vitro and in vivo experiments?
A2: The choice of vehicle for JTC-801 depends on the experimental setting. For in vitro studies, Dimethyl sulfoxide (DMSO) is commonly used to prepare stock solutions.[1][7] For in vivo administration, JTC-801 has been dissolved in various vehicles, including aqueous solutions with co-solvents or suspending agents to improve solubility and bioavailability.[1][7][8] Refer to the solubility data table below for specific examples.
Q3: Why is a vehicle control group essential when working with JTC-801?
A3: A vehicle control group is critical in any experiment involving a test compound to differentiate the pharmacological effects of the compound from any potential effects of the solvent or carrier solution itself.[9][10] The vehicle, while often considered inert, can have its own biological effects that may confound the interpretation of the experimental results. Therefore, a group of subjects receiving only the vehicle under the exact same experimental conditions is necessary to serve as a proper baseline.[9][10]
Q4: What are the known off-target effects of JTC-801?
A4: JTC-801 is a selective antagonist for the ORL1 receptor.[1][11] It displays significantly lower affinity for the classical opioid receptors (μ, δ, and κ).[1][5][11] However, at higher concentrations, some interaction with the μ-opioid receptor has been noted.[1] In addition to its role as an ORL1 antagonist, JTC-801 has been reported to induce pH-dependent cell death (alkaliptosis) in cancer cells by a mechanism involving the repression of carbonic anhydrase 9 (CA9).[12][13]
Troubleshooting Guide
Issue 1: Unexpected or inconsistent results in my JTC-801 treated group compared to the untreated control.
-
Possible Cause: The vehicle used to dissolve JTC-801 may be exerting its own biological effects.
-
Troubleshooting Steps:
-
Always include a vehicle control group: This is the most critical step. This group should receive the same volume and concentration of the vehicle as the JTC-801 treated group.
-
Evaluate vehicle toxicity: Before starting a large-scale experiment, it is advisable to conduct a pilot study to assess the effect of the vehicle alone on the experimental model (e.g., cell viability, animal behavior).
-
Minimize vehicle concentration: Use the lowest possible concentration of the vehicle (especially organic solvents like DMSO) that maintains JTC-801 in solution. For cell culture experiments, the final concentration of DMSO should typically be kept below 0.5%.
-
Consider alternative vehicles: If the vehicle is found to have significant effects, explore other reported vehicles for JTC-801 (see solubility table below).
-
Issue 2: Poor solubility or precipitation of JTC-801 during my experiment.
-
Possible Cause: JTC-801 has limited aqueous solubility.
-
Troubleshooting Steps:
-
Prepare fresh solutions: JTC-801 solutions, especially at lower concentrations, should be prepared fresh for each experiment to avoid degradation or precipitation over time. Stock solutions in DMSO can be stored at -20°C or -80°C.[1]
-
Use of co-solvents and other agents: For in vivo studies, a combination of solvents and excipients is often necessary to achieve the desired concentration and stability. Common formulations include combinations of DMSO, PEG300, Tween-80, and saline.[7]
-
Sonication: Gentle sonication can aid in the dissolution of JTC-801 in the chosen vehicle.[7]
-
pH adjustment: The solubility of JTC-801 may be pH-dependent. While not extensively reported, adjusting the pH of the vehicle (if compatible with the experimental model) could be explored.
-
Issue 3: The observed effect of JTC-801 is not blocked by a known ORL1 receptor agonist.
-
Possible Cause: The observed effect may be due to an off-target action of JTC-801 or an effect of the vehicle.
-
Troubleshooting Steps:
-
Confirm JTC-801 concentration: Ensure that the concentration of JTC-801 being used is within the range of its selectivity for the ORL1 receptor. Very high concentrations may lead to off-target effects.
-
Rule out vehicle effects: As always, a proper vehicle control is essential to confirm that the vehicle itself is not responsible for the observed effect.
-
Consider alternative mechanisms: Be aware of the reported off-target effects of JTC-801, such as its ability to induce alkaliptosis in cancer cells.[12][13]
-
Data Presentation
Table 1: Solubility of JTC-801 in Various Vehicles
| Vehicle | Concentration | Application | Reference |
| DMSO | 100 mg/mL (223.23 mM) | In Vitro | [1][7] |
| Water | ≥ 0.33 mg/mL (0.74 mM) | In Vitro | [1][7] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.58 mM) | In Vivo | [7] |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL (5.58 mM) | In Vivo | [7] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.58 mM) | In Vivo | [7] |
| 5% Sorbitol in Water | Not specified | In Vivo | [1] |
| 3% DMSO and 0.05% Hydroxypropyl cellulose | 6 mg/kg | In Vivo | [8] |
Experimental Protocols
Protocol 1: In Vitro Cell-Based Assay with Vehicle Control
-
Preparation of JTC-801 Stock Solution:
-
Dissolve JTC-801 in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1]
-
-
Experimental Setup:
-
Culture cells to the desired confluency in appropriate multi-well plates.
-
Prepare three experimental groups:
-
Untreated Control: Cells treated with cell culture medium only.
-
Vehicle Control: Cells treated with cell culture medium containing the same final concentration of DMSO as the JTC-801 treated group.
-
JTC-801 Treated: Cells treated with the desired final concentration of JTC-801, prepared by diluting the stock solution in cell culture medium.
-
-
-
Procedure:
-
Prepare the treatment media for each group. Ensure the final concentration of DMSO in the vehicle control and JTC-801 treated groups is identical and ideally below 0.5%.
-
Remove the existing medium from the cells and replace it with the appropriate treatment medium.
-
Incubate the cells for the desired duration of the experiment.
-
Proceed with the planned downstream analysis (e.g., cell viability assay, western blot, etc.).
-
Protocol 2: In Vivo Administration with Vehicle Control
-
Preparation of JTC-801 Formulation:
-
Based on the desired route of administration and dosage, select an appropriate vehicle from Table 1.
-
For example, for intraperitoneal injection, a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline can be used.[7]
-
Prepare the JTC-801 solution and the vehicle-only solution. Ensure both are clear and free of precipitation.
-
-
Animal Groups:
-
Randomly assign animals to at least two experimental groups:
-
Vehicle Control Group: Receives the vehicle solution.
-
JTC-801 Treated Group: Receives the JTC-801 solution.
-
-
The volume of injection should be consistent across all animals and groups.
-
-
Administration and Monitoring:
-
Administer the vehicle or JTC-801 solution via the chosen route (e.g., intraperitoneal, oral gavage, intravenous).
-
Monitor the animals for any adverse reactions.
-
Proceed with the planned behavioral or physiological measurements at the designated time points.
-
Visualizations
Caption: Experimental workflow incorporating a vehicle control.
Caption: JTC-801 mechanism of action at the ORL1 receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. JTC-801 - Wikipedia [en.wikipedia.org]
- 3. Nociceptin receptor - Wikipedia [en.wikipedia.org]
- 4. Pharmacological profiles of a novel opioid receptor-like1 (ORL(1)) receptor antagonist, JTC-801 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. JTC 801 | NOP Receptors | Tocris Bioscience [tocris.com]
- 6. | BioWorld [bioworld.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Nociceptin/orphanin FQ peptide receptor antagonist JTC-801 reverses pain and anxiety symptoms in a rat model of post-traumatic stress disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 9. homework.study.com [homework.study.com]
- 10. academic.oup.com [academic.oup.com]
- 11. selleckchem.com [selleckchem.com]
- 12. JTC801 Induces pH-dependent Death Specifically in Cancer Cells and Slows Growth of Tumors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. JTC801 Induces pH-dependent Death Specifically in Cancer Cells and Slows Growth of Tumors in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
interpreting conflicting data from JTC-801 studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using JTC-801. The information is designed to help interpret conflicting data and address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for JTC-801?
JTC-801 has been characterized through two primary mechanisms of action that may appear conflicting. Initially, it was identified as a selective antagonist for the opioid receptor-like1 (ORL1), also known as the nociceptin/orphanin FQ (N/OFQ) receptor, exhibiting analgesic properties.[1][2][3] More recent research has uncovered a novel function for JTC-801 as an inducer of a pH-dependent cell death in cancer cells, termed alkaliptosis.[4][5] This anti-cancer effect is independent of the ORL1 receptor.[4] Researchers should consider their experimental system to determine which mechanism is more relevant to their findings.
Q2: I am seeing unexpected cytotoxicity in my experiments. Is this a known effect of JTC-801?
Yes, JTC-801 can induce a specific form of pH-dependent cell death called alkaliptosis in cancer cells.[4][5] This cytotoxic effect is not mediated by the classical apoptosis, necroptosis, or ferroptosis pathways.[5] If you are working with cancer cell lines, it is possible that the observed cell death is due to this alkaliptosis-inducing activity. Notably, this effect is reported to be specific to cancer cells, with minimal impact on normal cells.[5]
Q3: My in vivo results are not showing the expected analgesic effect. What could be the reason?
Several factors could contribute to a lack of analgesic effect in vivo. These include:
-
Dosage and Administration Route: The effective dose of JTC-801 for analgesia can vary significantly between intravenous (i.v.) and oral (p.o.) administration.[2][6] Ensure the correct dosage and route are being used for your specific pain model.
-
Animal Model: The anti-nociceptive effects of JTC-801 have been demonstrated in specific acute pain models, such as the hot-plate test and formalin test.[2][6][7] The efficacy may differ in other models of pain.
-
Compound Stability and Formulation: JTC-801 should be properly dissolved and administered. Inadequate solubility or degradation could lead to reduced efficacy. Refer to the recommended solvent and storage conditions.[1][7]
Q4: Is the analgesic effect of JTC-801 reversible by naloxone?
No, the anti-nociceptive action of JTC-801 is not inhibited by the non-specific opioid antagonist naloxone.[2][6][8] This indicates that its analgesic effects are not mediated through classical opioid receptors (μ, δ, κ), but rather through its antagonism of the ORL1 receptor.
Troubleshooting Guides
Issue 1: Discrepancies in Receptor Binding Affinity (Ki) and IC50 Values
You may encounter slight variations in the reported Ki and IC50 values for JTC-801 across different studies. This is a common occurrence in pharmacological research and can be attributed to several factors.
Possible Causes:
-
Different Radioligands: The choice of radiolabeled ligand used in competitive binding assays can influence the calculated affinity of the unlabeled compound.
-
Assay Conditions: Variations in buffer composition, temperature, incubation time, and the cell line or membrane preparation used can all affect binding kinetics.
-
Data Analysis Models: The specific mathematical model used to fit the binding data can result in slightly different parameter estimates.
Troubleshooting Steps:
-
Standardize Your Protocol: If you are conducting your own binding assays, ensure that your protocol is standardized and consistent across all experiments.
-
Use a Positive Control: Include a known ORL1 receptor antagonist with a well-characterized affinity as a positive control in your experiments.
-
Consult Multiple Sources: When comparing your results to the literature, consider the range of reported values rather than focusing on a single data point. The tables below provide a summary of reported values.
Issue 2: Observing Anti-cancer Effects Instead of or Alongside Analgesic Effects
The dual mechanisms of JTC-801 can lead to observations of cytotoxicity, particularly when working with cancer models.
Troubleshooting Steps:
-
Assess Cell Viability: If you are using cancer cell lines to study the neurological effects of JTC-801, it is crucial to perform cell viability assays (e.g., MTT, CellTiter-Glo) to rule out cytotoxicity as a confounding factor.
-
Investigate Markers of Alkaliptosis: If cytotoxicity is observed, you can investigate markers of alkaliptosis, such as intracellular alkalinization and changes in the expression of carbonic anhydrase 9 (CA9).[4]
-
Consider the Cellular Context: The alkaliptosis-inducing effect of JTC-801 has been primarily demonstrated in cancer cells.[4][5] If you are using non-cancerous cell lines or primary neurons, this effect may be less pronounced or absent.
Data Presentation
Table 1: In Vitro Pharmacology of JTC-801 as an ORL1 Receptor Antagonist
| Parameter | Receptor | Cell Line/Tissue | Value | Reference |
| Ki | Human ORL1 | HeLa cells | 8.2 nM | [1][9] |
| Human ORL1 | HeLa cells | 44.5 nM | [2] | |
| IC50 | Human ORL1 ([³H]-nociceptin binding) | HeLa cells | 94 ± 8.6 nM | [1] |
| Rat ORL1 | Rat cerebrocortical membrane | 472 nM | [1] | |
| Human μ-opioid | 102.9 nM | [1] | ||
| Human κ-opioid | 1057.5 nM | [1] | ||
| Human δ-opioid | 8647.2 nM | [1] | ||
| Rat μ-opioid | Rat cerebrocortical membrane | 1831 nM | [1] | |
| Functional Antagonism (IC50) | Forskolin-induced cAMP accumulation | ORL1 expressing HeLa cells | 2.58 μM | [1][2] |
Table 2: In Vivo Analgesic Efficacy of JTC-801
| Animal Model | Administration Route | Minimum Effective Dose (MED) | Effect | Reference |
| Mouse Hot-Plate Test | Intravenous (i.v.) | 0.01 mg/kg | Prolonged escape response latency | [2][7] |
| Oral (p.o.) | 1 mg/kg | Prolonged escape response latency | [2][7] | |
| Rat Formalin Test | Intravenous (i.v.) | 0.01 mg/kg | Reduced nociceptive response in both phases | [2][7] |
| Oral (p.o.) | 1 mg/kg | Reduced nociceptive response in both phases | [2][7] | |
| Nociceptin-induced Allodynia (Mice) | Intravenous (i.v.) | ≥0.01 mg/kg | Antagonized allodynia | [2][8] |
| Oral (p.o.) | ≥1 mg/kg | Antagonized allodynia | [2][8] | |
| SPS-induced Allodynia and Hyperalgesia (Rats) | Intraperitoneal (i.p.) | 6 mg/kg (once daily) | Reversed mechanical allodynia and thermal hyperalgesia | [1][10] |
Table 3: Anti-Cancer Activity of JTC-801
| Cell Line | Assay | Concentration | Effect | Reference |
| PANC1 (Pancreatic Cancer) | Cell Viability | 10 µM (24 hours) | Induces cell death | [4] |
| MiaPaCa2 (Pancreatic Cancer) | Cell Viability | 10 µM (24 hours) | Induces cell death | [4] |
| M14 (Melanoma) | Proliferation, Migration, Invasion | Not specified | Suppressed proliferation, migration, and invasion; induced apoptosis | [11] |
Experimental Protocols
Key Experiment 1: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of JTC-801 for the ORL1 receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from HeLa cells stably expressing the human ORL1 receptor.
-
Binding Reaction: Membranes are incubated with a fixed concentration of a radiolabeled ORL1 receptor ligand (e.g., [³H]-nociceptin) and varying concentrations of JTC-801.
-
Incubation: The reaction is incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of bound radioactivity is quantified using liquid scintillation counting.
-
Data Analysis: The IC50 value (concentration of JTC-801 that inhibits 50% of specific binding) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.
Key Experiment 2: cAMP Accumulation Assay
Objective: To assess the functional antagonist activity of JTC-801 at the ORL1 receptor.
Methodology:
-
Cell Culture: ORL1 receptor-expressing HeLa cells are cultured to an appropriate density.
-
Stimulation: Cells are pre-incubated with varying concentrations of JTC-801, followed by stimulation with forskolin (to increase cAMP levels) and nociceptin (to inhibit forskolin-stimulated cAMP accumulation).
-
Lysis: The cells are lysed to release intracellular cAMP.
-
Quantification: The concentration of cAMP is measured using a commercially available ELISA kit or other detection method.
-
Data Analysis: The IC50 value for JTC-801's reversal of nociceptin-induced inhibition of cAMP accumulation is calculated.
Key Experiment 3: In Vivo Formalin Test
Objective: To evaluate the anti-nociceptive effects of JTC-801 in a model of inflammatory pain.
Methodology:
-
Animal Acclimation: Rats are acclimated to the testing environment.
-
Drug Administration: JTC-801 is administered via the desired route (e.g., i.v. or p.o.) at various doses. A vehicle control group is also included.
-
Formalin Injection: A dilute solution of formalin is injected into the plantar surface of the hind paw.
-
Behavioral Observation: The amount of time the animal spends licking the injected paw is recorded in two phases: the early phase (acute pain) and the late phase (inflammatory pain).
-
Data Analysis: The licking time in the JTC-801 treated groups is compared to the vehicle control group to determine the analgesic effect.
Key Experiment 4: Alkaliptosis Assay
Objective: To determine if JTC-801 induces pH-dependent cell death in cancer cells.
Methodology:
-
Cell Culture and Treatment: Cancer cell lines (e.g., PANC1, MiaPaCa2) are treated with JTC-801 at various concentrations for a specified duration.
-
Cell Viability Assessment: Cell viability is measured using an appropriate assay (e.g., MTT, trypan blue exclusion).
-
Intracellular pH Measurement: Intracellular pH is measured using a pH-sensitive fluorescent dye (e.g., BCECF-AM) and fluorescence microscopy or a plate reader. An increase in intracellular pH is indicative of alkaliptosis.
-
Western Blot Analysis: Protein expression of key markers, such as carbonic anhydrase 9 (CA9), can be assessed by Western blotting to investigate the underlying mechanism.[4]
Mandatory Visualization
Caption: Dual signaling pathways of JTC-801.
Caption: Troubleshooting workflow for JTC-801 experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacological profiles of a novel opioid receptor-like1 (ORL(1)) receptor antagonist, JTC-801 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. JTC-801 - Wikipedia [en.wikipedia.org]
- 4. JTC801 Induces pH-dependent Death Specifically in Cancer Cells and Slows Growth of Tumors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JTC801 Induces pH-dependent Death Specifically in Cancer Cells and Slows Growth of Tumors in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. | BioWorld [bioworld.com]
- 7. selleckchem.com [selleckchem.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. JTC 801 | NOP Receptors | Tocris Bioscience [tocris.com]
- 10. Nociceptin/orphanin FQ peptide receptor antagonist JTC-801 reverses pain and anxiety symptoms in a rat model of post-traumatic stress disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 11. JTC-801 Suppresses Melanoma Cells Growth through the PI3K‑Akt‑mTOR Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating JTC-801 Animal Studies: A Technical Support Guide to Minimizing Variability
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for minimizing variability in animal studies involving JTC-801, a selective antagonist of the nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor. By addressing common challenges and providing detailed protocols, this resource aims to enhance the reproducibility and reliability of your experimental findings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of JTC-801?
A1: JTC-801 is a selective antagonist of the NOP receptor, also known as the opioid receptor-like 1 (ORL1) receptor.[1] It works by blocking the binding of the endogenous ligand N/OFQ, thereby inhibiting the downstream signaling pathways associated with this receptor. This antagonism has been shown to produce analgesic effects in various animal models of pain.[2][3][4]
Q2: What are the common routes of administration for JTC-801 in rodents?
A2: JTC-801 has been successfully administered in rodents via oral gavage (p.o.), intraperitoneal (i.p.) injection, and intravenous (i.v.) injection.[1][2] The choice of administration route will depend on the specific experimental design and desired pharmacokinetic profile.
Q3: How should I prepare JTC-801 for administration?
A3: JTC-801 is poorly soluble in water. For oral administration, it can be prepared as a homogenous suspension in a vehicle such as 0.5% methylcellulose or a mix of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1][2][5] For intraperitoneal injections, a solution in 3% DMSO and 0.05% hydroxypropylcellulose has been used.[6] It is crucial to ensure the formulation is a homogenous solution or a fine, uniform suspension to ensure accurate dosing.
Q4: Are there any known off-target effects of JTC-801?
A4: JTC-801 displays high selectivity for the NOP receptor over classical opioid receptors (μ, δ, and κ).[2][4] However, at higher concentrations, some interaction with the μ-opioid receptor has been noted.[1][6] One study also reported unexpected anti-analgesic effects of JTC-801 when co-administered with certain opioid agonist-antagonists in male rats, suggesting a complex interaction with endogenous pain modulation systems.[7][8] Another study found that JTC-801 can induce pH-dependent cell death in cancer cells through a mechanism that appears independent of its NOP receptor antagonism.[3][9]
Troubleshooting Guide
Inconsistent or highly variable results in animal studies can be a significant source of frustration. This guide addresses potential issues you might encounter when working with JTC-801.
| Problem | Potential Causes | Recommended Solutions |
| High variability in analgesic response between animals. | - Inconsistent dosing due to improper formulation (e.g., precipitation, non-homogenous suspension).- Individual differences in drug metabolism and absorption.- Variations in the baseline pain sensitivity of the animals.- Stress induced by handling and injection procedures. | - Ensure the formulation is a clear solution or a well-mixed, uniform suspension immediately before each administration. Use sonication or vortexing if necessary.[10]- Increase the number of animals per group to improve statistical power.- Acclimatize animals to the experimental procedures and handling to minimize stress.- Ensure consistent timing of dosing and behavioral testing. |
| Lack of expected analgesic effect. | - Inadequate dose for the specific animal model or pain modality.- Poor bioavailability due to improper formulation or administration.- Degradation of the compound.- The specific pain pathway in your model may not be significantly modulated by the N/OFQ system. | - Perform a dose-response study to determine the optimal effective dose for your model.- Verify the accuracy of your dosing procedure (e.g., proper gavage technique).- Prepare fresh solutions for each experiment and store the stock compound under recommended conditions (-20°C, desiccated).[1]- Consider the possibility that the NOP receptor is not a primary driver of the pain phenotype in your model. |
| Unexpected or paradoxical effects (e.g., hyperalgesia). | - Potential interaction with other signaling pathways at the dose used.- Sex-dependent effects, as have been noted with other NOP receptor modulators.[7][8]- The timing of the behavioral assessment may be capturing a delayed or secondary effect of the drug. | - Review the literature for similar unexpected findings with NOP antagonists.- If feasible, test a lower dose to see if the effect is dose-dependent.- Include both male and female animals in your study design and analyze the data separately to identify potential sex differences.- Conduct a time-course experiment to characterize the temporal profile of the drug's effects. |
| Vehicle-only control group shows an effect. | - The vehicle itself may have biological activity.- Stress from the injection or gavage procedure can influence behavioral outcomes. | - If using a vehicle with components like DMSO, ensure the final concentration is as low as possible (ideally <10%) and well-tolerated.[10]- Run a "sham" group that undergoes handling and needle insertion without substance injection to control for procedural stress. |
Quantitative Data Summary
The following tables summarize key quantitative data for JTC-801 from various preclinical studies.
Table 1: In Vitro Binding Affinities and Potencies
| Receptor | Assay | Species | Value | Citation |
| NOP (ORL1) | Ki | Human | 8.2 nM | [1] |
| NOP (ORL1) | IC50 | Human | 94 nM | [1] |
| NOP (ORL1) | IC50 | Rat | 472 nM | [6] |
| μ-opioid | Ki | Human | 102.9 nM | [1] |
| μ-opioid | IC50 | Rat | 1831 nM | [6] |
| κ-opioid | Ki | Human | 1057.5 nM | [1] |
| δ-opioid | Ki | Human | 8647.2 nM | [1] |
Table 2: In Vivo Analgesic Efficacy (Rodent Models)
| Animal Model | Pain Type | Route | Effective Dose Range | Citation |
| Mouse Hot Plate | Acute Thermal | p.o. | ≥ 1 mg/kg | [2] |
| Mouse Hot Plate | Acute Thermal | i.v. | ≥ 0.01 mg/kg | [2] |
| Rat Formalin Test | Inflammatory | p.o. | ≥ 1 mg/kg | [2] |
| Rat Formalin Test | Inflammatory | i.v. | ≥ 0.01 mg/kg | [2] |
| Rat CCI | Neuropathic | In food (0.03-0.06%) | Dose-dependent | [11] |
| Rat SPS Model | Neuropathic/Anxiety | i.p. | 6 mg/kg/day | [6] |
CCI: Chronic Constriction Injury; SPS: Single Prolonged Stress
Experimental Protocols
Protocol 1: Preparation of JTC-801 for Oral Gavage (Suspension)
-
Weigh the required amount of JTC-801 powder.
-
Prepare a 0.5% methylcellulose solution in purified water.
-
Gradually add the JTC-801 powder to the methylcellulose solution while continuously vortexing or stirring to create a fine, homogenous suspension.
-
Visually inspect the suspension for any clumps or precipitated material. If necessary, sonicate the suspension for a short period to improve homogeneity.
-
Prepare the suspension fresh on the day of the experiment.
Protocol 2: Oral Gavage Administration in Mice and Rats
-
Animal Restraint: Gently but firmly restrain the animal. For mice, scruff the back of the neck to immobilize the head. For rats, hold the animal securely around the thoracic region.
-
Gavage Needle Measurement: Measure the appropriate length for the gavage needle by holding it alongside the animal, from the corner of the mouth to the last rib. Mark this length on the needle.
-
Insertion: With the animal's head tilted slightly upwards to straighten the esophagus, gently insert the ball-tipped gavage needle into the mouth, advancing it along the roof of the mouth towards the back of the throat.
-
Advancement: Allow the animal to swallow the needle as you gently advance it into the esophagus to the pre-marked depth. Do not force the needle. If you feel resistance, withdraw and try again.
-
Administration: Slowly administer the JTC-801 suspension.
-
Withdrawal: Gently remove the gavage needle.
-
Monitoring: Observe the animal for a few minutes after the procedure for any signs of distress.
Protocol 3: Intraperitoneal Injection in Mice and Rats
-
Animal Restraint: Restrain the animal to expose the abdomen. For rats, a two-person technique is often preferred.
-
Injection Site: Locate the lower right quadrant of the abdomen. This site is chosen to avoid puncturing the cecum (on the left) or the bladder.
-
Needle Insertion: Insert a sterile needle (typically 25-27 gauge for mice, 23-25 gauge for rats) at a 30-40 degree angle into the peritoneal cavity.
-
Aspiration: Gently pull back on the plunger to ensure no fluid (e.g., urine or blood) is aspirated. If fluid is drawn, withdraw the needle and reinject at a different site with a fresh needle.
-
Injection: Slowly inject the JTC-801 solution.
-
Withdrawal: Remove the needle and return the animal to its cage.
Mandatory Visualizations
Caption: Antagonistic action of JTC-801 on the NOP receptor signaling pathway.
Caption: A logical workflow for troubleshooting inconsistent results in JTC-801 studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JTC801 Induces pH-dependent Death Specifically in Cancer Cells and Slows Growth of Tumors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nociceptin/orphanin FQ peptide receptor antagonist JTC-801 reverses pain and anxiety symptoms in a rat model of post-traumatic stress disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NOP Receptor Mediates Anti-analgesia Induced by Agonist-Antagonist Opioids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NOP receptor mediates anti-analgesia induced by agonist–antagonist opioids [escholarship.org]
- 9. JTC801 Induces pH-dependent Death Specifically in Cancer Cells and Slows Growth of Tumors in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Effect of JTC-801 (nociceptin antagonist) on neuropathic pain in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
JTC-801 in the Landscape of NOP Receptor Antagonists for Pain Management: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of JTC-801 with other nociceptin/orphanin FQ (NOP) receptor antagonists in preclinical pain models. The data presented is compiled from various studies to offer a comprehensive overview of their relative performance, supported by experimental details and pathway visualizations.
The NOP receptor, a member of the opioid receptor family, has emerged as a compelling target for the development of novel analgesics. Unlike classical opioid receptors, modulation of the NOP receptor system offers the potential for pain relief with a reduced side-effect profile. JTC-801 is a selective NOP receptor antagonist that has demonstrated analgesic properties in various animal models of pain. This guide compares JTC-801 to other notable NOP receptor antagonists, namely SB-612111 and J-113397, focusing on their performance in preclinical pain studies.
In Vitro Binding Affinity and Selectivity
A crucial aspect of a drug candidate's profile is its binding affinity (Ki) for its target receptor and its selectivity over other related receptors. The following table summarizes the in vitro binding affinities of JTC-801, SB-612111, and J-113397 for the human NOP receptor and the classical opioid receptors (mu, kappa, and delta). Lower Ki values indicate higher binding affinity.
| Compound | NOP Receptor Ki (nM) | mu-Opioid Receptor Ki (nM) | kappa-Opioid Receptor Ki (nM) | delta-Opioid Receptor Ki (nM) | Selectivity (NOP vs. mu/kappa/delta) |
| JTC-801 | 8.2[1][2][3][4] | 102.9[4] | 1057.5[4] | 8647.2[4] | ~12.5x, ~129x, ~1055x |
| SB-612111 | 0.33[5] | 57.6[5] | 160.5[5] | 2109[5] | ~174x, ~486x, ~6391x |
| J-113397 | 1.8[6] | 1000[6] | 640[6] | >10,000[6] | ~555x, ~355x, >5555x |
Note: Ki values are compiled from different sources and experimental conditions may vary.
In Vivo Efficacy in Preclinical Pain Models
The analgesic efficacy of NOP receptor antagonists has been evaluated in a variety of animal models of pain, including those for acute, inflammatory, and neuropathic pain. The following table presents available quantitative data on the in vivo efficacy of JTC-801 and its comparators. Direct head-to-head comparative studies are limited; therefore, data is presented from individual studies with their respective experimental contexts.
| Compound | Pain Model | Species | Route of Administration | Efficacy Metric | Result |
| JTC-801 | Nociceptin-induced Allodynia | Mouse | i.v. | MED | 0.01 mg/kg |
| JTC-801 | Nociceptin-induced Allodynia | Mouse | p.o. | MED | 1 mg/kg |
| JTC-801 | Hot-Plate Test | Mouse | i.v. | MED | 0.01 mg/kg |
| JTC-801 | Hot-Plate Test | Mouse | p.o. | MED | 1 mg/kg |
| JTC-801 | Formalin Test (1st & 2nd phase) | Rat | i.v. | MED | 0.01 mg/kg |
| JTC-801 | Formalin Test (1st & 2nd phase) | Rat | p.o. | MED | 1 mg/kg[7] |
| JTC-801 | Paclitaxel-induced Neuropathic Pain | Rat | i.p. (multiple) | - | Alleviated mechanical allodynia[8] |
| JTC-801 | Chronic Constriction Injury (CCI) | Rat | Oral (in food) | - | Alleviated heat-evoked hyperalgesia[9] |
| SB-612111 | N/OFQ-induced Hyperalgesia | Rat | i.v. | ED50 | 0.62 mg/kg |
| SB-612111 | Carrageenan-induced Inflammatory Pain | Rat | i.v. | - | Blocked hyperalgesia |
| SB-612111 | Morphine Tolerance | - | - | - | Potentiated morphine's action[5] |
| J-113397 | N/OFQ-induced Hyperalgesia (tail-flick) | Mouse | s.c. | - | Dose-dependently inhibited hyperalgesia[6] |
MED: Minimum Effective Dose; ED50: Effective Dose producing 50% of the maximal effect. Data is compiled from various sources and experimental conditions may differ.
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the mechanism of action and the methods used to evaluate these compounds, the following diagrams illustrate the NOP receptor signaling pathway and a typical experimental workflow for assessing analgesic efficacy in a preclinical model.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of common protocols used in the cited studies.
Chronic Constriction Injury (CCI) Model of Neuropathic Pain
This model is widely used to induce a neuropathic pain state that mimics chronic nerve compression in humans.
-
Species: Rat or Mouse.
-
Procedure:
-
Animals are anesthetized.
-
The common sciatic nerve is exposed at the mid-thigh level.
-
Proximal to the sciatic trifurcation, four loose ligatures (for rats) or three (for mice) are tied around the nerve.
-
The muscle and skin are then closed with sutures.
-
-
Pain Assessment:
-
Mechanical Allodynia: Measured using von Frey filaments. The paw withdrawal threshold (the lowest force that elicits a withdrawal response) is determined.
-
Thermal Hyperalgesia: Assessed using a radiant heat source (e.g., plantar test). The latency to paw withdrawal is measured.
-
-
Drug Administration: JTC-801 or other antagonists are typically administered systemically (e.g., orally, intraperitoneally) at various doses, and pain behaviors are assessed at different time points post-administration.
Formalin Test of Inflammatory Pain
The formalin test is a model of tonic, localized inflammatory pain that produces a biphasic nociceptive response.
-
Species: Rat or Mouse.
-
Procedure:
-
A dilute solution of formalin (e.g., 1-5%) is injected subcutaneously into the plantar surface of a hind paw.
-
-
Pain Assessment:
-
The animal is observed, and the amount of time spent licking or biting the injected paw is recorded.
-
The response is typically quantified in two phases: the early phase (0-5 minutes post-injection), reflecting direct nociceptor activation, and the late phase (15-60 minutes post-injection), which involves inflammatory processes and central sensitization.
-
-
Drug Administration: Test compounds are administered prior to the formalin injection, and their effects on the duration of nociceptive behaviors in both phases are measured.
Hot-Plate Test of Acute Nociceptive Pain
This test measures the response to a thermal stimulus and is used to evaluate the efficacy of centrally acting analgesics.
-
Species: Mouse or Rat.
-
Procedure:
-
The animal is placed on a heated plate maintained at a constant temperature (e.g., 55°C).
-
-
Pain Assessment:
-
The latency to a nociceptive response, such as licking a hind paw or jumping, is recorded.
-
A cut-off time is established to prevent tissue damage.
-
-
Drug Administration: The analgesic is administered, and the test is performed at the expected time of peak effect. An increase in the response latency is indicative of an antinociceptive effect.
Conclusion
JTC-801 demonstrates potent and selective antagonist activity at the NOP receptor in vitro. In vivo studies confirm its analgesic efficacy in a range of preclinical pain models, including those for neuropathic and inflammatory pain. When compared to other NOP antagonists like SB-612111 and J-113397, JTC-801 shows comparable or slightly lower in vitro affinity for the NOP receptor but maintains high selectivity. SB-612111 appears to be the most potent of the three in terms of in vitro binding affinity.
While direct comparative in vivo efficacy data is sparse, the available evidence suggests that all three antagonists are effective in preclinical pain models. The choice of a particular antagonist for further development may depend on a variety of factors including its pharmacokinetic profile, bioavailability, and specific efficacy in relevant disease models. This guide provides a foundational comparison to aid researchers in navigating the landscape of NOP receptor antagonists for pain research and development.
References
- 1. In vivo pharmacological resultant analysis reveals noncompetitive interactions between opioid antagonists in the rat tail-withdrawal assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological studies on the NOP and opioid receptor agonist PWT2-[Dmt1]N/OFQ(1-13) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Broad analgesic profile of buprenorphine in rodent models of acute and chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of intraplantar nocistatin and (±)-J 113397 injections on nociceptive behavior in a rat model of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative pharmacological analysis of antagonist binding kinetics at CRF1 receptors in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological characterization of the novel nociceptin/orphanin FQ receptor ligand, ZP120: in vitro and in vivo studies in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nociceptin/orphanin FQ peptide receptor antagonist JTC-801 reverses pain and anxiety symptoms in a rat model of post-traumatic stress disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Innovations and advances in modelling and measuring pain in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of JTC-801 (nociceptin antagonist) on neuropathic pain in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
JTC-801: A Comparative Guide to its Cross-Reactivity with Other Receptor Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the cross-reactivity profile of JTC-801, a selective antagonist for the nociceptin/orphanin FQ (NOP) receptor, also known as the opioid receptor-like 1 (ORL-1) receptor. Understanding the selectivity of a compound is paramount in drug development to anticipate potential off-target effects and to elucidate its mechanism of action. This document summarizes key experimental data, details the methodologies used in these studies, and presents signaling pathway information through standardized diagrams.
Executive Summary
JTC-801 demonstrates a high affinity and selectivity for the NOP receptor. Extensive in vitro studies, including radioligand binding assays and functional assays, have consistently shown that JTC-801 possesses significantly lower affinity for the classical opioid receptors (μ, δ, and κ). This selectivity is a key feature of JTC-801, distinguishing it from non-selective opioid antagonists. While comprehensive screening against a broad panel of non-opioid receptors, ion channels, and enzymes is not extensively published in publicly available literature, the existing data points towards a favorable selectivity profile.
Quantitative Data Summary
The following tables summarize the binding affinities (Ki) and functional potencies (IC50) of JTC-801 at various receptor systems based on published experimental data.
Table 1: Opioid Receptor Binding Affinity Profile of JTC-801
| Receptor Target | Ligand | Ki (nM) | Source |
| NOP (ORL-1) | JTC-801 | 8.2 | [1] |
| μ-Opioid (MOP) | JTC-801 | 102.9 | |
| κ-Opioid (KOP) | JTC-801 | 1057.5 | |
| δ-Opioid (DOP) | JTC-801 | 8647.2 |
Table 2: Functional Antagonist Activity of JTC-801 at Opioid Receptors
| Assay Type | Cell Line | Receptor Target | Test Compound | IC50 (nM) | Notes | Source |
| [³H]-Nociceptin Binding | HeLa cells | NOP (ORL-1) | JTC-801 | 94 | - | |
| Ligand Binding | Human δ receptor | δ-Opioid | JTC-801 | >10,000 | Weakly inhibits | |
| Ligand Binding | Human κ receptor | κ-Opioid | JTC-801 | >10,000 | Weakly inhibits | |
| Ligand Binding | Human μ receptor | μ-Opioid | JTC-801 | 325 | - | |
| [³H]-Nociceptin Binding | Rat Cerebrocortical Membranes | NOP (ORL-1) | JTC-801 | 472 | - | |
| Ligand Binding | Rat Cerebrocortical Membranes | μ-Opioid | JTC-801 | 1831 | - | |
| Forskolin-induced cAMP accumulation | HeLa cells | NOP (ORL-1) | JTC-801 | 2580 | Antagonizes nociceptin-induced inhibition |
Selectivity Profile of JTC-801
JTC-801 exhibits a notable selectivity for the NOP receptor over the classical opioid receptors. Based on the Ki values, JTC-801 is approximately 12.5-fold more selective for the NOP receptor than the μ-opioid receptor, 129-fold more selective than the κ-opioid receptor, and over 1000-fold more selective than the δ-opioid receptor. This selectivity is critical for its targeted pharmacological action and reduces the likelihood of side effects associated with the modulation of other opioid receptors.
Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the NOP receptor and the antagonistic action of JTC-801.
Experimental Protocols
Radioligand Binding Assay (Competitive Inhibition)
Objective: To determine the binding affinity (Ki) of JTC-801 for the human NOP receptor (ORL-1) and other opioid receptors.
Materials:
-
Cell Membranes: HeLa cells stably expressing the human NOP receptor, or other cell lines expressing μ, δ, or κ opioid receptors.
-
Radioligand: [³H]-nociceptin for NOP receptor binding. Specific radioligands for other opioid receptors (e.g., [³H]-DAMGO for μ, [³H]-DPDPE for δ, [³H]-U69593 for κ).
-
Test Compound: JTC-801.
-
Non-specific Binding Control: A high concentration of a non-labeled, high-affinity ligand for the respective receptor (e.g., unlabeled nociceptin for NOP).
-
Assay Buffer: Typically Tris-HCl buffer with additives like MgCl₂.
-
Instrumentation: Scintillation counter.
Procedure:
-
Membrane Preparation: Cultured cells are harvested, homogenized, and centrifuged to isolate the cell membrane fraction containing the receptors. The protein concentration of the membrane preparation is determined.
-
Assay Setup: The assay is typically performed in 96-well plates. Each well contains the cell membrane preparation, the radioligand at a fixed concentration (usually at or below its Kd value), and varying concentrations of the test compound (JTC-801).
-
Incubation: The plates are incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the cell membranes with the bound radioligand. The filters are then washed with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value (the concentration of JTC-801 that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Assay: cAMP Accumulation
Objective: To assess the functional antagonist activity of JTC-801 at the NOP receptor.
Materials:
-
Cell Line: HeLa or CHO cells stably expressing the human NOP receptor.
-
Agonist: Nociceptin.
-
Adenylyl Cyclase Stimulator: Forskolin.
-
Test Compound: JTC-801.
-
cAMP Detection Kit: Commercially available kits (e.g., HTRF, ELISA, or AlphaScreen).
-
Instrumentation: Plate reader compatible with the chosen cAMP detection kit.
Procedure:
-
Cell Culture and Plating: Cells are cultured and seeded into 96- or 384-well plates and grown to a suitable confluency.
-
Compound Treatment: Cells are pre-incubated with varying concentrations of JTC-801 for a specific period.
-
Agonist and Forskolin Stimulation: Following the pre-incubation, cells are stimulated with a fixed concentration of nociceptin in the presence of forskolin. Forskolin directly activates adenylyl cyclase, leading to an increase in intracellular cAMP levels. The activation of the Gi-coupled NOP receptor by nociceptin inhibits this forskolin-induced cAMP production.
-
Cell Lysis and cAMP Measurement: After a defined incubation period, the cells are lysed, and the intracellular cAMP concentration is measured using a cAMP detection kit according to the manufacturer's protocol.
-
Data Analysis: The ability of JTC-801 to reverse the nociceptin-mediated inhibition of forskolin-stimulated cAMP accumulation is quantified. The IC50 value, representing the concentration of JTC-801 that restores 50% of the maximal response, is determined by non-linear regression analysis.
Experimental Workflow Diagram
Conclusion
The available data strongly supports the classification of JTC-801 as a highly selective NOP receptor antagonist with significantly lower affinity for other classical opioid receptors. This selectivity profile is a crucial attribute, suggesting a lower potential for off-target effects commonly associated with less selective opioid ligands. While further studies characterizing its interaction with a broader range of non-opioid receptor systems would provide a more complete safety and selectivity profile, the current body of evidence highlights JTC-801 as a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the NOP receptor system.
References
Validating the Analgesic Effects of JTC-801: A Comparative Guide Featuring Genetic Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of JTC-801, a selective antagonist of the Opioid Receptor-Like 1 (ORL-1), with genetic knockout models and alternative pharmacological agents. The data presented herein supports the validation of JTC-801's on-target effects and offers a framework for its evaluation in preclinical pain research.
JTC-801: A Selective ORL-1 Receptor Antagonist
JTC-801 is a potent and selective antagonist of the ORL-1 receptor, also known as the nociceptin/orphanin FQ (N/OFQ) receptor.[1] This receptor and its endogenous ligand, N/OFQ, constitute a unique system involved in the modulation of various physiological processes, including pain, anxiety, and locomotion.[2][3] JTC-801 exerts its effects by blocking the binding of N/OFQ to the ORL-1 receptor, thereby inhibiting its downstream signaling.
Genetic Validation with ORL-1 Knockout Mice
The use of genetic knockout (KO) mouse models provides a powerful tool to validate the on-target effects of a pharmacological agent. Studies on mice lacking the ORL-1 receptor (OPRL1 KO) have shed light on the physiological role of this receptor and offer a crucial benchmark for assessing the specificity of compounds like JTC-801.
While direct comparative studies of JTC-801 in wild-type versus ORL-1 KO mice are not extensively reported, a comparative analysis of their respective phenotypes in similar experimental paradigms strongly supports the on-target analgesic action of JTC-801. ORL-1 KO mice have been reported to show no significant abnormalities in baseline nociceptive thresholds in tests such as the hot-plate and tail-flick assays.[2] This suggests that the ORL-1 system may not be critical for basal pain perception but plays a modulatory role, particularly in pathological pain states. For instance, the analgesic effect of nitrous oxide is significantly diminished in ORL-1 deficient mice, and this effect is mimicked by the administration of JTC-801 in wild-type mice, providing strong evidence for the compound's on-target activity.
Quantitative Comparison of JTC-801 and Alternatives
The following table summarizes the quantitative data for JTC-801 and a selection of alternative ORL-1 receptor modulators. This allows for a direct comparison of their binding affinities and in vivo potencies.
| Compound | Target | Action | Binding Affinity (Ki) | In Vitro Potency (IC50) | In Vivo Efficacy (ED50 / MED) |
| JTC-801 | ORL-1 | Antagonist | 8.2 nM (human ORL-1)[4] | 94 nM (for [3H]-nociceptin binding)[4] | 0.01 mg/kg (i.v., hot plate, mouse); 1 mg/kg (p.o., hot plate, mouse) |
| SB-612,111 | ORL-1 | Antagonist | 0.33 nM (human ORL-1)[4][5] | - | 0.62 mg/kg (i.v., antagonizes nociceptin-induced hyperalgesia, mouse)[5] |
| Ro64-6198 | ORL-1 | Agonist | Subnanomolar affinity[6] | - | 1-3 mg/kg (i.p., analgesic in hot-plate test, mouse)[7][8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.
In Vitro Assays
1. Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of a test compound for the ORL-1 receptor.
-
Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human ORL-1 receptor (e.g., HEK293 or CHO cells).
-
Incubation: Incubate the cell membranes with a fixed concentration of a radiolabeled ORL-1 ligand (e.g., [³H]-nociceptin) and a range of concentrations of the test compound (e.g., JTC-801).
-
Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Detection: Quantify the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.[9][10]
-
2. cAMP Accumulation Assay
-
Objective: To assess the functional antagonist activity of a test compound at the ORL-1 receptor.
-
Protocol:
-
Cell Culture: Culture cells expressing the ORL-1 receptor.
-
Stimulation: Pre-incubate the cells with the test compound (e.g., JTC-801) for a defined period. Then, stimulate the cells with a known concentration of an adenylyl cyclase activator (e.g., forskolin) in the presence of an ORL-1 agonist (e.g., nociceptin).
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).
-
Data Analysis: Determine the ability of the test compound to reverse the agonist-induced inhibition of forskolin-stimulated cAMP accumulation and calculate its IC50 value.[11][12]
-
In Vivo Assays
1. Hot Plate Test
-
Objective: To assess the analgesic effect of a test compound on thermal nociception.
-
Protocol:
-
Apparatus: Use a hot plate apparatus maintained at a constant temperature (e.g., 52-55°C).
-
Acclimation: Acclimate the animals (mice or rats) to the testing room and apparatus.
-
Administration: Administer the test compound (e.g., JTC-801) via the desired route (e.g., intravenous, oral).
-
Testing: At a predetermined time after drug administration, place the animal on the hot plate and record the latency to a nociceptive response (e.g., paw licking, jumping). A cut-off time is used to prevent tissue damage.
-
Data Analysis: Compare the response latencies between the treated and vehicle control groups.[13][14]
-
2. Von Frey Test
-
Objective: To measure mechanical allodynia or hyperalgesia.
-
Protocol:
-
Apparatus: Use a set of calibrated von Frey filaments.
-
Acclimation: Place the animals in individual compartments on a wire mesh floor and allow them to acclimate.
-
Stimulation: Apply the von Frey filaments to the plantar surface of the hind paw with increasing force until a withdrawal response is elicited.
-
Threshold Determination: The paw withdrawal threshold is determined using the up-down method or by recording the filament that consistently elicits a response.
-
Data Analysis: Compare the paw withdrawal thresholds between the treated and control groups, or between the ipsilateral and contralateral paws in a nerve injury model.[15][16]
-
Signaling Pathways and Experimental Logic
The following diagrams illustrate the signaling pathway of the ORL-1 receptor and the logical framework for validating the on-target effects of JTC-801 using a genetic knockout model.
Caption: ORL-1 receptor signaling cascade and the antagonistic action of JTC-801.
Caption: Experimental logic for validating JTC-801's on-target effects.
References
- 1. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Behavioral pharmacological characterization of mice lacking the nociceptin receptor] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nociceptin/orphanin FQ knockout mice display up-regulation of the opioid receptor-like 1 receptor and alterations in opioid receptor expression in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The pharmacology of Ro 64-6198, a systemically active, nonpeptide NOP receptor (opiate receptor-like 1, ORL-1) agonist with diverse preclinical therapeutic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of nociceptin/orphanin FQ receptor (NOP) agonist, Ro64-6198, on reactivity to acute pain in mice: comparison to morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Spotlight on Nociceptin/Orphanin FQ Receptor in the Treatment of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. resources.revvity.com [resources.revvity.com]
- 12. A synthetic agonist at the orphanin FQ/nociceptin receptor ORL1: Anxiolytic profile in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Contribution of μ opioid receptor-expressing dorsal horn interneurons to neuropathic pain-like behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Differential Activation of Pain Circuitry Neuron Populations in a Mouse Model of Spinal Cord Injury-Induced Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
JTC-801: A Comparative Analysis of its Effects Across Different Animal Strains
For Researchers, Scientists, and Drug Development Professionals
JTC-801, a selective antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor, has demonstrated significant therapeutic potential in preclinical studies, particularly in the fields of pain, anxiety, and oncology.[1][2] This guide provides an objective comparison of the effects of JTC-801 across different animal strains, supported by experimental data, to aid researchers in designing future studies and understanding the compound's pharmacological profile.
Data Presentation: Quantitative Effects of JTC-801
The following tables summarize the key quantitative findings from studies investigating the effects of JTC-801 in rat and mouse models.
Table 1: Effects of JTC-801 on Pain and Anxiety in Sprague Dawley Rats
| Parameter | Animal Model | JTC-801 Treatment | Key Findings | Reference |
| Mechanical Allodynia | Single-Prolonged Stress (SPS) | 6 mg/kg i.p., once daily | Reversed SPS-induced decrease in paw withdrawal threshold. | [1] |
| Thermal Hyperalgesia | Single-Prolonged Stress (SPS) | 6 mg/kg i.p., once daily | Reversed SPS-induced decrease in paw withdrawal latency. | [1] |
| Anxiety-like Behavior | Single-Prolonged Stress (SPS) | 6 mg/kg i.p., once daily | Blocked SPS-induced reduction in open arm entries and time spent in open arms of the elevated plus maze. | [1] |
| Heat-evoked Hyperalgesia | Chronic Constriction Injury (CCI) | 0.03% and 0.06% in food (oral) | Dose-dependently normalized paw withdrawal latency. | [3] |
| Body Weight | Single-Prolonged Stress (SPS) | 6 mg/kg i.p., once daily | Prevented weight gain in both control and SPS-treated rats.[1] |
Table 2: Anticancer Effects of JTC-801 in Mice
| Parameter | Animal Model | JTC-801 Treatment | Key Findings | Reference |
| Tumor Growth | Xenograft tumors (various human cancer cell lines) | 20 mg/kg, oral, twice per week | Inhibited the growth of xenograft tumors. | [4][5] |
| Cell Death | Pancreatic cancer cell lines | In vitro | Induces pH-dependent cell death (alkaliptosis). | [4][5] |
| Analgesia | 129Sv mice | 0.05-5 mg/kg, i.p. | Suppressed the analgesic effect of nitrous oxide. | [6] |
| Allodynia | Sciatic nerve injury model | Not specified | Produced anti-allodynic effects. | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following are summaries of key experimental protocols used in the cited studies.
Single-Prolonged Stress (SPS) Model in Rats
This model is used to induce long-lasting hyperalgesia and anxiety-like behaviors, mimicking symptoms of post-traumatic stress disorder (PTSD).
-
Animals: Male Sprague Dawley rats are used.[1]
-
SPS Procedure: The procedure consists of a sequence of stressors:
-
2-hour restraint.
-
20-minute forced swim.
-
15-minute rest period.
-
Exposure to ether until loss of consciousness.
-
-
JTC-801 Administration: JTC-801 (6 mg/kg) or vehicle is administered intraperitoneally (i.p.) once daily from day 7 to day 21 after the SPS procedure.[1]
-
Behavioral Assessments:
-
Elevated Plus Maze: To assess anxiety-like behavior, the number of entries and time spent in the open and closed arms are recorded.[1]
-
Nociceptive Testing: Mechanical sensitivity is measured using von Frey filaments, and thermal sensitivity is assessed by measuring the latency of paw withdrawal from a radiant heat source.[1]
-
Chronic Constriction Injury (CCI) Model in Rats
This model is used to induce neuropathic pain.
-
Animals: Rats are used for this surgical model.[3]
-
Surgical Procedure: The sciatic nerve is exposed, and loose ligatures are placed around it.
-
JTC-801 Administration: JTC-801 is administered orally by incorporating it into the animals' food at concentrations of 0.03% or 0.06%.[3]
-
Behavioral Assessment: Paw withdrawal latency to a thermal stimulus is measured to assess heat-evoked hyperalgesia.[3]
Cancer Xenograft Model in Mice
This model is used to evaluate the in vivo anticancer efficacy of compounds.
-
Animals: Immunocompromised mice (e.g., C57BL/6) are often used.[5]
-
Tumor Cell Implantation: Human cancer cell lines are injected subcutaneously or orthotopically into the mice.[4][5]
-
JTC-801 Administration: JTC-801 is administered orally (e.g., by gavage) at a dose of 20 mg/kg twice a week.[4][5]
-
Efficacy Evaluation: Tumor growth is monitored over time by measuring tumor volume.[4][5]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by JTC-801 and a typical experimental workflow for its evaluation.
Caption: JTC-801 acts as an antagonist at the NOP receptor, blocking N/OFQ signaling.
Caption: Anticancer mechanisms of JTC-801 involving PI3K-Akt-mTOR and NF-κB pathways.
Caption: A generalized workflow for preclinical evaluation of JTC-801.
Conclusion
JTC-801 demonstrates robust efficacy in both rat and mouse models, albeit in different therapeutic contexts. In Sprague Dawley rats, it shows significant promise for treating chronic pain and anxiety-like behaviors, primarily through its antagonism of the NOP receptor. In various mouse models, its anticancer properties are prominent, mediated by the induction of alkaliptosis through the NF-κB pathway and inhibition of the PI3K-Akt-mTOR pathway.
A notable observation is the difference in pathologies and strains used to study JTC-801, with rat models focusing on neurological and pain-related disorders and mouse models being predominantly used for oncology research. Direct comparative studies of JTC-801's effects in different strains of the same species are currently limited in the published literature. Such studies would be invaluable for elucidating the potential influence of genetic background on the pharmacodynamics and efficacy of JTC-801. Future research should aim to bridge this gap to provide a more complete understanding of this promising therapeutic agent.
References
- 1. Nociceptin/orphanin FQ peptide receptor antagonist JTC-801 reverses pain and anxiety symptoms in a rat model of post-traumatic stress disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Effect of JTC-801 (nociceptin antagonist) on neuropathic pain in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. JTC801 Induces pH-dependent Death Specifically in Cancer Cells and Slows Growth of Tumors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JTC801 Induces pH-dependent Death Specifically in Cancer Cells and Slows Growth of Tumors in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nociceptin receptor antagonist JTC-801 inhibits nitrous oxide-induced analgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
JTC-801: A Selective NOP Receptor Antagonist as a Negative Control in Opioid Receptor Studies
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
In the intricate world of opioid receptor research, the precise characterization of a compound's activity requires carefully selected controls to eliminate ambiguity and ensure the validity of experimental findings. JTC-801, a potent and selective antagonist for the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), also known as the opioid receptor-like 1 (ORL-1) receptor, has emerged as an invaluable tool.[1][2][3] Its minimal affinity for the classical mu (µ), delta (δ), and kappa (κ) opioid receptors makes it an exceptional negative control for studies focused on these traditional opioid receptor systems.[1][4] This guide provides a comprehensive comparison of JTC-801 with the non-selective opioid antagonists, naloxone and naltrexone, supported by experimental data and detailed protocols.
Unraveling the Selectivity of JTC-801
The utility of JTC-801 as a negative control lies in its distinct receptor binding profile. Unlike naloxone and naltrexone, which exhibit broad affinity for µ, δ, and κ opioid receptors, JTC-801 demonstrates high selectivity for the NOP receptor. This selectivity is crucial for differentiating between effects mediated by the classical opioid receptors and those involving the NOP receptor system.
An in vivo study highlighted this distinction, where the antinociceptive effects of JTC-801 were not inhibited by naloxone, indicating that its mechanism of action is independent of the classical opioid receptors.[1] This characteristic allows researchers to confidently attribute the observed effects of a test compound to the µ, δ, or κ receptors when JTC-801 fails to produce a similar response.
Comparative Binding Affinities: A Quantitative Overview
The following table summarizes the binding affinities (Ki) of JTC-801, naloxone, and naltrexone for the human NOP, µ, δ, and κ opioid receptors. The Ki value represents the concentration of the ligand required to occupy 50% of the receptors in a competition binding assay; a lower Ki value indicates a higher binding affinity.
| Compound | NOP (ORL-1) Receptor Ki (nM) | µ-Opioid Receptor Ki (nM) | δ-Opioid Receptor Ki (nM) | κ-Opioid Receptor Ki (nM) |
| JTC-801 | 8.2[1][4] | 102.9[4] | >10,000[1] | >10,000[1] |
| Naloxone | No significant affinity | ~1-2 | ~15-30 | ~20-50 |
| Naltrexone | No significant affinity | ~0.2-0.5[5] | ~10.8[5] | ~5.15[5] |
Note: The binding affinity values for naloxone and naltrexone are approximate ranges compiled from multiple sources and may vary depending on the specific experimental conditions.
As the data illustrates, JTC-801's affinity for the NOP receptor is significantly higher than for the classical opioid receptors, with selectivity ratios of approximately 12.5-fold over µ-opioid receptors and over 1000-fold for δ and κ-opioid receptors.[4] In contrast, naloxone and naltrexone are potent antagonists at the µ, δ, and κ receptors but lack significant affinity for the NOP receptor.
Experimental Protocols: Methodologies for Receptor Binding and Functional Assays
The data presented in this guide is primarily derived from two key experimental techniques: radioligand binding assays and functional assays such as the GTPγS binding assay.
Radioligand Binding Assay
This assay directly measures the affinity of a compound for a specific receptor.
Objective: To determine the binding affinity (Ki) of a test compound (e.g., JTC-801, naloxone, naltrexone) for opioid receptors.
Materials:
-
Cell membranes expressing the opioid receptor of interest (µ, δ, κ, or NOP).
-
Radioligand specific to the receptor being studied (e.g., [³H]-DAMGO for µ, [³H]-DPDPE for δ, [³H]-U-69,593 for κ, [³H]-Nociceptin for NOP).
-
Test compounds (JTC-801, naloxone, naltrexone).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound from the free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the opioid receptors, providing information on the agonist or antagonist nature of a compound.
Objective: To determine the functional activity (agonist or antagonist) of a test compound at opioid receptors.
Materials:
-
Cell membranes expressing the opioid receptor of interest.
-
[³⁵S]GTPγS (a non-hydrolyzable analog of GTP).
-
GDP (Guanosine diphosphate).
-
Test compounds.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with the test compound in the presence of GDP.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit of the G-protein.
-
The reaction is terminated by rapid filtration, and the amount of bound [³⁵S]GTPγS is quantified by scintillation counting.
-
Antagonists will not stimulate [³⁵S]GTPγS binding on their own but will inhibit the stimulation caused by an agonist.
Visualizing the Role of JTC-801: Signaling Pathways and Experimental Workflows
To further clarify the distinct roles of classical opioid agonists and a negative control like JTC-801, the following diagrams illustrate their interaction with opioid receptor signaling pathways and a typical experimental workflow.
Caption: Classical opioid receptor signaling versus JTC-801 interaction.
The diagram above illustrates that while a classical opioid agonist binds to and activates µ, δ, or κ opioid receptors to produce a cellular response, JTC-801 does not interact with these receptors, thus serving as an effective negative control.
Caption: Experimental workflow for validating a new opioid compound.
This workflow demonstrates the critical role of a negative control like JTC-801. By comparing the response elicited by the test compound to that of a known agonist (positive control) and JTC-801, researchers can confidently determine if the new compound's activity is mediated through the classical opioid receptors.
References
JTC-801 Dose-Response Analysis: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive statistical analysis of JTC-801 dose-response curves, comparing its performance with alternative opioid receptor-like 1 (ORL1) antagonists. The information is presented through structured data tables, detailed experimental protocols, and signaling pathway diagrams to facilitate informed decision-making in research and development.
JTC-801 is a selective antagonist of the opioid receptor-like 1 (ORL1) receptor, also known as the nociceptin/orphanin FQ (N/OFQ) peptide receptor.[1] This receptor and its endogenous ligand, nociceptin, are implicated in a variety of physiological processes, including pain modulation, anxiety, and learning and memory.[1] JTC-801 has demonstrated analgesic effects in various animal models of pain, particularly neuropathic pain and allodynia.[1] Beyond its role in pain, recent studies have unveiled its potential as an anti-cancer agent, inducing a unique form of pH-dependent cell death termed alkaliptosis.[2][3] This guide delves into the quantitative aspects of JTC-801's interaction with its primary target and its effects on downstream signaling pathways, while also providing a comparative look at other ORL1 antagonists.
Comparative Dose-Response Data
The potency and selectivity of JTC-801 and its alternatives are summarized in the following tables, providing key quantitative metrics such as IC50 and Ki values from various in vitro assays.
| Compound | Assay Type | Target | Cell Line/Tissue | IC50 (nM) | Ki (nM) | Reference |
| JTC-801 | Radioligand Binding | Human ORL1 | HeLa cells | 94 ± 8.6 | 8.2 | [4] |
| Radioligand Binding | Human μ-opioid receptor | - | 325 | 102.9 | [4] | |
| Radioligand Binding | Human κ-opioid receptor | - | >10,000 | 1057.5 | [4] | |
| Radioligand Binding | Human δ-opioid receptor | - | >10,000 | 8647.2 | [4] | |
| Radioligand Binding | Rat ORL1 | Cerebrocortical membrane | 472 | - | [4] | |
| Radioligand Binding | Rat μ-opioid receptor | Cerebrocortical membrane | 1831 | - | [4] | |
| cAMP Accumulation Assay | Human ORL1 | HeLa cells | 2580 | - | [4] | |
| J-113,397 | Radioligand Binding | Human ORL1 | CHO cells | 2.3 | 1.8 | [5][6] |
| [35S]GTPγS Binding | Human ORL1 | CHO cells | 5.3 | - | [5] | |
| cAMP Accumulation Assay | Human ORL1 | - | 26 | - | [6][7] | |
| SB-612,111 | In vivo (analgesia) | NOP receptor | Mice | Effective at 1-10 mg/kg (i.p.) | - | [8] |
| In vivo (binge eating) | NOP receptor | Mice | Dose-dependent reduction | - | [9] | |
| In vivo (cerebral blood flow) | NOP receptor | Rats | Dose-dependent improvement | - | [10] |
Table 1: In Vitro Dose-Response Data for JTC-801 and Alternatives. This table summarizes the half-maximal inhibitory concentration (IC50) and binding affinity (Ki) values for JTC-801 and comparable ORL1 receptor antagonists.
| Compound | Animal Model | Pain Type | Route of Administration | Effective Dose | Effect | Reference |
| JTC-801 | Mouse | Nociceptin-induced allodynia | Intravenous (i.v.) | ≥ 0.01 mg/kg | Antagonized allodynia | [4] |
| Mouse | Nociceptin-induced allodynia | Oral (p.o.) | ≥ 1 mg/kg | Antagonized allodynia | [4] | |
| Mouse | Hot-plate test | Intravenous (i.v.) | 0.01 mg/kg (MED) | Prolonged escape response latency | [4] | |
| Mouse | Hot-plate test | Oral (p.o.) | 1 mg/kg (MED) | Prolonged escape response latency | [4] | |
| Rat | Formalin test | Intravenous (i.v.) | 0.01 mg/kg (MED) | Reduced nociceptive response | [4] | |
| Rat | Formalin test | Oral (p.o.) | 1 mg/kg (MED) | Reduced nociceptive response | [4] | |
| J-113,397 | Mouse | Nociceptin-induced hyperalgesia | Subcutaneous (s.c.) | 0-30 mg/kg | Dose-dependently inhibited hyperalgesia | [5] |
| SB-612,111 | Mouse | Nociceptive pain | Intraperitoneal (i.p.) | up to 3 mg/kg | Prevented N/OFQ-induced effects | [8] |
Table 2: In Vivo Dose-Response Data for JTC-801 and Alternatives. This table presents the effective doses of JTC-801 and other ORL1 antagonists in various animal models of pain. MED: Minimum Effective Dose.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the dose-response data tables.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) and inhibitory concentration (IC50) of a compound for a specific receptor.
General Protocol:
-
Membrane Preparation: Membranes are prepared from cells (e.g., HeLa or CHO) expressing the receptor of interest (e.g., human ORL1, μ, δ, or κ opioid receptors) or from animal tissues (e.g., rat cerebrocortical membrane).
-
Incubation: The membranes are incubated with a specific radioligand (e.g., [3H]-nociceptin for ORL1) and varying concentrations of the test compound (e.g., JTC-801).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
cAMP Accumulation Assay
Objective: To assess the functional antagonist activity of a compound by measuring its ability to block agonist-induced changes in intracellular cyclic adenosine monophosphate (cAMP) levels.
General Protocol:
-
Cell Culture: Cells expressing the receptor of interest (e.g., HeLa cells expressing human ORL1) are cultured.
-
Stimulation: The cells are pre-incubated with varying concentrations of the antagonist (e.g., JTC-801) followed by stimulation with a known agonist (e.g., nociceptin) in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation) and forskolin (to stimulate adenylyl cyclase and elevate basal cAMP levels).
-
Lysis and Measurement: The cells are lysed, and the intracellular cAMP concentration is measured using a commercially available assay kit (e.g., an enzyme-linked immunosorbent assay - ELISA).
-
Data Analysis: The IC50 value is determined as the concentration of the antagonist that reverses the agonist-induced inhibition of forskolin-stimulated cAMP accumulation by 50%.
In Vivo Behavioral Assays (e.g., Hot-Plate Test, Formalin Test)
Objective: To evaluate the analgesic effects of a compound in animal models of pain.
Hot-Plate Test Protocol:
-
Animal Acclimation: Mice are acclimated to the testing environment.
-
Drug Administration: The test compound (e.g., JTC-801) is administered via the desired route (e.g., intravenous or oral).
-
Nociceptive Testing: At a predetermined time after drug administration, the mouse is placed on a heated surface (the hot plate, typically maintained at a constant temperature).
-
Latency Measurement: The time it takes for the mouse to exhibit a pain response (e.g., licking its paws or jumping) is recorded as the escape response latency.
-
Data Analysis: An increase in the escape response latency compared to a vehicle-treated control group indicates an analgesic effect.
Formalin Test Protocol:
-
Animal Acclimation: Rats are acclimated to the observation chambers.
-
Drug Administration: The test compound is administered prior to formalin injection.
-
Formalin Injection: A dilute solution of formalin is injected into the plantar surface of the rat's hind paw.
-
Behavioral Observation: The amount of time the animal spends licking, biting, or flinching the injected paw is recorded in two distinct phases: the early phase (acute pain) and the late phase (inflammatory pain).
-
Data Analysis: A reduction in the duration of nociceptive behaviors in either phase compared to a control group indicates an analgesic effect.
Signaling Pathways and Visualizations
JTC-801's mechanism of action extends beyond simple receptor antagonism, influencing key intracellular signaling pathways.
PI3K-Akt-mTOR Signaling Pathway
In melanoma cells, JTC-801 has been shown to suppress cell proliferation, migration, and invasion by inhibiting the PI3K-Akt-mTOR pathway.[11] This pathway is a critical regulator of cell growth, survival, and metabolism.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A potent and highly selective nonpeptidyl nociceptin/orphanin FQ receptor (ORL1) antagonist: J-113397 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. J-113397 | NOP antagonist | Probechem Biochemicals [probechem.com]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. Nociceptin receptor antagonist SB 612111 decreases high fat diet binge eating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | The Nociceptin/Orphanin FQ peptide receptor antagonist, SB-612111, improves cerebral blood flow in a rat model of traumatic brain injury [frontiersin.org]
- 11. JTC-801 Suppresses Melanoma Cells Growth through the PI3K‑Akt‑mTOR Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-Allodynic Properties of JTC-801 and Gabapentin in Neuropathic Pain Models
For Immediate Release
This guide provides a comprehensive comparison of the anti-allodynic effects of JTC-801 and gabapentin, two pharmacological agents with distinct mechanisms of action, in preclinical models of neuropathic pain. This document is intended for researchers, scientists, and professionals in the field of drug development and pain research.
Introduction
Neuropathic pain, a chronic and debilitating condition arising from nerve damage, is often characterized by allodynia, a painful response to normally non-painful stimuli. Gabapentin is a widely prescribed medication for neuropathic pain, while JTC-801 is a research compound that has shown promise in preclinical studies. This guide aims to objectively compare their anti-allodynic efficacy by presenting experimental data, detailing methodologies, and illustrating their mechanisms of action.
Mechanisms of Action
JTC-801 is a selective antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP, also known as ORL1).[1] The N/OFQ system is implicated in the modulation of pain, and by blocking the NOP receptor, JTC-801 is thought to inhibit downstream signaling pathways that contribute to neuropathic pain.[1][2] Research suggests its analgesic effects may be mediated through the inhibition of nitric oxide production and the PI3K/Akt signaling pathway in the dorsal root ganglion (DRG).[2]
Gabapentin 's primary mechanism of action involves its high-affinity binding to the α2δ-1 subunit of voltage-gated calcium channels.[3] This interaction is crucial, as the expression of the α2δ-1 subunit is often upregulated in the dorsal root ganglia and spinal cord following nerve injury, correlating with allodynia.[4] By binding to this subunit, gabapentin reduces the trafficking of calcium channels to the presynaptic terminal, leading to a decrease in the release of excitatory neurotransmitters such as glutamate and substance P, thereby dampening pain signals.[3][5]
Quantitative Comparison of Anti-Allodynic Effects
The following tables summarize the anti-allodynic effects of JTC-801 and gabapentin in various preclinical models of neuropathic pain. It is important to note that these data are compiled from different studies and direct comparisons should be made with caution due to potential variations in experimental protocols.
Table 1: Anti-Allodynic Effects of JTC-801
| Animal Model | Route of Administration | Dose Range | Outcome | Reference |
| Spinal Nerve Ligation (Rat) | Systemic (oral) | 3-30 mg/kg | Dose-dependent reversal of tactile allodynia | [1] |
| Spinal Nerve Ligation (Rat) | Intrathecal | 22.5-45 pg | Dose-dependent reversal of tactile allodynia | [1] |
| Paclitaxel-Induced Neuropathy (Rat) | Intravenous | 0.01-0.05 mg/kg | Significant alleviation of mechanical allodynia | [6] |
| Chronic Constriction Injury (Rat) | Oral (in food) | 0.03-0.06% | Dose-dependent normalization of paw withdrawal latency to heat | [7] |
Table 2: Anti-Allodynic Effects of Gabapentin
| Animal Model | Route of Administration | Dose Range | Outcome | Reference |
| Spinal Nerve Ligation (Rat) | Oral | 300 mg/kg | Significant anti-allodynic effect, reducing allodynia by 62.39% | [8][9] |
| Spinal Nerve Ligation (Rat) | Intrathecal | 10-100 µg | Dose-dependent increase in withdrawal threshold | [10] |
| Chronic Constriction Injury (Rat) | Intraperitoneal | 100 mg/kg | Significant attenuation of cold allodynia and mechanical hyperalgesia | [11][12] |
| Chronic Constriction Injury (Rat) | Topical (gel) | 10% w/w | Alleviation of static and dynamic allodynia | [13] |
| Paclitaxel-Induced Neuropathy (Mouse) | Oral | 30-100 mg/kg | Dose-dependent inhibition of mechanical allodynia | [3][14] |
| Paclitaxel-Induced Neuropathy (Rat) | Intraperitoneal | 100 mg/kg | Significant reduction of mechanical allodynia with repeated dosing | [5] |
Experimental Protocols
Neuropathic Pain Models
-
Spinal Nerve Ligation (SNL): This model, as described in several studies, involves the tight ligation of the L5 and/or L6 spinal nerves in rats.[1][8][10] This procedure results in a reproducible and long-lasting tactile allodynia in the ipsilateral hind paw.
-
Chronic Constriction Injury (CCI): In the CCI model, four loose ligatures are placed around the common sciatic nerve of a rat.[11][12][13] This leads to the development of mechanical allodynia, thermal hyperalgesia, and cold allodynia.
-
Paclitaxel-Induced Peripheral Neuropathy (PIPN): To induce this model, rats or mice are administered paclitaxel, a chemotherapeutic agent.[3][14][15] A common regimen involves intraperitoneal injections of 2 mg/kg paclitaxel on alternate days for a total of four injections.[15][16] This protocol leads to the development of mechanical and cold allodynia.
Assessment of Mechanical Allodynia
-
Von Frey Test: This is the gold standard for assessing mechanical allodynia in rodents.[17][18] The test involves applying a series of calibrated von Frey filaments with varying stiffness to the plantar surface of the animal's hind paw. The withdrawal threshold is determined as the filament to which the animal exhibits a withdrawal response. The "up-down" method is often used to determine the 50% withdrawal threshold.[17][19] Electronic von Frey devices can also be used to apply a gradually increasing force until the paw is withdrawn.[20]
Signaling Pathways and Experimental Workflow
Figure 1: Simplified signaling pathway of JTC-801's mechanism of action.
Figure 2: Simplified signaling pathway of Gabapentin's mechanism of action.
Figure 3: General experimental workflow for assessing anti-allodynic effects.
Conclusion
Both JTC-801 and gabapentin have demonstrated significant anti-allodynic effects in various preclinical models of neuropathic pain. Gabapentin, a clinically established drug, shows robust efficacy across different models and routes of administration, although it can be associated with motor impairment at higher doses.[14] JTC-801, with its distinct mechanism of targeting the NOP receptor, also shows promise as a potential therapeutic agent for neuropathic pain.[1][2]
The data presented in this guide highlight the potential of both compounds in mitigating allodynia. However, the lack of head-to-head comparative studies necessitates further research to definitively establish the relative efficacy and therapeutic potential of JTC-801 in comparison to established treatments like gabapentin. Future studies should aim for direct comparisons within the same experimental paradigm to provide a clearer understanding of their respective pharmacological profiles.
References
- 1. Anti-allodynic and anti-hyperalgesic effects of nociceptin receptor antagonist, JTC-801, in rats after spinal nerve injury and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. JTC-801 alleviates mechanical allodynia in paclitaxel-induced neuropathic pain through the PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. Protective Effects of Gabapentin on Allodynia and α2δ1-Subunit of Voltage-dependent Calcium Channel in Spinal Nerve-Ligated Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CHEMOTHERAPY-EVOKED PAINFUL PERIPHERAL NEUROPATHY: ANALGESIC EFFECTS OF GABAPENTIN AND EFFECTS ON EXPRESSION OF THE ALPHA-2-DELTA TYPE-1 CALCIUM CHANNEL SUBUNIT - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical and Clinical Evidence of Therapeutic Agents for Paclitaxel-Induced Peripheral Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of JTC-801 (nociceptin antagonist) on neuropathic pain in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of Pregabalin and Gabapentin on Nociceptive Behaviors Induced by Spinal Nerve Ligation [scirp.org]
- 9. scirp.org [scirp.org]
- 10. Synergistic effect between intrathecal non-NMDA antagonist and gabapentin on allodynia induced by spinal nerve ligation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. Analgesic effect of gabapentin in a rat model for chronic constrictive injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Topical gabapentin gel alleviates allodynia and hyperalgesia in the chronic sciatic nerve constriction injury neuropathic pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The efficacy of combination treatment of gabapentin and electro-acupuncture on paclitaxel-induced neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evoked and Ongoing Pain-Like Behaviours in a Rat Model of Paclitaxel-Induced Peripheral Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ajbs.scione.com [ajbs.scione.com]
- 17. Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Measurement of neuropathic pain in constrictive sciatic nerve models in rats [scielo.org.mx]
- 19. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [bio-protocol.org]
Safety Operating Guide
Proper Disposal of JTC-801 Free Base: A Comprehensive Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of JTC-801 free base, a selective opioid receptor-like1 (ORL1) receptor antagonist used in laboratory research. The following procedures are designed to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. Adherence to these guidelines is crucial for minimizing risks associated with the handling and disposal of this chemical compound.
This compound is classified as a hazardous substance, causing serious eye irritation and being hazardous to the aquatic environment with long-lasting effects. Therefore, it is imperative that this compound is not disposed of through standard laboratory drains or as regular solid waste.
Summary of Key Disposal Principles
Proper disposal of this compound involves a multi-step process that prioritizes safety and environmental protection. The core principle is to treat all JTC-801 waste as hazardous chemical waste. This includes the pure compound, solutions containing JTC-801, and any materials contaminated with it, such as personal protective equipment (PPE), weighing boats, and absorbent materials.
Disposal must be conducted through a licensed chemical waste disposal facility or via controlled incineration with flue gas scrubbing. Under no circumstances should this compound or its containers be disposed of in regular trash or washed down the drain.
Quantitative Data
| Property | Value | Source |
| Molecular Formula | C₂₆H₂₅N₃O₂ | PubChem |
| Molecular Weight | 411.5 g/mol | ChemicalBook[1] |
| CAS Number | 244218-93-7 | ChemicalBook[1] |
| Hazard Classifications | Serious Eye Irritation (Category 2A), Hazardous to the aquatic environment, long-term hazard (Category 4) | MedchemExpress[2] |
Detailed Disposal Protocol
Researchers and laboratory personnel must follow these steps to ensure the safe disposal of this compound:
-
Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure appropriate PPE is worn, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Waste Segregation:
-
Solid Waste: Collect all solid this compound waste, including residual powder, contaminated weighing paper, and disposable labware, in a dedicated, clearly labeled, and sealable hazardous waste container.
-
Liquid Waste: Collect all solutions containing JTC-801 in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and absorbent pads used for spills, must be disposed of as hazardous waste.
-
-
Container Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Eye Irritant," "Aquatic Hazard").
-
Storage: Store the sealed hazardous waste containers in a designated and secure satellite accumulation area within the laboratory, away from incompatible materials.
-
Disposal Request: Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste. Follow all institutional procedures for waste manifest and pickup scheduling.
-
Decontamination: After handling and packaging the waste, thoroughly decontaminate the work area. Wash hands and any exposed skin with soap and water.
Experimental Workflow for Disposal
Caption: A step-by-step workflow for the safe disposal of this compound.
Signaling Pathway of Caution
Caption: A logical flow diagram illustrating the correct and incorrect disposal pathways for JTC-801 waste.
References
Personal protective equipment for handling JTC-801 free base
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling JTC-801 free base. It includes detailed personal protective equipment (PPE) protocols, operational plans for handling, and procedures for decontamination and disposal.
Hazard Identification and Risk Assessment
This compound is a potent and selective opioid receptor-like1 (ORL1) receptor antagonist.[1] While comprehensive toxicological data is not widely available, the Safety Data Sheet (SDS) indicates that it can cause serious eye irritation and may have long-lasting harmful effects on aquatic life.[2] Due to its potent biological activity, it should be handled with care to avoid occupational exposure.
Key Hazards:
-
Eye Irritation: Can cause serious eye damage.[2]
-
Aquatic Toxicity: May be harmful to aquatic life with long-lasting effects.[2]
-
Potent Pharmacological Effects: As a selective opioid receptor antagonist, inadvertent exposure could have physiological effects.
A thorough risk assessment should be conducted before any handling of this compound to identify potential exposure scenarios and to implement appropriate control measures.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to minimize exposure. The selection of PPE should be based on a comprehensive risk assessment of the specific procedures being performed.
Table 1: Recommended Personal Protective Equipment for this compound
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with powder-free nitrile gloves. The outer glove should have a minimum thickness of 5 mil. Regularly inspect gloves for any signs of degradation or puncture. Change gloves immediately upon contamination. | Nitrile gloves offer good resistance to a range of chemicals and provide a barrier against fine powders.[3][4] Double-gloving provides an additional layer of protection in case of a breach in the outer glove. |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. For procedures with a higher risk of splashes or aerosol generation (e.g., weighing, preparing solutions), chemical splash goggles are required. | Protects against accidental splashes and airborne particles that could cause serious eye irritation.[2] |
| Body Protection | A fully buttoned, long-sleeved laboratory coat. For handling larger quantities or in situations with a higher risk of contamination, a disposable gown made of a low-linting material is recommended over the lab coat. | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | For handling small quantities in a well-ventilated area or a chemical fume hood, respiratory protection may not be required. For weighing or other procedures that may generate dust or aerosols, a NIOSH-approved N95 or higher-rated respirator is recommended. | Minimizes the risk of inhaling the potent compound, especially when in powdered form. |
Operational Plan for Handling this compound
Adherence to standard operating procedures is critical for the safe handling of potent compounds like this compound.
3.1. Engineering Controls
-
Ventilation: All handling of this compound powder should be performed in a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.
-
Designated Area: Designate a specific area for handling this compound. This area should be clearly marked and equipped with all necessary safety equipment.
3.2. Weighing and Solution Preparation
-
Preparation: Before starting, ensure the work area in the fume hood is clean and uncluttered. Cover the work surface with disposable absorbent bench paper.
-
PPE: Don all required PPE as outlined in Table 1.
-
Weighing: Use a dedicated set of spatulas and weighing boats. Handle the powder gently to avoid generating dust.
-
Solution Preparation: When dissolving the compound, add the solvent slowly to the powder to prevent splashing. Cap the container securely before mixing.
-
Post-Handling: After handling, decontaminate all surfaces and equipment. Remove and dispose of PPE as described in the disposal plan. Wash hands thoroughly with soap and water.
Decontamination and Disposal Plan
Proper decontamination and disposal are essential to prevent environmental contamination and accidental exposure.
Table 2: Decontamination Procedures for this compound
| Contaminated Item | Decontamination Procedure |
| Glassware and Equipment | 1. Rinse with a suitable organic solvent (e.g., ethanol or acetone) to dissolve any residual compound. Collect the rinse solvent as hazardous waste. 2. Wash with soap and water. 3. Rinse thoroughly with deionized water. |
| Work Surfaces | 1. Wipe the surface with a disposable towel wetted with a 70% ethanol solution or a suitable laboratory disinfectant. 2. For spills, cover with absorbent material, then wet with a deactivating solution (e.g., 10% bleach solution), and allow for a 30-minute contact time before cleaning.[5] |
| Spills | 1. Evacuate the immediate area. 2. Don appropriate PPE, including respiratory protection if the spill involves powder. 3. Cover the spill with an absorbent material. 4. For small spills, carefully collect the absorbed material into a hazardous waste container. 5. Decontaminate the spill area as described for work surfaces. |
Disposal Plan:
-
Solid Waste: All solid waste contaminated with this compound (e.g., used gloves, disposable lab coats, weighing boats, absorbent paper) must be collected in a clearly labeled hazardous waste container.
-
Liquid Waste: All liquid waste containing this compound (e.g., unused solutions, solvent rinses) must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Disposal Method: All hazardous waste containing this compound should be disposed of through a licensed hazardous waste disposal company, likely via incineration.[6] Do not dispose of this compound down the drain.[7]
Experimental Workflow Visualization
The following diagram illustrates the decision-making process and workflow for selecting and using appropriate PPE when handling this compound.
Caption: PPE Selection and Handling Workflow for this compound.
References
- 1. CHEMICAL RESISTANCE TABLE FOR GLOVES - Becky Aktsiaselts [becky.ee]
- 2. ehs.yale.edu [ehs.yale.edu]
- 3. aibonsafety.com [aibonsafety.com]
- 4. gloves.com [gloves.com]
- 5. Biosafety Manual – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 6. epfl.ch [epfl.ch]
- 7. Laboratory Equipment Decontamination Procedures - Wayne State University [research.wayne.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
